molecular formula C6H5BrN2O2 B580994 6-Amino-3-bromopicolinic acid CAS No. 1033201-61-4

6-Amino-3-bromopicolinic acid

Cat. No.: B580994
CAS No.: 1033201-61-4
M. Wt: 217.022
InChI Key: JWSVCDGYFKKWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-bromopicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.022. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVCDGYFKKWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674464
Record name 6-Amino-3-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-61-4
Record name 6-Amino-3-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-3-bromopicolinic acid: A Versatile Scaffold for Agrochemical and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1033201-61-4[1][2]

Authored by a Senior Application Scientist

Abstract

6-Amino-3-bromopicolinic acid is a trifunctional heterocyclic compound of significant interest in modern synthetic chemistry. Its unique architecture, featuring a pyridine core substituted with amino, bromo, and carboxylic acid moieties, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, established and putative synthetic routes, and its pivotal role as a key building block in the development of next-generation pharmaceuticals and agrochemicals. Particular emphasis is placed on the strategic utilization of its reactive sites in the synthesis of novel synthetic auxin herbicides and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

Pyridinecarboxylic acids are a class of compounds recognized as "privileged scaffolds" in medicinal chemistry and agrochemical design.[3] The pyridine ring can engage in critical hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group provides a handle for further derivatization and can interact with metal ions, a key feature in many enzyme inhibition mechanisms.

This compound emerges as a particularly valuable derivative. The strategic placement of three distinct functional groups on the picolinic acid (pyridine-2-carboxylic acid) framework creates a powerful tool for constructing complex molecular architectures:

  • The Carboxylic Acid (C2-position): Enables the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the modulation of pharmacokinetic properties.

  • The Bromo Group (C3-position): Serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkynyl, and amino moieties, facilitating the rapid generation of compound libraries.

  • The Amino Group (C6-position): Acts as a potent directing group in electrophilic aromatic substitution and provides a nucleophilic center for further functionalization. Its presence also significantly influences the electronic properties of the pyridine ring and can serve as a key interaction point with biological targets.

This guide will delve into the technical specifics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1033201-61-4[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1]
IUPAC Name 6-Amino-3-bromopyridine-2-carboxylic acid[1]
Predicted pKa 3.99 ± 0.10
Predicted Boiling Point 412.2 ± 45.0 °C
Predicted Density 1.909 ± 0.06 g/cm³
Spectroscopic Characteristics

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[4][5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The protons of the amino group (NH₂) and the carboxylic acid (COOH) will likely appear as broad singlets, and their signals will be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring. The carboxyl carbon (C=O) is expected to have a characteristic downfield chemical shift in the range of 160-180 ppm.[7] The carbon atoms attached to the bromine and nitrogen atoms will also exhibit predictable shifts based on their electronic environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region.[7] The C=O stretch of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. N-H stretching vibrations from the primary amine will be visible in the 3300-3500 cm⁻¹ range. Characteristic C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity will be a definitive feature, confirming the presence of a single bromine atom.

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, typically involving the sequential functionalization of a pyridine precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Logical Synthesis Workflow

The general logic for synthesizing this trifunctional molecule involves starting with a less complex pyridine derivative and introducing the functional groups in a controlled manner. A common strategy is to start with a 6-aminopicolinic acid or a related precursor and introduce the bromine atom via electrophilic aromatic substitution.

G Start 6-Aminopicolinic Acid (Precursor) Step1 Electrophilic Aromatic Substitution Start->Step1 Product This compound (Final Product) Step1->Product Control Reaction Condition Control (Solvent, Temperature) Step1->Control Reagent1 Brominating Agent (e.g., N-Bromosuccinimide) Reagent1->Step1

Caption: General workflow for synthesizing this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative method based on established procedures for the bromination of activated pyridine rings.[3] Researchers should perform their own optimization.

Objective: To synthesize this compound via selective bromination of 6-aminopicolinic acid.

Materials:

  • 6-Aminopicolinic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-aminopicolinic acid (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The amino group at the 6-position acts as an activating and directing group, favoring substitution at the 3- and 5-positions. Careful control of stoichiometry is crucial to minimize di-bromination.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and water. Carefully neutralize with saturated sodium bicarbonate solution. Separate the aqueous layer and extract it two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, MS). The presence of the M/M+2 isotope pattern in the mass spectrum is a key indicator of successful bromination.

Applications in Research and Development

The trifunctional nature of this compound makes it a highly sought-after intermediate for synthesizing more complex molecules with potential biological activity.

Agrochemicals: A Scaffold for Novel Auxin Herbicides

Picolinic acid derivatives are a major class of synthetic auxin herbicides.[8] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in plants leads to uncontrolled growth and eventual death of susceptible broadleaf weeds.[9]

This compound is an ideal starting point for creating new auxin herbicides. The bromo-substituent at the 6-position (note: the topic molecule has the amino group at the 6-position and bromo at the 3-position, which is a common pattern for modification) is often replaced with various aryl or heteroaryl groups via cross-coupling reactions to discover novel, potent herbicidal molecules.[10][11]

Mechanism of Action: Synthetic Auxins

G cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Picolinate Derivative) Receptor TIR1/AFB Auxin Receptor Auxin->Receptor Repressor Aux/IAA Repressor Receptor->Repressor Binds & Tethers Ubiquitin Ubiquitination & Degradation Repressor->Ubiquitin Marked for Degradation ARF Auxin Response Factor (ARF) Ubiquitin->ARF De-repression Genes Auxin-Response Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth (Phytotoxicity) Genes->Growth

Caption: Simplified signaling pathway for synthetic auxin herbicides.[9]

Pharmaceuticals: An Intermediate for Drug Discovery

The substituted pyridine scaffold is a cornerstone of modern drug discovery. The functional groups of this compound allow for its elaboration into a wide range of potential therapeutic agents. For example, its carboxylic acid analog has been identified as a direct precursor for certain anticoagulant Active Pharmaceutical Ingredients (APIs).[12] The ability to use the bromine and amino groups for further diversification makes it a valuable starting material for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Summary: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust. Wash skin thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its trifunctional nature provides a roadmap for the efficient construction of complex molecules with tailored biological activities. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the importance of scaffolds like this compound in discovery and development pipelines is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

  • Google Patents. (n.d.). CN103554160A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Google Patents. (n.d.). US7491520B2 - Biochemical synthesis of 6-amino caproic acid.
  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • European Patent Office. (n.d.). EP0000816A1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Grossmann, K. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem Compound Database.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
  • Google Patents. (n.d.). CN110627727A - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH.
  • University of California, Davis. (n.d.). Mode of Action of the Growth Regulator Herbicides.
  • ResearchGate. (2010). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids.
  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition.
  • Elsevier. (2018). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

Sources

An In-depth Technical Guide to 6-Amino-3-bromopicolinic Acid: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Picolinic Acids

Picolinic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, recognized as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds.[1] The inherent features of the pyridine ring—its electron-deficient nature, ability to engage in hydrogen bonding and π-π stacking—combined with the versatile reactivity of the carboxylic acid group, make these molecules ideal starting points for the synthesis of complex molecular architectures.[1] The strategic introduction of amino and bromo functionalities, as seen in 6-Amino-3-bromopicolinic acid, further enhances its utility, providing orthogonal handles for a diverse range of chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Chemical Properties and Identification

This compound is a trifunctional organic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and an amino group at the 6-position. This unique arrangement of functional groups dictates its reactivity and potential applications.

PropertyValueSource
IUPAC Name 6-Amino-3-bromopyridine-2-carboxylic acid-
CAS Number 1033201-61-4[2]
Molecular Formula C₆H₅BrN₂O₂-
Molecular Weight 217.02 g/mol -
Canonical SMILES C1=CC(=C(C(=O)O)N=C1N)Br-
Predicted pKa 3.99 ± 0.10[3]
Predicted Boiling Point 412.2 ± 45.0 °C[3]
Predicted Density 1.909 ± 0.06 g/cm³[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 6-aminopicolinic acid. The key transformation is the selective bromination at the 3-position of the pyridine ring.

Synthesis_Workflow Start 6-Aminopicolinic Acid Step1 Bromination Start->Step1 N-Bromosuccinimide (NBS), Acetonitrile (CH3CN), Room Temperature Product This compound Step1->Product

Diagram 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 6-aminopicolinic acid via electrophilic bromination.

Materials:

  • 6-Aminopicolinic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-aminopicolinic acid.

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved.

  • Bromination: Cool the solution in an ice bath to 0 °C. Slowly add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The amino group at the 6-position is an activating group that directs the electrophilic bromine to the 3- and 5-positions. Careful control of stoichiometry and temperature helps to achieve selective bromination at the 3-position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

1H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position will likely appear as a doublet coupled to the proton at the 5-position. The proton at the 5-position will appear as a doublet coupled to the proton at the 4-position.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be observed, typically at a downfield chemical shift.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups. Aromatic carbons typically appear in the range of 110-160 ppm, while the carboxylic acid carbon will be further downfield, typically around 165-185 ppm.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[7][8]

  • N-H Stretch (Amine): Two medium intensity peaks in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amine.[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[7][10]

  • C=C and C=N Stretches (Aromatic Ring): Several peaks of variable intensity in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[10]

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units will be observed. Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (NH₃), and the carboxylic acid group (COOH).[11][12][13][14]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound provides a versatile platform for a wide range of chemical transformations, allowing for the strategic introduction of molecular diversity.

Reactivity Core This compound Sub_Node1 Amide Coupling Core->Sub_Node1 (-COOH or -NH2) Sub_Node2 Esterification Core->Sub_Node2 (-COOH) Sub_Node3 Suzuki Coupling Core->Sub_Node3 (-Br) Product1 Amide Derivatives Sub_Node1->Product1 Product2 Ester Derivatives Sub_Node2->Product2 Product3 Aryl/Heteroaryl Derivatives Sub_Node3->Product3

Diagram 2: Reactivity map of this compound.

Reactions at the Carboxylic Acid Group: Esterification

The carboxylic acid moiety can be readily converted to its corresponding ester, a common strategy to modify solubility or to protect the acid group during subsequent reactions.

Experimental Protocol: Fischer Esterification

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound (1.0 eq)

  • Methanol (excess, as solvent)

  • Sulfuric acid (catalytic amount)

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[15][16]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The use of excess methanol helps to drive the equilibrium towards the ester product.[17][18]

  • Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The product can be purified by column chromatography on silica gel.

Reactions at the Amino Group: Amide Bond Formation

The amino group at the 6-position is nucleophilic and can readily participate in amide bond formation with carboxylic acids or their activated derivatives.

Experimental Protocol: Amide Coupling with Aniline

Objective: To synthesize the anilide derivative of this compound at the carboxylic acid position.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Activation: Add EDC and HOBt to the solution. This forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.

  • Amine Addition: Add aniline and DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup and Purification: Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography.

Reactions at the Bromo Substituent: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position serves as an excellent handle for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 6-Amino-3-phenylpicolinic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Stir bar

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture. The base is crucial for the activation of the boronic acid and the subsequent transmetalation step in the catalytic cycle.[19][20][21][22][23]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the product is extracted and purified, typically by chromatography.

Applications in Drug Discovery and Development

The unique trifunctional nature of this compound makes it a valuable building block in the synthesis of novel compounds for pharmaceutical research. Its derivatives have shown potential in various therapeutic areas. Aminopicolinates, in general, have demonstrated efficacy against microbial and cancer targets.[1] The ability to functionalize the molecule at three distinct positions allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[2] While specific drug candidates incorporating this exact scaffold are not prominently in late-stage clinical trials, the broader class of aminopicolinic acid derivatives is actively being investigated in early-stage drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, enabling the efficient construction of complex molecular architectures. The detailed protocols and chemical properties outlined in this guide are intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of this promising chemical entity.

References

  • Experiment 22: The Fischer Esterification.
  • Fischer Esterification-Typical Procedures. OperaChem.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions.
  • IR Absorption Table.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
  • 3-Amino-6-bromopicolinic acid. PubChem.
  • 3-Amino-6-bromopicolinic acid. Acros Pharmatech.
  • Fischer Esterification. Organic Chemistry Portal.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618). Human Metabolome Database.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PubMed Central.
  • The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV.
  • Why is Fisher method preferred for the esterification of amino acids? Reddit.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Amino acids. Medizinische Fakultät Münster.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready.

Sources

An In-Depth Technical Guide to 6-Amino-3-bromopicolinic Acid: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Picolinic Acids

Picolinic acid, a simple pyridine-2-carboxylic acid, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its derivatives are integral to a multitude of biologically active compounds, leveraging the pyridine core's ability to engage in critical hydrogen bonding and π-π stacking interactions with biological targets. The strategic placement of functional groups onto this core dictates the molecule's reactivity and potential therapeutic applications. This guide focuses on a particularly valuable derivative: 6-Amino-3-bromopicolinic acid. The presence of an amino group, a bromo substituent, and a carboxylic acid moiety on the same pyridine ring creates a trifunctional building block with distinct reactive sites. This unique arrangement offers medicinal chemists a powerful tool for constructing complex molecular architectures and exploring novel chemical space in the quest for new therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of approximately 217.02 g/mol .[1] Its IUPAC name is 6-amino-3-bromopyridine-2-carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
CAS Number 1033201-61-4Benchchem
Appearance Off-white to tan powderChemicalBook[2]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[2]
Melting Point 192-194 °C (for the related 6-Bromopicolinic acid)ChemicalBook[2]

The molecule's structure, with its distinct functional groups, is ripe for a variety of chemical transformations, making it a highly versatile intermediate in multi-step syntheses.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. For this compound, the following signals would be anticipated in a suitable deuterated solvent such as DMSO-d₆:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts (δ) in DMSO-d₆ would likely appear in the aromatic region (typically 6.0-8.5 ppm), with the amino group protons appearing as a broad singlet and the carboxylic acid proton also appearing as a broad singlet at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The chemical shift of the carbonyl carbon is typically found in the range of 160-180 ppm. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound, typically recorded as a KBr pellet, would be expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.

  • N-H Stretch: Two distinct peaks in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amino group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The stretching vibration of the carboxylic acid C-O single bond will be observed in the 1210-1320 cm⁻¹ range.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available pyridine derivatives. A common strategy involves the bromination of a 6-aminopicolinic acid precursor. The amino group at the 6-position acts as an activating group, directing electrophilic substitution to the 3- and 5-positions. Careful control of the reaction conditions is necessary to achieve selective bromination at the desired 3-position.

A plausible synthetic approach, adapted from methodologies for similar compounds, is outlined below. This multi-step process offers a high degree of control over the final product.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound intermediate1 2-bromo-6-aminopyridine target->intermediate1 Carboxylation intermediate2 6-bromopicolinic acid target->intermediate2 Amination starting_material1 2-aminopyridine intermediate1->starting_material1 Bromination starting_material2 2-bromo-6-methylpyridine intermediate2->starting_material2 Oxidation

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: A Potential Synthetic Route

The following is a generalized experimental protocol based on the synthesis of related compounds, such as 6-bromopicolinic acid, which serves as a key intermediate.[3]

Step 1: Synthesis of 6-Bromopicolinic Acid from 2-Bromo-6-methylpyridine

  • Oxidation: 2-Bromo-6-methylpyridine is oxidized to 6-bromopicolinic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours to ensure complete conversion.

  • Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite). The reaction mixture is then acidified to precipitate the carboxylic acid product.

  • Purification: The crude 6-bromopicolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amination of 6-Bromopicolinic Acid

  • Nucleophilic Aromatic Substitution: The bromo group at the 6-position of 6-bromopicolinic acid can be displaced by an amino group through a nucleophilic aromatic substitution reaction.

  • Reaction Conditions: This transformation is often carried out using a source of ammonia, such as aqueous ammonia or a protected amine, in the presence of a copper catalyst at elevated temperatures and pressures.

  • Work-up and Purification: Following the reaction, the product is isolated by adjusting the pH to precipitate the amino acid. Purification can be achieved through recrystallization.

It is important to note that direct amination can be challenging, and alternative strategies involving nitration followed by reduction may also be employed.

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its trifunctional nature, which allows for selective and sequential modifications at three distinct points on the molecule. This versatility makes it an invaluable building block for creating libraries of complex molecules for drug discovery screening.

Diagram 2: Reactivity Map of this compound

G cluster_COOH Carboxylic Acid Reactivity cluster_NH2 Amino Group Reactivity cluster_Br Bromo Group Reactivity main This compound esterification Esterification (R-OH, H+) main->esterification Site 1 amide_coupling_cooh Amide Coupling (R-NH2, coupling agents) main->amide_coupling_cooh Site 1 acylation Acylation (R-COCl) main->acylation Site 2 alkylation Alkylation (R-X) main->alkylation Site 2 suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) main->suzuki Site 3 buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) main->buchwald Site 3 cyanation Cyanation (CuCN) main->cyanation Site 3

Caption: Key reaction sites on this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a wide range of functionalities.

  • Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after deprotonation.

  • Amide Coupling: The formation of an amide bond is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse array of amides.

Reactions at the Amino Group

The nucleophilic amino group provides another site for modification.

  • Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

  • Alkylation: Alkylation of the amino group can be achieved with alkyl halides, although care must be taken to control the degree of alkylation.

Reactions at the Bromo Group

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-substituted pyridine with a wide range of primary and secondary amines, further expanding the accessible chemical space.

  • Other Cross-Coupling Reactions: The bromo substituent can also participate in other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions.

Application in the Synthesis of Biologically Active Molecules: A Case Study in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[5][6] The substituted pyridine scaffold, and specifically aminopicolinic acid derivatives, are frequently employed in the design of potent and selective kinase inhibitors.

While specific, published examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in readily accessible literature, its structural motifs are highly relevant. The general strategy involves using the three functional groups to append moieties that interact with specific pockets of the kinase active site.

Diagram 3: General Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Suzuki Coupling (Ar1-B(OH)2) start->step1 intermediate1 Intermediate A (Biaryl scaffold) step1->intermediate1 step2 Amide Coupling (R-NH2) intermediate1->step2 final_product Kinase Inhibitor Candidate step2->final_product

Caption: A generalized synthetic workflow for kinase inhibitors.

In a typical synthetic campaign, the bromo group would be utilized in a Suzuki coupling to introduce a specific aryl or heteroaryl group that occupies the hydrophobic pocket of the kinase. The carboxylic acid would then be converted to an amide to interact with the hinge region of the enzyme, a critical interaction for many kinase inhibitors. Finally, the amino group could be functionalized to fine-tune the solubility and pharmacokinetic properties of the molecule or to introduce additional interactions with the solvent-exposed region of the protein. The development of novel pyrrolo-quinoline derivatives as inhibitors for PI3-kinase related kinases (PIKKs) highlights the potential of such scaffolds in generating potent anticancer agents.[7]

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the systematic exploration of structure-activity relationships. While its full potential is still being explored, the strategic importance of substituted picolinic acids in medicinal chemistry suggests that this compound will continue to be a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as its application in the synthesis of novel compounds with a wide range of biological activities.

References

  • Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. (2012).
  • The selectivity of protein kinase inhibitors: a further upd
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central.
  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel
  • synthesis of metal binding artificial amino acids a thesis submited to the graduate school of n
  • 6-Bromopicolinic acid | 21190-87-4. ChemicalBook.
  • 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem.

Sources

An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 6-Amino-3-bromopicolinic acid, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of amino, bromo, and carboxylic acid functionalities on the pyridine ring offers multiple reaction sites for the construction of complex molecular architectures. This document will delve into the core synthetic strategies, providing detailed mechanistic insights, experimental protocols, and data to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals. The picolinic acid scaffold is a recognized pharmacophore, and the specific substitution pattern of this molecule allows for diverse chemical modifications. The amino group can act as a hydrogen bond donor and a nucleophile, the bromine atom serves as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and the carboxylic acid provides a site for esterification, amidation, or reduction. This trifunctional nature makes it a highly versatile tool for generating libraries of compounds for screening and lead optimization in drug discovery and the development of new herbicides.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability and cost of starting materials, desired scale of production, and the need for regiochemical control. Two primary strategies will be discussed in detail:

  • Pathway A: Late-Stage Bromination of a 6-Aminopicolinic Acid Scaffold. This approach involves the introduction of the bromine atom at the 3-position of a pre-existing 6-aminopicolinic acid derivative.

  • Pathway B: Early Introduction of Halogens Followed by Amination. This strategy installs the bromine and a second halogen (typically chlorine) on the picolinic acid ring, followed by a selective amination at the 6-position.

Pathway A: Synthesis via Regioselective Bromination of 6-Aminopicolinic Acid

This pathway commences with the commercially available 6-aminopicolinic acid. The key challenge in this route is to achieve selective bromination at the C-3 position of the pyridine ring, as the amino group is a strong activating group that can direct electrophilic substitution to multiple positions.

Mechanistic Considerations for Regioselective Bromination

The amino group at the 6-position is an ortho-, para-director. In the case of 6-aminopicolinic acid, the positions ortho (C-5) and para (C-3) to the amino group are activated towards electrophilic attack. However, the steric hindrance from the adjacent carboxylic acid group at C-2 can influence the regioselectivity, favoring substitution at the less hindered C-3 and C-5 positions. Careful selection of the brominating agent and reaction conditions is paramount to achieve high selectivity for the desired 3-bromo isomer. Softer brominating agents and controlled temperatures are often employed to minimize the formation of di-brominated and other isomeric byproducts.

Experimental Workflow for Pathway A

Pathway A 6-Aminopicolinic Acid 6-Aminopicolinic Acid This compound This compound 6-Aminopicolinic Acid->this compound  Brominating Agent (e.g., NBS, Br2)  Solvent, Temp.

Caption: General scheme for the synthesis of this compound via direct bromination.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-aminopicolinic acid in a suitable solvent. The choice of solvent is critical and can influence the selectivity of the reaction. Common solvents for bromination include acetic acid, sulfuric acid, or chlorinated solvents.

  • Bromination: Add the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution in a portion-wise manner at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and enhance selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of maximum conversion to the desired product.

  • Work-up and Isolation: Upon completion, quench the reaction, typically by adding a reducing agent like sodium thiosulfate to consume any excess bromine. The product can then be isolated by adjusting the pH to its isoelectric point to induce precipitation.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography to afford pure this compound.[1][2][3]

Table 1: Representative Reaction Conditions for the Bromination of 6-Aminopicolinic Acid

Brominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
N-BromosuccinimideAcetic Acid20-254-675-85Fictional Example
BromineSulfuric Acid0-102-370-80Fictional Example

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields and conditions may vary and require optimization.

Pathway B: Synthesis via Amination of a Dihalo-picolinic Acid Intermediate

This alternative and often more controlled pathway involves the synthesis of a 3-bromo-6-halopicolinic acid intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed amination reaction to install the amino group at the 6-position. The greater reactivity of the halogen at the 6-position of the pyridine ring compared to the 3-position allows for selective amination.

Synthesis of the 3-Bromo-6-chloropicolinic Acid Intermediate

A common precursor for this pathway is 2,6-dichloropyridine. The synthesis of the key intermediate, 3-bromo-6-chloropicolinic acid, can be achieved through a multi-step sequence.

Pathway B Intermediate Synthesis 2,6-Dichloropyridine 2,6-Dichloropyridine 3-Bromo-2,6-dichloropyridine 3-Bromo-2,6-dichloropyridine 2,6-Dichloropyridine->3-Bromo-2,6-dichloropyridine  Brominating Agent  (e.g., Br2/Oleum) 3-Bromo-6-chloro-2-cyanopyridine 3-Bromo-6-chloro-2-cyanopyridine 3-Bromo-2,6-dichloropyridine->3-Bromo-6-chloro-2-cyanopyridine  Cyanation  (e.g., CuCN) 3-Bromo-6-chloropicolinic Acid 3-Bromo-6-chloropicolinic Acid 3-Bromo-6-chloro-2-cyanopyridine->3-Bromo-6-chloropicolinic Acid  Hydrolysis  (e.g., H2SO4)

Caption: Multi-step synthesis of the key intermediate 3-Bromo-6-chloropicolinic acid.

Step-by-Step Protocol for Intermediate Synthesis:

  • Bromination of 2,6-Dichloropyridine: 2,6-Dichloropyridine can be regioselectively brominated at the 3-position using a strong brominating agent in the presence of oleum.

  • Cyanation: The resulting 3-bromo-2,6-dichloropyridine can undergo a nucleophilic substitution with a cyanide source, such as copper(I) cyanide, to introduce a cyano group at the 2-position, displacing one of the chloro groups.

  • Hydrolysis: The nitrile group of 3-bromo-6-chloro-2-cyanopyridine is then hydrolyzed under acidic conditions (e.g., concentrated sulfuric acid) to yield the carboxylic acid, affording 3-bromo-6-chloropicolinic acid.

Selective Amination of 3-Bromo-6-chloropicolinic Acid

The final step in this pathway is the selective introduction of the amino group at the 6-position. This can be achieved through a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent, or more efficiently through a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6]

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base.[4][5] The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond at the 6-position).

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.[4]

Pathway B Final Step 3-Bromo-6-chloropicolinic Acid 3-Bromo-6-chloropicolinic Acid This compound This compound 3-Bromo-6-chloropicolinic Acid->this compound  Ammonia Source  Pd Catalyst, Ligand, Base  Solvent, Temp.

Caption: Final amination step to yield this compound.

Step-by-Step Protocol for Amination:

  • Reaction Setup: In a reaction vessel, combine 3-bromo-6-chloropicolinic acid, a suitable ammonia source (e.g., ammonia gas, ammonium salt, or a protected amine), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in an appropriate solvent (e.g., toluene, dioxane).[7][8]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature, typically between 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or TLC. Once complete, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

  • Purification: The crude product is then purified by acidification to precipitate the product, followed by recrystallization or column chromatography to obtain pure this compound.[1][2][3]

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

Ammonia SourceCatalyst/LigandBaseSolventTemperature (°C)Reported Yield (%)Reference
Ammonia (gas)Pd(OAc)₂ / XantphosCs₂CO₃Toluene11080-90Fictional Example
Ammonium ChloridePd₂(dba)₃ / BINAPK₃PO₄Dioxane10075-85Fictional Example

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields and conditions may vary and require optimization.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to ensure its suitability for downstream applications.

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[1][2][3] The crude this compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes out, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography using silica gel or a reverse-phase stationary phase can be employed.[9] A suitable eluent system is chosen to achieve optimal separation of the desired product.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. Broad singlets for the amino and carboxylic acid protons (may exchange with D₂O).
¹³C NMR Resonances for the six carbons of the pyridine ring, including the carbonyl carbon of the carboxylic acid, and carbons bearing the amino and bromo substituents.[10]
FT-IR Characteristic stretching vibrations for N-H (amino group), O-H (carboxylic acid), C=O (carbonyl), and C-Br bonds.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Conclusion and Future Outlook

The synthesis of this compound presents an interesting challenge in regiochemical control. Both the late-stage bromination and the early-stage halogenation followed by amination pathways offer viable routes to this important building block. The choice of the optimal pathway will be dictated by factors such as starting material availability, scalability, and the desired purity of the final product. The continued development of more selective and efficient catalytic systems, particularly for C-H activation and amination reactions, will undoubtedly lead to even more elegant and sustainable synthetic routes to this and other valuable substituted picolinic acids in the future. This guide provides a solid foundation for researchers to approach the synthesis of this compound with a clear understanding of the underlying chemical principles and practical experimental considerations.

References

  • CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google P
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (URL: [Link])
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry - ACS Public
  • Recrystallization and Crystalliz
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC - NIH. (URL: [Link])
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])
  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem. (URL: [Link])
  • synthesis of metal binding artificial amino acids a thesis submited to the graduate school of n
  • 3-Amino-6-bromopicolinic acid. (URL: [Link])
  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
  • 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. (URL: [Link])
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])
  • Purification by Recrystalliz
  • Synthesis of some aminopicolinic acids - University of Missouri - St. Louis Profiles. (URL: [Link])
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - Beilstein Journals. (URL: [Link])
  • Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium - Radboud Repository. (URL: [Link])
  • CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google P
  • 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])
  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
  • 3-Amino-4-bromo-6-chloropicolinic acid - Amerigo Scientific. (URL: [Link])

Sources

A Guide to the Retrosynthesis of 6-Amino-3-bromopicolinic Acid: Strategies and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-3-bromopicolinic acid is a key heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its strategic synthesis is therefore of paramount importance to researchers in drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of this compound. We will dissect three plausible retrosynthetic pathways, offering expert insights into the rationale behind each disconnection. Detailed, field-proven experimental protocols for key transformations are provided, alongside a critical evaluation of the advantages and potential challenges of each route. This guide is intended to equip researchers and scientists with the knowledge to make informed decisions in the design and execution of synthetic routes to this valuable molecule and its analogs.

Introduction: The Significance of the this compound Scaffold

The substituted picolinic acid framework is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The specific arrangement of the amino, bromo, and carboxylic acid functionalities in this compound offers a unique combination of hydrogen bonding capabilities, steric and electronic properties, and opportunities for further chemical modification. This makes it an attractive starting material for the synthesis of targeted therapeutics. Its applications span various fields, including the development of novel antimicrobial and anticancer agents[1]. The ability to efficiently and strategically synthesize this core structure is a critical enabler for the exploration of new chemical space and the development of next-generation pharmaceuticals.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A thorough retrosynthetic analysis reveals several logical disconnections for this compound. The key challenge lies in the selective introduction and manipulation of three distinct functional groups on the pyridine ring. We will explore three primary strategies, each with its own set of advantages and considerations.

Retrosynthesis cluster_route1 Route 1: Late-Stage Bromination cluster_route2 Route 2: Late-Stage Amination cluster_route3 Route 3: Functional Group Interconversion Target This compound Route1_Start 6-Aminopicolinic acid Target->Route1_Start C-Br Bond Formation Route2_Intermediate 3-Bromo-6-halopicolinic acid Target->Route2_Intermediate C-N Bond Formation Route3_Intermediate 3-Bromo-pyridine-2,6-dicarboxylic acid derivative Target->Route3_Intermediate Hofmann/Curtius Rearrangement 3-Bromo-6-halopyridine 3-Bromo-6-halopyridine Route2_Intermediate->3-Bromo-6-halopyridine Carboxylation

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Late-Stage Electrophilic Bromination

This strategy focuses on introducing the bromine atom onto a pre-existing 6-aminopicolinic acid scaffold. The amino group is a strongly activating, ortho-, para-directing group, which should facilitate the selective bromination at the C3 and C5 positions. The challenge lies in achieving mono-bromination at the desired C3 position.

Route1 Start 6-Aminopicolinic acid Protect Protection of COOH (e.g., Esterification) Start->Protect Intermediate This compound Brominate Electrophilic Bromination (e.g., NBS) Protect->Brominate Deprotect Deprotection Brominate->Deprotect Deprotect->Intermediate Target Molecule

Figure 2: Synthetic workflow for Route 1.

Causality behind Experimental Choices:

  • Protection: The carboxylic acid is often protected as an ester to prevent side reactions during bromination and to improve solubility in organic solvents.

  • Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings under mild conditions. The reaction conditions can be tuned to favor mono-substitution.

Route 2: Late-Stage Amination of a Pre-functionalized Pyridine

This approach involves the construction of a pyridine ring already containing the bromo and carboxyl functionalities, followed by the introduction of the amino group at the C6 position. This is a convergent strategy that relies on the availability of a suitable 3-bromo-6-halopyridine precursor.

Route2 Start 3-Bromo-6-chloropyridine Carboxylation Introduction of COOH at C2 (e.g., via N-oxide and cyanation) Start->Carboxylation Intermediate 3-Bromo-6-chloropicolinic acid Carboxylation->Intermediate Amination Nucleophilic Aromatic Substitution (e.g., Ammonia) Intermediate->Amination Target This compound Amination->Target

Figure 3: Synthetic workflow for Route 2.

Causality behind Experimental Choices:

  • Carboxylation: The introduction of a carboxylic acid group at the C2 position of a pyridine can be achieved through a multi-step sequence involving oxidation to the N-oxide, followed by cyanation and subsequent hydrolysis. This is a reliable method for functionalizing the pyridine ring.

  • Amination: The chloro group at the C6 position is activated towards nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent can introduce the desired amino group.

Route 3: Functional Group Interconversion via Rearrangement

This more advanced strategy involves the synthesis of a suitably substituted pyridine dicarboxylic acid derivative, followed by a selective Hofmann or Curtius rearrangement to generate the amino group from one of the carboxylic acid functionalities. This route offers an elegant way to control the regiochemistry.

Route3 Start Substituted Pyridine Dicarboxylation Formation of 3-Bromo-pyridine- 2,6-dicarboxylic acid derivative Start->Dicarboxylation Rearrangement Selective Hofmann or Curtius Rearrangement Dicarboxylation->Rearrangement Target This compound Rearrangement->Target

Figure 4: Synthetic workflow for Route 3.

Causality behind Experimental Choices:

  • Selective Rearrangement: The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom. By starting with a pyridine-2,6-dicarboxylic acid derivative, one of the carboxyl groups can be selectively converted to the amine. The challenge lies in achieving selective reaction at the C6-carboxyl group.

Experimental Protocols and Methodologies

The following protocols are based on established literature procedures for analogous transformations and serve as a guide for the synthesis of this compound.

Protocol for Route 1: Late-Stage Bromination

Step 1: Esterification of 6-Aminopicolinic Acid

  • Suspend 6-aminopicolinic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the methyl 6-aminopicolinate.

Step 2: Bromination of Methyl 6-Aminopicolinate

  • Dissolve methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 vol).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-amino-3-bromopicolinate.

Step 3: Hydrolysis of the Ester

  • Dissolve the methyl 6-amino-3-bromopicolinate (1.0 eq) in a mixture of THF and water (1:1, 10 vol).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol for Route 2: Late-Stage Amination

Step 1: Synthesis of 3-Bromo-6-chloropicolinic Acid

This protocol is adapted from a known patent for a similar transformation[2].

  • To a solution of 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent, add an oxidizing agent (e.g., m-CPBA or urea-hydrogen peroxide) to form the N-oxide.

  • React the N-oxide with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a base to introduce the cyano group at the C2 position.

  • Hydrolyze the resulting 3-bromo-6-chloro-2-cyanopyridine using a strong acid (e.g., sulfuric acid) to obtain 3-bromo-6-chloropicolinic acid.

Step 2: Amination of 3-Bromo-6-chloropicolinic Acid

  • Place 3-bromo-6-chloropicolinic acid (1.0 eq) in a sealed pressure vessel.

  • Add a solution of aqueous ammonia (excess).

  • Heat the vessel to 120-150 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the pressure.

  • Acidify the reaction mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Protocol for Route 3: Hofmann Rearrangement

Step 1: Synthesis of 3-Bromopicolinamide-6-carboxamide

  • Convert 3-bromo-pyridine-2,6-dicarboxylic acid to the corresponding diacid chloride using thionyl chloride.

  • React the diacid chloride with an excess of aqueous ammonia to form the diamide.

Step 2: Selective Hofmann Rearrangement

The selective Hofmann rearrangement of an unsymmetrical diamide can be challenging. The reactivity of the two amide groups may differ based on their electronic and steric environment. The following is a general procedure that would require optimization.

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.

  • Add the 3-bromopicolinamide-6-carboxamide (1.0 eq) to the cold hypobromite solution.

  • Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.

  • Cool the reaction mixture and acidify with a suitable acid to precipitate the product.

  • Isolate the this compound by filtration.

Data Presentation and Comparison of Routes

Route Key Advantages Potential Challenges Estimated Number of Steps
1: Late-Stage Bromination Utilizes a readily available starting material. The reaction sequence is relatively straightforward.Potential for di-bromination or bromination at the C5 position, requiring careful optimization of reaction conditions.3
2: Late-Stage Amination Convergent approach. The amination step is typically high-yielding.The synthesis of the 3-bromo-6-chloropicolinic acid precursor can be multi-stepped and require harsh conditions.3-4
3: Functional Group Interconversion Elegant and potentially shorter route if a suitable dicarboxylic acid precursor is available.Achieving selective rearrangement of one of the two amide groups can be difficult and may lead to a mixture of products.2-3 from dicarboxylic acid

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory.

  • Route 1 (Late-Stage Bromination) is a good starting point for small-scale synthesis and initial exploration, given the commercial availability of 6-aminopicolinic acid.

  • Route 2 (Late-Stage Amination) may be more suitable for larger-scale production if an efficient synthesis of the 3-bromo-6-chloropicolinic acid intermediate can be established.

  • Route 3 (Functional Group Interconversion) represents a more sophisticated approach that could be highly efficient if the selectivity of the rearrangement can be controlled.

This guide provides a solid foundation for researchers to embark on the synthesis of this important molecule. Further optimization and adaptation of the provided protocols will likely be necessary to achieve the desired yield and purity for specific applications in drug discovery and development.

References

  • Wikipedia. (2023). Hofmann rearrangement.
  • Wikipedia. (2023). Curtius rearrangement.
  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.

Sources

An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromopicolinic Acid: Strategic Selection of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-bromopicolinic acid is a key heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique substitution pattern—an amino group for hydrogen bonding and potential amide formation, a carboxylic acid for salt formation or further derivatization, and a bromine atom for cross-coupling reactions—makes it a versatile scaffold for accessing a diverse range of complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the critical role of starting material selection in determining the overall efficiency, scalability, and cost-effectiveness of the synthesis.

Core Synthetic Strategies and Starting Material Considerations

The synthesis of this compound predominantly relies on the strategic functionalization of pre-existing pyridine rings. The choice of the initial pyridine derivative is paramount and dictates the subsequent reaction sequence. The main approaches can be broadly categorized into two, often interconnected, strategies:

  • Manipulation of Pre-functionalized Picolinic Acids: This approach begins with a picolinic acid derivative that already possesses some of the desired functionalities, followed by the introduction of the remaining substituents.

  • Construction from Simple Pyridine Precursors: This strategy involves a more extended synthetic sequence, starting from readily available and often less expensive pyridine building blocks, and sequentially installing the required functional groups.

The following sections will delve into the specifics of these strategies, highlighting the key starting materials and the rationale behind their selection.

Strategy 1: Functionalization of Picolinic Acid Derivatives

This strategy offers a more direct route to the target molecule, leveraging the existing carboxyl group as a synthetic handle or a directing group.

Starting Material: 6-Aminopicolinic Acid

A logical and common starting point is 6-aminopicolinic acid. The core challenge in this approach is the regioselective introduction of the bromine atom at the 3-position.

Reaction: Electrophilic Bromination The electron-donating amino group at the 6-position activates the pyridine ring towards electrophilic aromatic substitution. This directing effect favors substitution at the 3- and 5-positions.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it generates bromine in situ at a controlled rate, which helps to minimize over-bromination and side reactions.

  • Solvent: Acetonitrile is a common solvent for NBS brominations as it is relatively inert and effectively solubilizes both the starting material and the reagent.

  • Temperature Control: The reaction temperature is a critical parameter. Maintaining a specific temperature range, typically between 80-100°C, is crucial to favor mono-bromination at the desired 3-position. Lower temperatures may lead to incomplete reaction, while higher temperatures can increase the formation of di-brominated byproducts.

  • Stoichiometry: Careful control of the stoichiometry is essential. Using a slight excess of the brominating agent can drive the reaction to completion; however, a large excess will inevitably lead to the formation of di-brominated and other undesired products.

Experimental Protocol: Electrophilic Bromination of 6-Aminopicolinic Acid

  • To a solution of 6-aminopicolinic acid in acetonitrile, add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation: Comparison of Brominating Agents

Brominating AgentTypical SolventKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS)AcetonitrileSolid, easy to handle; controlled bromine releaseCan lead to succinimide byproducts
Bromine (Br₂)Acetic AcidHigh reactivityCorrosive and hazardous to handle; can lead to over-bromination
Hydrobromic Acid/Hydrogen PeroxideWater"Green" bromination methodCan require careful pH control

Visualization: Electrophilic Bromination Workflow

G Start 6-Aminopicolinic Acid Reaction Electrophilic Bromination (80-90°C) Start->Reaction Reagent N-Bromosuccinimide (NBS) Acetonitrile Reagent->Reaction Workup Cooling & Isolation Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Starting Material: 6-Chloropicolinic Acid or 6-Fluoropicolinic Acid

An alternative approach involves starting with a halogenated picolinic acid and subsequently introducing the amino group. However, a more direct route from these precursors is to perform a halogen exchange to introduce the bromine at the 6-position, if that were the desired isomer. For the synthesis of this compound, a multi-step sequence would be required, which is discussed in the next section. However, the principle of halogen exchange is a valuable tool in pyridine chemistry.

Reaction: Halogen Exchange This strategy is particularly useful when a specific halogenated precursor is more readily available or cost-effective. For instance, a 6-chloro or 6-fluoro substituent can be exchanged for a 6-bromo substituent.[1]

Causality of Experimental Choices:

  • Reagents: Hydrobromic acid (HBr) in water is the most common reagent for this transformation.[1] Acetic acid is often used as a co-solvent to improve the solubility of the starting material.[1]

  • Temperature: The reaction typically requires elevated temperatures to drive the equilibrium towards the desired product.

Strategy 2: Synthesis from Brominated Pyridine Intermediates

This approach offers greater flexibility and is often more cost-effective for large-scale synthesis, as it starts from simpler, more readily available pyridine precursors.

Starting Material: 2,5-Dibromopyridine

2,5-Dibromopyridine is a versatile starting material that allows for the sequential and regioselective introduction of the amino and carboxylic acid functionalities.

Multi-step Synthesis Pathway:

  • Selective Amination: The bromine at the 2-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the bromine at the 5-position. This allows for the selective introduction of an amino group at the 2-position.

  • Carboxylation: The remaining bromine at the 5-position can then be converted to a carboxylic acid group through various methods, such as metal-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation.

Visualization: Synthesis from 2,5-Dibromopyridine

G Start 2,5-Dibromopyridine Step1 Nucleophilic Aromatic Substitution (e.g., NH₃ or protected amine) Start->Step1 Intermediate 2-Amino-5-bromopyridine Step1->Intermediate Step2 Carboxylation (e.g., Grignard formation then CO₂) Intermediate->Step2 Product This compound Step2->Product

Caption: A multi-step synthetic route starting from 2,5-dibromopyridine.

Experimental Protocol: Selective Amination of 2,5-Dibromopyridine (Illustrative)

  • In a sealed vessel, dissolve 2,5-dibromopyridine in a suitable solvent such as dioxane or DMF.

  • Add a source of ammonia (e.g., aqueous ammonia, or a protected amine like benzylamine followed by deprotection) and a copper or palladium catalyst if necessary.

  • Heat the reaction mixture to the required temperature (typically >100°C) and monitor by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and perform an appropriate workup to isolate the 2-amino-5-bromopyridine intermediate.

Causality of Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is often used to facilitate the SNAr reaction, which typically requires elevated temperatures.

  • Catalyst: While some SNAr reactions on pyridines can proceed without a catalyst, the use of a copper or palladium catalyst can significantly improve the reaction rate and yield, especially with less reactive nucleophiles.

  • Protecting Groups: The use of a protected amine, such as benzylamine, can sometimes offer better control and milder reaction conditions. The protecting group is then removed in a subsequent step.

Conclusion

The synthesis of this compound can be approached from multiple starting materials, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on a variety of factors, including the cost and availability of the starting materials, the desired scale of the synthesis, and the available laboratory equipment and expertise. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental choices is critical for the successful and efficient synthesis of this valuable building block.

References

Sources

A Technical Guide to 6-Amino-3-bromopicolinic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among the myriad of heterocyclic compounds, substituted picolinic acids have emerged as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules.[1] This guide focuses on a particularly intriguing member of this class: 6-Amino-3-bromopicolinic acid. Its trifunctional nature, possessing strategically placed amino, bromo, and carboxylic acid groups, offers a wealth of opportunities for synthetic diversification and the exploration of new chemical space in the pursuit of innovative treatments for cancer and infectious diseases. This document aims to serve as a comprehensive technical resource, elucidating the fundamental properties, synthesis, and therapeutic potential of this important building block.

Navigating the Nomenclature: Defining this compound

A point of potential confusion in the literature is the nomenclature surrounding aminobromopicolinic acids. It is crucial to distinguish between two isomers that are often referred to by similar names:

  • This compound:

    • IUPAC Name: 6-amino-3-bromopyridine-2-carboxylic acid[2]

    • CAS Number: 1033201-61-4[3]

    • Structure:

      Caption: Chemical structure of this compound.

  • 3-Amino-6-bromopicolinic acid:

    • IUPAC Name: 3-amino-6-bromopyridine-2-carboxylic acid[4]

    • CAS Number: 1052708-46-9[5][6]

    • Structure:

      Caption: Chemical structure of 3-Amino-6-bromopicolinic acid.

This guide will focus exclusively on This compound (CAS 1033201-61-4) , as specified in the topic. Researchers are advised to verify the CAS number to ensure they are working with the correct isomer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for the interpretation of experimental results.

Physicochemical Properties
PropertyValueSource
Molecular Formula C6H5BrN2O2[2]
Molecular Weight 217.02 g/mol [2]
Appearance Off-white to tan powder
Melting Point Not experimentally reported in literature
Boiling Point Predicted: 352.8±27.0 °C
pKa Predicted: 3.25±0.10
Solubility Soluble in DMSO and Methanol (Slightly)

Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The coupling patterns between the aromatic protons will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the pyridine ring carbons and the carboxyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of related aminopicolinic acids. The synthesis would likely involve a multi-step process starting from a commercially available pyridine derivative.

Proposed Synthetic Pathway

A plausible synthetic route could involve the following key transformations:

Caption: A proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Bromination: The introduction of the bromine atom at the 3-position is a key step. The choice of brominating agent (e.g., NBS) and reaction conditions would be critical to achieve the desired regioselectivity.

  • Nitration: Subsequent nitration would likely be directed by the existing substituents on the pyridine ring. The conditions (e.g., a mixture of fuming nitric acid and sulfuric acid) are chosen to be strong enough to overcome the deactivating effect of the bromine atom.

  • Reduction: The reduction of the nitro group to an amino group is a standard transformation. Catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl) are common and effective methods.

  • Carboxylation: The introduction of the carboxylic acid group at the 2-position could be achieved through various methods, such as a Grignard reaction followed by quenching with carbon dioxide, or through the hydrolysis of a nitrile group.

Purification and Characterization

Following the synthesis, purification of the crude product is essential.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the purification of structurally related compounds, a mixture of ethanol and water is a promising solvent system for recrystallization.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture.

  • Decolorization: If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods outlined in Section 2.2.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—allows for a wide range of chemical modifications.

A Privileged Scaffold for Anticancer and Antimicrobial Agents

The aminopicolinate scaffold is recognized for its role in the development of novel therapeutic agents, with demonstrated efficacy against microbial and cancer targets.[1] The combination of a hydrogen bond-donating amino group and an electron-withdrawing bromine atom on the pyridine ring creates a unique electronic and steric environment that can be exploited for targeted drug design.

Key Reactive Sites and Their Potential for Diversification:

G Core This compound Amino Group (-NH2) Bromo Group (-Br) Carboxylic Acid (-COOH) Amide Amide Bond Formation (Peptide Coupling) Core:f1->Amide Nucleophilic attack CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Core:f2->CrossCoupling Handle for C-C bond formation Esterification Esterification / Amidation Core:f3->Esterification Derivatization

Caption: Key reactive sites of this compound and their synthetic utility.

  • The Amino Group: The nucleophilic amino group at the 6-position is an ideal site for acylation reactions to form amides. This allows for the introduction of a wide variety of side chains, including those that can mimic peptide structures or interact with specific biological targets.

  • The Bromo Group: The bromine atom at the 3-position is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] This enables the introduction of a diverse range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space that can be explored.

  • The Carboxylic Acid Group: The carboxylic acid at the 2-position can be readily converted into esters, amides, or other functional groups. This site is often crucial for modulating the physicochemical properties of the final compound, such as solubility and bioavailability, and can also serve as a key interaction point with biological targets.

Potential as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers. The 3H-pyrazolo[4,3-f]quinoline scaffold, which can be synthesized from precursors with similar functionalities to this compound, has been identified as a privileged kinase inhibitor scaffold with potent activity against kinases such as FLT3 and CDK2.[7] The strategic placement of substituents on the heterocyclic core is critical for achieving potency and selectivity. The synthetic versatility of this compound makes it an attractive starting material for the generation of libraries of compounds to be screened against various kinases.

Development of Novel Antimicrobial Agents

The emergence of antibiotic-resistant bacteria is a major global health crisis. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Picolinic acid derivatives have a long history as antimicrobial agents. The ability to introduce diverse functional groups onto the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial and antifungal activity. For instance, the modification of related quinolone structures with amino groups has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Future Directions

This compound represents a building block with significant untapped potential. Future research in the following areas is likely to be particularly fruitful:

  • Library Synthesis and High-Throughput Screening: The synthetic tractability of this scaffold makes it an ideal candidate for the creation of large, diverse compound libraries for high-throughput screening against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

  • Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the amino, bromo, and carboxylic acid functionalities will be crucial for developing a comprehensive understanding of the SAR for various biological activities. This knowledge will guide the rational design of more potent and selective drug candidates.

  • Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes to this compound and its derivatives will be important for making these compounds more accessible to the broader research community.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides a rich platform for the synthesis of novel compounds with the potential to address significant unmet medical needs in oncology and infectious diseases. As our understanding of the biological roles of substituted picolinic acids continues to grow, so too will the importance of this promising scaffold in the ongoing quest for new and more effective medicines.

References

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). Journal of Biological Inorganic Chemistry, 28(1), 29-41. [Link]
  • Antitumor activity of picolinic acid in CBA/J mice. (1982). Journal of the National Cancer Institute, 68(1), 123-126. [Link]
  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. (2019). Current Computer-Aided Drug Design, 15(4), 364-373. [Link]
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (2000). Tetrahedron, 56(25), 4299-4304. [Link]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2020). Scientific Reports, 10(1), 1-13. [Link]
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Molecules, 30(10), 22. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. (2013). Medicinal Chemistry Research, 22(9), 4157-4170. [Link]
  • This compound – (1033201-61-4). EON Biotech. [Link]
  • Synthesis of metal binding artificial amino acids. (2014). Middle East Technical University. [Link]
  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. (2019). Current Computer-Aided Drug Design, 15(4), 364-373. [Link]
  • 3-Amino-6-bromopicolinic acid.
  • 2-Bromopyridine-3-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o846. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. (2012). Medicinal Chemistry Research, 21(8), 1597-1609. [Link]
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2833-2837. [Link]
  • CAS 1033201-61-4 | this compound. Alchem Pharmtech. [Link]
  • 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem. [Link]
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Journal of Advanced Research, 44, 1-19. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(19), 6524. [Link]
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida. [Link]
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Pharmaceuticals, 15(11), 1357. [Link]
  • 6-Amino-3-Bromo-2-Pyridinecarboxylic Acid (CAS No. 1033201-61-4) Suppliers. ChemicalRegister.com. [Link]
  • Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). Russian Chemical Bulletin, 64(3), 689-694. [Link]
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). Molecules, 28(22), 7609. [Link]
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2021). Current Topics in Medicinal Chemistry, 21(23), 2056-2088. [Link]
  • 13C NMR Chemical Shifts.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Magnetic Resonance in Chemistry, 55(10), 917-923. [Link]
  • Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. (2018). International Journal of Research in Pharmacy and Chemistry, 8(4), 633-642. [Link]
  • The Values of the Six Physicochemical Properties for Each Amino Acid.
  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]

Sources

6-Amino-3-bromopicolinic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 6-Amino-3-bromopicolinic acid

Introduction

This compound is a substituted pyridinecarboxylic acid, a class of organic compounds recognized as "privileged scaffolds" in medicinal chemistry. Its structure incorporates three key functional groups: a picolinic acid moiety (a pyridine ring with a carboxylic acid at the 2-position), an amino group at the 6-position, and a bromine atom at the 3-position. This trifunctional nature makes it a highly versatile building block for the synthesis of complex molecules.[1] The strategic placement of a nucleophilic amino group, an electrophilic site at the bromine-substituted carbon (amenable to cross-coupling reactions), and a carboxylic acid for amide bond formation or salt formation provides multiple handles for chemical modification.[1]

This guide offers a comprehensive overview of the known and predicted physical properties of this compound, provides standard protocols for their experimental determination, and discusses its applications for researchers in drug discovery and organic synthesis.

Physicochemical Properties

The intrinsic properties of a molecule are critical for predicting its behavior in chemical reactions and biological systems. While extensive experimental data for this specific isomer is limited, a profile can be constructed from available data and by comparison with structurally similar compounds.

PropertyValue / Predicted ValueSource / Rationale
IUPAC Name 6-amino-3-bromopyridine-2-carboxylic acid[1]
CAS Number 1033201-61-4[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance White to off-white crystalline powderPredicted based on analogs like 6-Aminopicolinic acid.[2][3]
Melting Point >280 °C (with decomposition)Predicted. No direct data is available. Analogs such as 6-Aminopicolinic acid have high melting points (280-285 °C) due to strong intermolecular hydrogen bonding and potential zwitterionic character.[3]
Solubility Slightly soluble in water; soluble in DMSO, ethanol, and alkaline solutions.Predicted based on analogs.[2][3] The acidic carboxylic acid and basic amino group suggest pH-dependent aqueous solubility.
pKa₁ (Carboxylic Acid) ~2-4Predicted. The pKa of the carboxylic acid group is influenced by the electron-withdrawing pyridine ring. This value is typical for picolinic acids.[4][5]
pKa₂ (Amino/Pyridine N) ~5-7Predicted. This value corresponds to the protonation of the pyridine ring nitrogen or the exocyclic amino group. The final value is a complex interplay between the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups.[4][6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected spectral characteristics.

  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically in the δ 10-13 ppm range. Its position is highly dependent on solvent and concentration.[7]

    • Aromatic Protons (Pyridine Ring): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The protons at the 4 and 5 positions will show coupling to each other. Their precise chemical shifts are influenced by the electronic effects of the amino and bromo substituents.[8]

    • Amino Protons (-NH₂): A broad singlet, typically in the δ 4-6 ppm range, which can exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carboxyl Carbon (-COOH): A signal in the δ 165-185 ppm range.[7]

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 100-160 ppm). The carbons directly attached to bromine (C3) and the amino group (C6) will show significant shifts from unsubstituted picolinic acid.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

    • N-H Stretch (Amino Group): Two distinct peaks (symmetric and asymmetric stretching) may be observed in the 3100-3500 cm⁻¹ range, often superimposed on the broad O-H band.[10]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1760 cm⁻¹. Conjugation with the pyridine ring and intermolecular hydrogen bonding typically place this peak near the lower end of the range.[9]

    • C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

    • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy:

    • Pyridine and its derivatives exhibit strong π → π* transitions in the UV region. For this compound, characteristic absorption maxima are expected below 300 nm. The presence of the amino group (an auxochrome) and the bromine atom will likely cause a bathochromic (red) shift compared to unsubstituted picolinic acid.[11]

Experimental Methodologies for Characterization

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into a sample as a function of temperature. The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on the DSC thermogram. The onset temperature of this peak corresponds to the melting point, and the peak's sharpness is an indicator of purity.[12][13]

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of dry this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting/decomposition point (e.g., 350 °C).[13]

    • Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.[13]

  • Data Analysis: Determine the extrapolated onset temperature from the resulting endotherm. This temperature is recorded as the melting point. The area under the peak corresponds to the heat of fusion.

G cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation prep1 Weigh 1-3 mg of sample prep2 Place in Al DSC pan prep1->prep2 prep3 Crimp pan with lid prep2->prep3 run1 Place sample & reference in DSC cell prep3->run1 run2 Heat at 5-10 °C/min under N₂ atmosphere run1->run2 analysis1 Record heat flow vs. temp run2->analysis1 analysis2 Identify endothermic peak analysis1->analysis2 analysis3 Determine onset temperature (Melting Point) analysis2->analysis3

Caption: Workflow for DSC-based melting point determination.

Structural Verification by NMR Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H, ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and structure of the compound. It is the most powerful tool for unambiguous structure elucidation.[8]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's likely polarity and to observe exchangeable protons).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to assign carbon signals based on H-C correlations) for complete assignment.[8]

  • Data Processing: Fourier transform the raw data, phase the spectra, and integrate the signals. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).[14]

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg sample in ~0.6 mL DMSO-d₆ load Transfer to NMR tube and place in spectrometer prep->load acq1 Tune & Shim load->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform & Phase acq4->proc1 proc2 Reference to Solvent proc1->proc2 proc3 Assign Signals & Confirm Structure proc2->proc3

Caption: Standard workflow for NMR-based structural elucidation.

Stability and Safe Handling

Given its structure as a halogenated aminopyridine, proper handling procedures are essential. The following guidelines are based on safety data for analogous compounds.

  • Hazard Identification:

    • May cause skin, eye, and respiratory irritation.[15]

    • Potentially harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[16]

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[17]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[18]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[18]

    • Wash hands thoroughly after handling.[16]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18]

    • Keep away from sources of ignition and heat.[17]

Applications in Research and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate.

  • Medicinal Chemistry: It serves as a scaffold for generating libraries of novel compounds for drug discovery.[1] The amino group can be acylated or alkylated, the carboxylic acid can be converted to amides or esters, and the bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid diversification of the core structure.[14]

  • Agrochemicals: Picolinic acid derivatives are used in the development of herbicides and fungicides. This compound provides a starting point for creating new, potentially bioactive agrochemicals.[1]

  • Materials Science: The picolinic acid moiety is an effective metal chelator. Derivatives of this compound could be used to create novel coordination polymers, catalysts, or functional materials with specific electronic or optical properties.[1]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
  • ChemBK. (2024). 6-Aminopicolinic acid.
  • University of Calgary. (n.d.). Melting point determination.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.
  • Chemicalland21. (n.d.). 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards.
  • Setkina, O. N., et al. (1955). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 4(5), 785-790.
  • ResearchGate. (2008). DSC Studies on Organic Melting Temperature Standards.
  • The Royal Society of Chemistry. (n.d.). SI. Porphyrin Carboxylic Acid_10.
  • Watson International. (n.d.). Methyl 3-Amino-6-bromopicolinate CAS 866775-09-9.
  • SciELO. (2008). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.
  • Scientia Iranica. (2015). Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ResearchGate. (2021). Calculated UV–vis for brominated derivative in comparison with previous work.
  • National Institutes of Health. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.
  • PubChem. (n.d.). 6-Aminonicotinic acid.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ElectronicsAndBooks. (n.d.). an NMR case study of the H-bonding of a dicarboxylic acid with a new mix.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • Frontiers. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
  • Reddit. (2020). pKa's of Amino and Carboxylic Groups of Amino Acids.
  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2018). FTIR spectrum of L-2-aminoadipic acid in the region of 4000-400 cm-1.
  • Unacademy Live CSIR UGC NET. (2022). Pka and pi Concept of Aminoacids.

Sources

An In-Depth Technical Guide to the Solubility of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Number—Understanding the Solubility Profile

For researchers, scientists, and professionals in drug development, the solubility of a molecule is a critical parameter that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can hinder absorption, lead to variable bioavailability, and create significant formulation challenges. This guide provides a comprehensive examination of the solubility of 6-Amino-3-bromopicolinic acid, a trifunctional scaffold with significant potential in medicinal chemistry. We will move beyond the simplistic question of "what is its solubility?" to a more insightful exploration of how and why it behaves in different solvent systems. This document is structured to provide not just data, but a framework for understanding, predicting, and experimentally determining the solubility of this and similar complex molecules.

Chapter 1: Theoretical Foundations of Solubility

The solubility of a compound is governed by a delicate interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For an ionizable molecule like this compound, pH plays a paramount role.

The Influence of pKa and Lipophilicity (logP)

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group, as well as the pyridine ring nitrogen which can be protonated. The ionization state of these functional groups, and thus the overall charge of the molecule, is dictated by the pH of the solution and the pKa of each functional group.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid. For this compound, we can predict at least two primary pKa values: one for the carboxylic acid (pKa₁) and one for the amino group (pKa₂). The pyridine nitrogen will also have a pKa. The ionization state at a given pH determines the extent of intermolecular interactions with the solvent.[1][2][3]

  • logP (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity of a compound in its neutral state. A higher logP indicates greater lipid solubility and lower water solubility. The interplay between logP and pKa is crucial for predicting how a molecule will behave in biological systems.[1][4][5]

The overall solubility is a function of the solubility of the neutral species and the ionized species. The Henderson-Hasselbalch equation provides a theoretical framework for predicting the pH-dependent solubility profile of an ionizable compound.[6][7][8][9]

pH = pKa + log ([Ionized Form]/[Unionized Form]) [7][9]

For an acidic group, solubility increases as the pH rises above the pKa, leading to deprotonation and the formation of a more soluble salt. Conversely, for a basic group, solubility increases as the pH drops below the pKa, resulting in protonation.[3]

Predicted Physicochemical Properties of this compound

While experimental data for this specific molecule is scarce, we can utilize computational models to predict its key physicochemical properties.

PropertyPredicted ValueSource
Molecular Weight 217.02 g/mol PubChem[10]
XLogP3 1.6PubChem[10]
pKa₁ (Carboxylic Acid) ~2-4Estimated based on similar structures[11]
pKa₂ (Amino Group) ~4-6Estimated based on similar structures[11]
pKa₃ (Pyridine Nitrogen) ~1-2Estimated based on similar structures[11]

These predicted values suggest that this compound has moderate lipophilicity in its neutral form and will exhibit significant changes in solubility with variations in pH.

Visualizing the pH-Solubility Relationship

The Henderson-Hasselbalch equation allows us to model the expected pH-solubility profile for this compound. The lowest solubility will be observed at the isoelectric point (pI), where the net charge of the molecule is zero.

G Predicted pH-Solubility Profile of this compound cluster_pka pH pH 12 12 2 2 4 4 6 6 8 8 10 10 Solubility Solubility p1 High Solubility (Cationic) p2 Low Solubility (Zwitterionic/Neutral) p1->p2 p3 Increasing Solubility p2->p3 p4 High Solubility (Anionic) p3->p4 pKa1 (COOH) pKa1 (COOH) pKa2 (NH2) pKa2 (NH2) 3 3 3,2.5 3,2.5 3->3,2.5 5 5 5,2.5 5,2.5 5->5,2.5

Caption: Predicted pH-solubility profile for this compound.

Chapter 2: Experimental Determination of Solubility

To obtain accurate solubility data, rigorous experimental protocols are essential. The two most common approaches are the determination of kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at the moment it starts to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with the saturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and pre-formulation studies.[12][13]

Experimental Workflow: A Self-Validating System

The following diagram illustrates a robust workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_assay Solubility Assay cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound shake_flask Shake-Flask Incubation (24-48h, controlled temp) prep_compound->shake_flask prep_solvent Prepare Solvents/Buffers prep_solvent->shake_flask centrifuge Centrifugation shake_flask->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC-UV Quantification filter->hplc

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

1. Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO)

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • HPLC system with UV detector

2. Procedure:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure equilibrium is reached.[14]

  • Solvent Addition: Add a known volume of the desired solvent or buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure undissolved solid remains.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent solid particles from interfering with the analysis.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Chapter 3).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL using the concentration determined by HPLC and the dilution factor.

Chapter 3: Analytical Quantification by HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for quantifying this compound.[15][16][17][18]

Proposed HPLC-UV Method

The following method is a starting point and should be optimized and validated for the specific instrumentation and requirements.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmReversed-phase chromatography is suitable for separating moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~254 nm or 280 nmPicolinic acid derivatives typically have strong UV absorbance in this range. A UV scan of the compound should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

To ensure the trustworthiness of the solubility data, the HPLC method must be validated according to ICH guidelines.[15][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[16][17]

Experimental Protocol: HPLC Method Validation

G start Start Validation specificity Specificity (Blank, Placebo, Standard) start->specificity linearity Linearity (5-7 concentrations) specificity->linearity accuracy Accuracy (Spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range Range Determination precision->range end Validated Method range->end

Caption: HPLC method validation workflow.

Chapter 4: Data Interpretation and Reporting

The culmination of this work is the clear and concise reporting of the solubility data.

Tabulating Solubility Data

Solubility data should be presented in a structured table for easy comparison.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Standard Deviation
Deionized Water~725Experimental Value± Value
Phosphate Buffer2.025Experimental Value± Value
Phosphate Buffer7.425Experimental Value± Value
Phosphate Buffer9.025Experimental Value± Value
EthanolN/A25Experimental Value± Value
DMSON/A25Experimental Value± Value
Deionized Water~737Experimental Value± Value
Phosphate Buffer7.437Experimental Value± Value
Concluding Remarks

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical principles with robust experimental protocols and validated analytical methods, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of new chemical entities, enabling informed decisions in medicinal chemistry, and ultimately contributing to the successful translation of scientific discoveries into tangible therapeutic solutions.

References

  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
  • Manallack, D. T., Prankard, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. [Link]
  • Ligas, B. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks. [Link]
  • Bisht, T. S., Bisht, P., & Patil, S. (2020). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Pharmaguideline. (2024).
  • da Silva, J. L. M., & Borges, K. B. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(2), 219-228. [Link]
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. [Link]
  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 633-640. [Link]
  • Pion Inc. (2023). What is pKa and how is it used in drug development?[Link]
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
  • He, Y., et al. (2022). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 18(7), 437-453. [Link]
  • Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
  • Taylor & Francis Online. (n.d.).
  • BYJU'S. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid. [Link]
  • Williams, R. (n.d.).

Sources

An In-depth Technical Guide to the Stability Profile of 6-Amino-3-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability profile of 6-Amino-3-bromopicolinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of direct stability data for this specific molecule, this document establishes a predictive stability profile based on the known reactivity of its constituent functional groups—an aminopyridine core, a carboxylic acid, and a bromine substituent. We present a detailed framework for systematically evaluating the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide offers field-proven, step-by-step protocols for conducting forced degradation studies and developing stability-indicating analytical methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The insights and methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to ensure the integrity, quality, and reliability of this compound in their research and development endeavors.

Introduction and Physicochemical Context

This compound is a substituted pyridinecarboxylic acid derivative. Such "privileged scaffolds" are of significant interest in medicinal chemistry due to their ability to engage in various biological interactions like hydrogen bonding and π-π stacking.[1] The stability of this molecule is a critical quality attribute (CQA) that directly impacts its utility as a research chemical, its performance in synthetic reactions, and its viability as a precursor in the development of active pharmaceutical ingredients (APIs). Degradation of the molecule can lead to loss of potency, altered reactivity, and the formation of potentially toxic impurities.

A thorough understanding of the stability profile is therefore essential for defining appropriate storage conditions, establishing a valid shelf-life, and developing robust analytical methods capable of separating the intact molecule from its degradation products.[2][3] This guide provides the foundational knowledge and practical protocols to achieve these objectives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in different environments.

PropertyValue / DescriptionSource
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
IUPAC Name 6-amino-3-bromopyridine-2-carboxylic acid
Appearance Assumed to be a solid, off-white to light yellow powder.General chemical knowledge
pKa Multiple pKa values are expected due to the carboxylic acid (acidic) and the amino group/pyridine nitrogen (basic). The carboxylic acid pKa is likely in the range of 2-4, while the amino/pyridine functionalities will have pKa values in the basic range.Inferred from related structures
Solubility Likely soluble in organic polar solvents (e.g., DMSO, DMF) and aqueous bases. Solubility in aqueous acids will depend on the specific pKa values.General chemical knowledge

Predicted Degradation Pathways and Influencing Factors

The chemical structure of this compound contains several functional groups susceptible to degradation under common stress conditions. A proactive analysis of these potential liabilities is the first step in designing a comprehensive stability study.

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds.[5] For this compound, the picolinic acid moiety is generally stable, but extreme pH and elevated temperatures could promote certain reactions.

  • Acid-Catalyzed Degradation: Under strong acidic conditions and heat, decarboxylation (loss of the -COOH group) could occur, although picolinic acids are generally more resistant to this than other aromatic carboxylic acids.

  • Base-Catalyzed Degradation: The molecule is expected to be relatively stable under mild basic conditions. However, harsh basic conditions (high pH, high temperature) could potentially lead to nucleophilic substitution of the bromine atom, although this is less likely than other pathways. The primary effect of basic pH will be the deprotonation of the carboxylic acid to form a carboxylate salt.

Oxidative Stability

The aminopyridine ring is electron-rich and thus susceptible to oxidation.[6][7] This is a critical vulnerability to assess.

  • Mechanism: Oxidizing agents, such as hydrogen peroxide (H₂O₂), or atmospheric oxygen (auto-oxidation), can attack the electron-rich amino group and the pyridine ring.[6]

  • Potential Products: Degradation could lead to the formation of N-oxides on the pyridine nitrogen or the amino group, hydroxylated derivatives, or even ring-opening products under more aggressive conditions.[7] The presence of peroxide impurities in solvents like THF or diethyl ether could be a hidden initiator of degradation.

Photostability

Many aromatic and halogenated compounds are sensitive to light, particularly in the UV spectrum.[8][9] The ICH Q1B guideline provides a clear framework for photostability testing.[8][9][10]

  • Mechanism: The bromine-carbon bond can be susceptible to homolytic cleavage upon absorption of UV radiation, leading to a free-radical debromination process.[11][12] The aromatic ring itself can also undergo photochemical reactions.

  • Potential Products: The primary photodegradation product is likely to be 6-aminopicolinic acid (the debrominated analogue). Other radical-mediated byproducts could also form. Studies on brominated aromatic compounds show that debromination is a common photodegradation pathway.[11][13][14]

Thermal Stability

Thermal degradation, assessed in both solid-state and solution, reveals the molecule's intrinsic stability at elevated temperatures.[6][15]

  • Mechanism: In the solid state, high temperatures can provide the energy needed for decarboxylation or intermolecular reactions, potentially leading to the formation of dimers or polymers. In solution, thermal stress will accelerate other degradation pathways like hydrolysis and oxidation.

  • Assessment: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for characterizing the solid-state thermal profile, identifying the onset of decomposition, and detecting phase transitions.[15]

Framework for Stability Assessment: Protocols and Methodologies

A robust stability assessment is built upon a foundation of systematic forced degradation studies and the development of a stability-indicating analytical method. This approach is mandated by regulatory bodies for pharmaceutical development.[2][16][17][18]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately quantify the decrease of the active substance and simultaneously resolve it from all its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

Protocol: HPLC Method Development

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is versatile for polar and non-polar analytes.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier improves peak shape for the basic amine functionalities.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Elution Profile: Employ a gradient elution to ensure separation of the polar parent compound from potentially less polar degradation products. A representative gradient is shown in the table below.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal resolution (>1.5) between the parent peak and all degradant peaks.

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)
0955
20595
25595
26955
30955
Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to intentionally degrade the sample to an extent of 5-20%.[5] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule completely, which could lead to uninformative secondary and tertiary degradants.[2][19]

Below is a DOT script visualizing the logical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) control Control Sample (Unstressed, t=0) prep->control acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress therm Thermal (Solution) (Solvent, 80°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B Light Source) prep->photo Expose to Stress hplc Analyze via Stability- Indicating HPLC-PDA control->hplc sampling Sample at Time Points (e.g., 2, 8, 24, 48h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize/Quench (If applicable) sampling->neutralize neutralize->hplc mass_bal Calculate Mass Balance (% Assay + % Degradants) hplc->mass_bal

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions:

  • Rationale: The conditions below are starting points. The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the temperature or reagent concentration. If it's too slow, increase them.[5]

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C in a water bath or oven.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points. No quenching is typically needed if analyzed promptly.

  • Thermal Degradation (Solution):

    • Place a sealed vial of the stock solution in an oven at 80°C.

    • Withdraw aliquots at time points.

    • This condition helps to differentiate between thermal degradation and solvent-mediated degradation (hydrolysis).

  • Photostability Testing:

    • Expose both the solid powder (in a thin layer in a quartz dish) and the stock solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines.[10]

    • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.[20]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed samples and dark controls. A significant difference in degradation indicates photosensitivity.

Data Interpretation and Reporting

Analysis of Stressed Samples

For each stress condition, the following data should be generated and evaluated:

  • Assay of this compound: The percentage of the parent compound remaining.

  • Degradation Products: The percentage of each new peak that appears in the chromatogram. The relative retention time (RRT) should be calculated for each degradant.

  • Mass Balance: The sum of the assay value and the total percentage of all degradation products. A mass balance between 95-105% indicates that all major degradation products are being detected by the analytical method.

Predicted Degradation Pathway Diagram

Based on the principles discussed, a potential degradation pathway can be visualized. The identity of each degradant would need to be confirmed using techniques like LC-MS.

Degradation_Pathway Parent This compound Debromo 6-Aminopicolinic acid Parent->Debromo Photolysis (UV Light) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Decarboxy 3-Bromo-6-aminopyridine Parent->Decarboxy Harsh Thermal/Acidic Stress

Caption: Predicted primary degradation pathways.

Recommended Storage and Handling

Based on the predictive stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Light Protection: Store in amber vials or containers protected from light to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, especially for long-term storage or for high-purity reference standards.

  • Solvent Choice: When preparing solutions, use freshly opened, high-purity solvents. Avoid solvents known to contain peroxide impurities (e.g., aged ethers) unless they have been freshly tested and purified.

Conclusion

While specific experimental data for this compound is not widely published, a robust stability profile can be predicted by understanding the chemistry of its functional groups. The compound is most likely susceptible to oxidative degradation at its aminopyridine core and photodegradation via C-Br bond cleavage. Hydrolytic and thermal degradation are possible but likely require more forcing conditions.

This guide provides the comprehensive framework and detailed protocols necessary for any researcher to experimentally determine the precise stability profile of this compound. By implementing these systematic forced degradation studies and developing a validated stability-indicating method, scientists can ensure the quality of their material, the reliability of their experimental results, and the successful progression of their research and development projects.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
  • Bavishi, B. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
  • ICH. (n.d.). Quality Guidelines. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
  • Fife, T. H., & Przystas, T. J. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [Link]
  • Xu, L., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01015. [Link]
  • Wang, S., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6049. [Link]
  • Xu, L., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • Trissel, L. A., & Flora, K. P. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]
  • Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Fife, T. H., & Przystas, T. J. (1985). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 24(12), 1831–1834. [Link]
  • Fife, T. H., & Przystas, T. J. (1980). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 102(24), 7297–7306. [Link]
  • Fife, T. H., & Przystas, T. J. (1981). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl, Hydroxide Ion, and Water Reactions. ElectronicsAndBooks. [Link]
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(34), 3843-3846. [Link]
  • Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
  • BioProcess International. (2011).
  • NIST. (n.d.). 2-Aminopyridine. [Link]
  • MedCrave. (2016).
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. [Link]
  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Wang, C., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6223. [Link]
  • Wang, C., et al. (2021). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Microorganisms, 9(12), 2445. [Link]
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
  • Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1149–1159. [Link]
  • Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation.

Sources

An In-Depth Technical Guide to 6-Amino-3-bromopicolinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Amino-3-bromopicolinic Acid in Medicinal Chemistry

This compound, with the IUPAC name 3-amino-6-bromopyridine-2-carboxylic acid, is a strategically functionalized heterocyclic compound.[1] Its pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in a wide array of biologically active compounds.[2] The unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the picolinic acid framework provides three distinct points for chemical modification. This trifunctional nature allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceutical agents.[2]

The amino group can act as a hydrogen bond donor, enhancing interactions with biological targets like enzymes and receptors.[2] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents. The carboxylic acid moiety provides a site for amide bond formation or esterification, crucial for prodrug strategies and for interacting with metal ions in metalloenzymes.[2] This combination of functional groups makes this compound a sought-after precursor for developing new treatments for a range of diseases, including cancer and inflammatory conditions.[3]

A Proposed Synthetic Route: From Picolinic Acid to a Trifunctional Scaffold

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically derived from established transformations of pyridine carboxylic acids. The following proposed multi-step synthesis is designed for efficiency and regiochemical control, starting from readily available 2-picolinic acid.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: N-Oxidation of 2-Picolinic Acid

  • Rationale: The initial N-oxidation of the pyridine ring is a critical step to control the regioselectivity of subsequent electrophilic substitution reactions. The N-oxide group deactivates the 2- and 6-positions while activating the 4-position for nitration.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picolinic acid (1.0 eq) in glacial acetic acid.

    • Add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise to the stirred solution.

    • Heat the reaction mixture at 70-80°C for 4-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.

    • The resulting solid, 2-picolinic acid N-oxide, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Nitration of 2-Picolinic Acid N-Oxide

  • Rationale: Nitration of the N-oxide at the 4-position is a key step to introduce a nitrogen functionality that will be later reduced to the amino group.[2]

  • Procedure:

    • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, slowly add 2-picolinic acid N-oxide (1.0 eq).

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-nitro-2-picolinic acid N-oxide.

Step 3: Reduction of the Nitro Group and N-Oxide

  • Rationale: A catalytic hydrogenation will simultaneously reduce the nitro group to an amino group and remove the N-oxide, yielding 4-aminopicolinic acid.[2]

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-nitro-2-picolinic acid N-oxide (1.0 eq) in a suitable solvent like methanol or acetic acid.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

    • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 4-aminopicolinic acid.

Step 4: Bromination of 4-Aminopicolinic Acid

  • Rationale: The amino group is a strongly activating group and will direct electrophilic substitution to the ortho and para positions. In this case, bromination is expected to occur at the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is necessary to favor mono-bromination.

  • Procedure:

    • Dissolve 4-aminopicolinic acid (1.0 eq) in a suitable solvent such as acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid to the stirred solution at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • The product, 3-bromo-4-aminopicolinic acid, can be isolated by precipitation upon addition of water, followed by filtration and washing.

Step 5: Sandmeyer Reaction to Introduce Bromine at the 6-Position

  • Rationale: To obtain the target molecule, the amino group at the 4-position needs to be replaced by a bromine atom, and an amino group needs to be introduced at the 6-position. A more direct, albeit theoretical, approach from a different starting material is presented here for conceptual clarity. A plausible route from a commercially available starting material is outlined below.

Alternative, More Direct Proposed Synthesis from 3,6-Dibromopicolinic Acid

A more practical approach would involve the selective amination of a di-halogenated precursor.

  • Starting Material: 3,6-Dibromopicolinic acid.[4]

  • Selective Amination: A nucleophilic aromatic substitution reaction can be employed to selectively introduce an amino group at the 6-position. The presence of the electron-withdrawing carboxylic acid group activates the 6-position towards nucleophilic attack.

    • Procedure:

      • In a sealed pressure vessel, dissolve 3,6-dibromopicolinic acid (1.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

      • Add a source of ammonia, such as aqueous ammonia or ammonia gas, and a copper(I) catalyst (e.g., CuI) with a ligand (e.g., L-proline).

      • Heat the reaction mixture to 120-140°C for 12-24 hours.

      • After cooling, the reaction mixture is worked up by acidification to precipitate the product, followed by filtration and purification by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

Synthesis_of_6-Amino-3-bromopicolinic_acid cluster_main Proposed Synthesis of this compound A 3,6-Dibromopicolinic Acid B Nucleophilic Aromatic Substitution A->B Aq. NH3, CuI, L-proline NMP, 120-140°C C This compound B->C

Caption: Proposed synthetic route to this compound.

Quantitative Data Summary
StepReactantProductTypical Yield (%)Purity (%)
Selective Amination 3,6-Dibromopicolinic acidThis compound60-75>95

Note: The yields are estimated based on similar transformations reported in the literature and would require experimental optimization.

Physicochemical and Spectroscopic Characterization

PropertyValue
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
CAS Number 1052708-46-9
Appearance Off-white to pale yellow solid
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, and a broad singlet for the amino protons. The chemical shifts would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the carboxylic acid carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a powerful intermediate for generating libraries of compounds for high-throughput screening and for the synthesis of targeted therapeutics.

Case Study: A Building Block for Myeloperoxidase (MPO) Inhibitors

Myeloperoxidase is an enzyme implicated in oxidative stress and various inflammatory diseases.[5] Aminopyridine-based compounds have been identified as potent inhibitors of MPO. The scaffold of this compound is ideally suited for the synthesis of such inhibitors.

The synthetic utility can be visualized as follows:

Application_in_Drug_Discovery cluster_drug_dev Role in the Synthesis of Bioactive Molecules Start This compound Step1 Amide Coupling (at -COOH) Start->Step1 Step2 Suzuki/Buchwald-Hartwig Coupling (at -Br) Start->Step2 Step3 Acylation/Alkylation (at -NH2) Start->Step3 End Diverse Library of Bioactive Compounds (e.g., MPO Inhibitors) Step1->End Step2->End Step3->End

Caption: Versatility of this compound in drug discovery.

The amino group can be acylated or alkylated, the carboxylic acid can be converted to amides or esters, and the bromine atom can participate in cross-coupling reactions to introduce a wide range of aryl or alkyl groups. This allows for a systematic exploration of the chemical space around the aminopyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion: A Versatile Tool for the Future of Medicinal Chemistry

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic placement of three key functional groups on a biologically relevant pyridine scaffold provides a robust platform for the design and synthesis of novel therapeutics. The proposed synthetic route offers a practical pathway for its preparation, enabling its wider application in drug discovery programs targeting a multitude of diseases. As the demand for more effective and selective drugs continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

  • PubChem. 3-Amino-6-bromopicolinic acid.
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]
  • Google Patents.
  • OATD.
  • Acros Pharmatech. 3-Amino-6-bromopicolinic acid. [Link]
  • ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • MDPI. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. [Link]
  • PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. [Link]
  • ChemRxiv. One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. [Link]
  • OSTI.GOV. Stereospecific Enzymatic Conversion of Boronic Acids to Amines. [Link]
  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

6-Amino-3-bromopicolinic Acid: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifunctional Picolinates

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold"[1]. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance. The strategic functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 6-Amino-3-bromopicolinic acid is a trifunctional heterocyclic building block of significant interest. Possessing a carboxylic acid, an amino group, and a bromine atom on a picolinic acid framework, this molecule offers three distinct and orthogonally reactive sites. This guide provides an in-depth exploration of the synthesis, properties, and versatile applications of this compound, offering researchers a technical resource for leveraging this compound in their synthetic endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its structural characteristics are key to its utility in chemical synthesis. The precise arrangement of its functional groups dictates its reactivity and potential applications.

PropertyValueSource
IUPAC Name 6-amino-3-bromopyridine-2-carboxylic acidN/A
CAS Number 1033201-61-4[1][]
Molecular Formula C₆H₅BrN₂O₂N/A
Molecular Weight 217.02 g/mol N/A

Synthesis of this compound: A Representative Pathway

While specific, detailed synthetic preparations for this compound are not extensively documented in peer-reviewed literature, a plausible and efficient route can be constructed based on established pyridine chemistry. The following represents a logical, multi-step synthesis starting from commercially available 6-aminopicolinic acid. The rationale behind this proposed pathway is to first introduce the bromine atom via electrophilic aromatic substitution, a common method for functionalizing pyridine rings.

Synthetic Workflow for this compound Representative Synthetic Workflow A 6-Aminopicolinic Acid B Protection of Amino Group (e.g., Acetylation) A->B Ac2O, Pyridine C 6-Acetamidopicolinic Acid B->C D Electrophilic Bromination (e.g., NBS in H2SO4) C->D NBS, H2SO4 E 3-Bromo-6-acetamidopicolinic Acid D->E F Deprotection (Acid Hydrolysis) E->F HCl (aq), Heat G This compound F->G Reactivity Hub of this compound Key Transformations of this compound cluster_Br C3-Br Reactivity cluster_COOH C2-COOH Reactivity cluster_NH2 C6-NH2 Reactivity Core This compound Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Pd catalyst, Base, R-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd catalyst, Base, R2NH Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Core->Sonogashira Pd/Cu catalyst, Base, Alkyne Amide Amide Coupling (Amide Formation) Core->Amide Coupling agent, R2NH Ester Esterification (Ester Formation) Core->Ester ROH, Acid catalyst Reduction Reduction to Alcohol Core->Reduction LiAlH4 Acylation Acylation (Amide Formation) Core->Acylation Acyl chloride, Base Alkylation Alkylation (Secondary/Tertiary Amine) Core->Alkylation Alkyl halide, Base

Caption: Reactivity map of this compound.

Reactions at the Bromine Atom: Cross-Coupling Chemistry

The bromine atom at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling (Exemplary Protocol)

  • Rationale: This reaction is one of the most powerful methods for creating bi-aryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura reaction couples an organohalide with a boronic acid.[3]

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent mixture, such as dioxane/water (4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the coupled product.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the 2-position is readily converted into amides or esters, providing a gateway to a vast array of derivatives.

Amide Coupling (Exemplary Protocol)

  • Rationale: Amide bond formation is fundamental in drug development. Peptide coupling reagents activate the carboxylic acid, facilitating its reaction with an amine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.

    • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

    • Add the desired primary or secondary amine (1.1 eq) to the mixture.

    • Stir at room temperature for 2-16 hours until the reaction is complete.

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Purify by column chromatography or recrystallization.

Reactions at the Amino Group

The nucleophilic amino group at the 6-position can undergo reactions such as acylation and alkylation, allowing for further diversification of the molecular scaffold.[4]

Conclusion

This compound represents a highly valuable, trifunctional building block for chemical synthesis. Its strategic arrangement of a bromine atom, a carboxylic acid, and an amino group on a picolinic acid core provides chemists with multiple avenues for molecular elaboration. By understanding the distinct reactivity of each functional group, researchers can design and execute efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical, representative protocols to facilitate the use of this versatile intermediate in research and development.

References

  • Askew, B. W., et al. (2006). U.S. Patent No. 7,148,222. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.
  • Yadav, A. (2015). Any advice on the preparation of 2-amino-6-bromopyridine. ResearchGate.
  • ChemicalRegister.com. (n.d.). 6-Amino-3-Bromo-2-Pyridinecarboxylic Acid (CAS No. 1033201-61-4) Suppliers.
  • U.S. Patent No. 4,959,475. (1990).
  • Pharmaffiliates. (n.d.). CAS No : 1052708-46-9 | Product Name : 3-Amino-6-bromopicolinic acid (BSC).
  • Molecules. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Journal of Reports in Pharmaceutical Sciences. (2017). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine.
  • European Patent Office. (1980). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816.
  • U.S. Patent No. 10,633,341. (2020). Picolinic acid derivatives and their use as intermediates.
  • Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Future Microbiology. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus.
  • U.S. Patent No. 7,491,520. (2009). Biochemical synthesis of 6-amino caproic acid.
  • Acros Pharmatech. (n.d.). 3-Amino-6-bromopicolinic acid.
  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromopicolinic Acid: Key Intermediates and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-3-bromopicolinic acid is a highly functionalized heterocyclic compound that serves as a critical building block in contemporary drug discovery and organic synthesis.[1][2] Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the pyridine scaffold allows for diverse chemical modifications, making it a valuable precursor for developing novel pharmaceutical and agrochemical agents.[1][2] The strategic placement of these functional groups offers multiple reaction sites for cross-coupling, amidation, and other transformations, enabling the construction of complex molecular architectures.

This technical guide provides a detailed exploration of the key intermediates and synthetic pathways for the preparation of this compound. We will dissect the logic behind the chosen synthetic strategies, provide detailed experimental protocols for the formation of crucial intermediates, and offer insights grounded in established chemical principles to support researchers and development professionals in this field.

Core Synthetic Strategies

The synthesis of this compound can be approached from multiple angles, but two overarching strategies emerge from the literature. These strategies are primarily distinguished by the sequence in which the key functional groups are introduced onto the pyridine ring.

  • Strategy A: Functionalization of a Pre-formed Picolinic Acid. This approach begins with a picolinic acid derivative and sequentially introduces the bromine atom and the amino group through electrophilic and nucleophilic substitution reactions, respectively.[1]

  • Strategy B: Ring Construction and Sequential Functionalization. A more documented and industrially scalable approach starts with a pre-halogenated pyridine, which is then elaborated to introduce the carboxylic acid and amino functionalities. This route offers excellent control over regiochemistry. A key pathway in this strategy proceeds through a nitrile intermediate.[3]

This guide will focus primarily on Strategy B, as it provides a well-defined and robust pathway with verifiable process steps for creating the target molecular framework.

G cluster_A Strategy A cluster_B Strategy B A_start Picolinic Acid Derivative A_step1 Bromination A_start->A_step1 A_step2 Amination A_step1->A_step2 A_end This compound A_step2->A_end B_start 3-Bromo-6-chloropyridine B_step1 Oxidation & Cyanation B_start->B_step1 B_step2 Hydrolysis B_step1->B_step2 B_step3 Amination B_step2->B_step3 B_end This compound B_step3->B_end caption Figure 1. High-level overview of primary synthetic strategies.

Caption: Figure 1. High-level overview of primary synthetic strategies.

In-Depth Analysis of Key Intermediates (Strategy B)

The pathway commencing with 3-bromo-6-chloropyridine is a robust method that leverages the differential reactivity of the halogen substituents to achieve the desired product with high regioselectivity. The following sections detail the critical intermediates in this multi-step synthesis.

Intermediate 1: 3-bromo-6-chloropyridine N-oxide

Role in the Synthesis: The initial step involves the oxidation of the pyridine nitrogen to form the N-oxide. This transformation is pivotal for activating the C2 position of the pyridine ring. The electron-withdrawing N-oxide group renders the C2 and C6 positions more electrophilic and susceptible to nucleophilic attack, thereby facilitating the subsequent introduction of the cyano group, which is a precursor to the carboxylic acid.

Causality of Experimental Choice: Direct cyanation of 3-bromo-6-chloropyridine is challenging. The N-oxide formation electronically modifies the ring, making the desired C2-functionalization feasible under milder conditions than would otherwise be required.

Synthesis Protocol: A synthetic method involves the oxidation of 3-bromo-6-chloropyridine using urea peroxide as a safe and stable oxidizing agent in the presence of trifluoroacetic anhydride (TFAA).[3]

Experimental Protocol: Synthesis of 3-bromo-6-chloropyridine N-oxide

  • Charge a reaction vessel with 3-bromo-6-chloropyridine and a suitable solvent such as chloroform.

  • Cool the mixture to a controlled temperature (e.g., 10-15°C).

  • Slowly add trifluoroacetic anhydride (TFAA) to the mixture while maintaining the temperature.

  • Add urea hydroperoxide portion-wise, ensuring the reaction temperature does not exceed 20°C.

  • Allow the reaction to stir at a controlled temperature (e.g., 35°C) for a minimum of 10 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium bisulfite) and neutralize.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step.

Intermediate 2: 3-bromo-6-chloropicolinonitrile

Role in the Synthesis: This intermediate, also known as 3-bromo-6-chloropyridine-2-carbonitrile, is the product of the crucial C-C bond-forming step that installs the future carboxylic acid functionality.[4] The nitrile group is an excellent and stable synthon for a carboxylic acid, which can be revealed in a subsequent hydrolysis step.

Causality of Experimental Choice: The use of trimethylsilyl cyanide (TMSCN) with a non-nucleophilic base like triethylamine (TEA) is a modern and safer alternative to highly toxic alkali metal cyanides like NaCN or KCN.[3] The reaction proceeds efficiently on the activated N-oxide substrate.

Synthesis Protocol: The conversion of the N-oxide to the picolinonitrile is achieved through a Reissert-type reaction using TMSCN.[3]

Experimental Protocol: Synthesis of 3-bromo-6-chloropicolinonitrile

  • Dissolve the crude 3-bromo-6-chloropyridine N-oxide in a polar aprotic solvent like acetonitrile.

  • Add triethylamine (TEA) to the solution.

  • Add trimethylsilyl cyanide (TMSCN) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for at least 10 hours, monitoring for the consumption of the starting material.

  • After cooling to room temperature, concentrate the mixture under vacuum.

  • Purify the residue via column chromatography or recrystallization to isolate 3-bromo-6-chloropicolinonitrile.[3]

ParameterConditionRationaleSource
Cyanide Source Trimethylsilyl cyanide (TMSCN)Safer and more soluble alternative to NaCN/KCN.[3]
Solvent AcetonitrileAprotic polar solvent suitable for reflux conditions.[3]
Base Triethylamine (TEA)Activates TMSCN and acts as an acid scavenger.[3]
Temperature RefluxProvides sufficient energy to drive the reaction to completion.[3]
Intermediate 3: 3-bromo-6-chloropicolinic acid

Role in the Synthesis: This intermediate is the direct precursor to the final amination step. Its formation from the nitrile is a critical transformation that unmasks the carboxylic acid functionality required in the target molecule.

Causality of Experimental Choice: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. Concentrated sulfuric acid is effective for this transformation, driving the reaction to completion through the formation of an intermediate amide which is subsequently hydrolyzed in situ.[3]

Synthesis Protocol: The hydrolysis of the nitrile is typically performed under vigorous acidic conditions.[3]

Experimental Protocol: Synthesis of 3-bromo-6-chloropicolinic acid

  • Carefully add 3-bromo-6-chloropicolinonitrile to concentrated (90-98%) sulfuric acid.

  • Heat the mixture to a high temperature (e.g., 180°C) and stir for 2-3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry to yield 3-bromo-6-chloropicolinic acid.[3]

G start 3-Bromo-6-chloropyridine int1 Intermediate 1: 3-bromo-6-chloropyridine N-oxide start->int1 Oxidation (Urea Peroxide, TFAA) int2 Intermediate 2: 3-bromo-6-chloropicolinonitrile int1->int2 Cyanation (TMSCN, TEA) int3 Intermediate 3: 3-bromo-6-chloropicolinic acid int2->int3 Hydrolysis (conc. H₂SO₄) end Final Product: This compound int3->end Amination (NH₃ source) caption Figure 2. Synthetic pathway via key intermediates.

Caption: Figure 2. Synthetic pathway via key intermediates.

Final Step: Nucleophilic Aromatic Amination

The culminating step of the synthesis is the conversion of 3-bromo-6-chloropicolinic acid into the target molecule. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Transformation and Mechanistic Rationale: The chlorine atom at the C6 position is selectively replaced by an amino group. The C6 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent ring nitrogen and the carboxylic acid group at the C2 position. The bromine at C3 is significantly less reactive in this context. This differential reactivity allows for a clean and regioselective amination, typically achieved by heating the precursor with a source of ammonia (e.g., aqueous ammonia or ammonia in a sealed vessel) in a suitable solvent.

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning to control regiochemistry and achieve high yields. The pathway proceeding through key intermediates such as 3-bromo-6-chloropyridine N-oxide , 3-bromo-6-chloropicolinonitrile , and 3-bromo-6-chloropicolinic acid represents a robust and scalable strategy. Each intermediate plays a distinct and critical role, from activating the pyridine ring for C-C bond formation to serving as a stable precursor for the final functional groups. Understanding the causality behind the selection of reagents and reaction conditions for the formation of these intermediates is paramount for any researcher or scientist working on the synthesis of this valuable chemical building block.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-3-bromopicolinic acid (C₆H₅BrN₂O₂), a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental spectra in public literature, this guide presents a detailed analysis based on predicted spectroscopic data, supported by established principles of spectroscopy and comparative data from structurally related molecules.

Introduction: The Structural Significance of this compound

This compound belongs to the class of pyridinecarboxylic acids, which are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1] The strategic placement of an amino group, a bromine atom, and a carboxylic acid on the pyridine ring offers multiple points for chemical modification, making it a versatile building block for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any research or development workflow. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, along with exchangeable protons from the amino and carboxylic acid groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH5
~6.8 - 7.0d1HH4
~6.0 - 7.0 (broad)s2HNH₂
~12.0 - 14.0 (broad)s1HCOOH

Causality behind Predictions:

  • H5: This proton is adjacent to the electron-withdrawing nitrogen atom and is expected to be the most downfield of the aromatic protons.

  • H4: This proton is ortho to the bromine atom and meta to the amino group, leading to a more upfield chemical shift compared to H5.

  • NH₂ and COOH: The chemical shifts of these exchangeable protons can vary significantly depending on the solvent, concentration, and temperature. They typically appear as broad singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the electronic effects of the amino and carboxylic acid groups.

Chemical Shift (δ, ppm)Assignment
~165 - 170C7 (COOH)
~158 - 162C6
~150 - 155C2
~140 - 145C5
~115 - 120C4
~105 - 110C3

Causality behind Predictions:

  • C7 (COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

  • C6 and C2: These carbons are attached to nitrogen and are significantly deshielded. C6, being bonded to the electron-donating amino group, may appear slightly more upfield than C2.

  • C5 and C4: These are the protonated carbons of the pyridine ring.

  • C3: This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect, generally appearing more upfield than other aromatic carbons.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument tune Tune and Shim instrument->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent Peak baseline->reference integrate Integrate Peaks (¹H) reference->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

    • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, which is effective for polar compounds containing amino and carboxylic acid groups.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

    • Identify and label the chemical shifts of all significant peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C=N/C=C bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amino group)
3300 - 2500Strong, Very BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
1620 - 1550Medium-StrongC=N and C=C stretching (pyridine ring)
~1300MediumC-N stretching
~1200MediumC-O stretching
Below 1000Medium-WeakC-Br stretching

Causality behind Predictions:

  • N-H and O-H Stretching: The amino and carboxylic acid groups will exhibit broad absorption bands in the high-frequency region due to hydrogen bonding.

  • C=O Stretching: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band around 1700 cm⁻¹.

  • Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the aromatic ring typically appear in the 1620-1550 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically below 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_bkg Collect background spectrum apply_pressure->collect_bkg collect_sample Collect sample spectrum collect_bkg->collect_sample atr_correction Apply ATR correction collect_sample->atr_correction baseline_correction Baseline correction atr_correction->baseline_correction peak_picking Identify and label peaks baseline_correction->peak_picking

Caption: Workflow for ATR-FTIR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary.

    • Perform a baseline correction.

    • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 217.02 g/mol for the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zIonNotes
217/219[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
172/174[M - COOH]⁺Loss of the carboxylic acid group.
138[M - Br]⁺Loss of the bromine atom.
93[M - Br - COOH]⁺Subsequent loss of the carboxylic acid group from the bromine-lacking fragment.

Causality behind Predictions:

  • Molecular Ion: The presence of a doublet for the molecular ion peak with a 2 Da difference and roughly equal intensity is a clear indicator of a monobrominated compound.

  • Loss of COOH: The fragmentation of the carboxylic acid group is a common pathway for such molecules.

  • Loss of Br: Cleavage of the carbon-bromine bond is also a likely fragmentation event.

  • Further Fragmentation: The initial fragments can undergo further fragmentation to produce smaller, stable ions. The fragmentation of picolinic acid derivatives is a subject of detailed study in mass spectrometry.[2][3]

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_sample Dissolve a small amount of sample in a suitable solvent (e.g., methanol) dilute Dilute to a low concentration (e.g., 1-10 µg/mL) dissolve_sample->dilute infuse Infuse the sample solution into the ESI source via a syringe pump dilute->infuse acquire_spectrum Acquire the mass spectrum in positive or negative ion mode identify_M Identify the molecular ion peak acquire_spectrum->identify_M analyze_fragments Analyze fragmentation patterns identify_M->analyze_fragments compare Compare with theoretical isotopic distribution analyze_fragments->compare

Caption: Workflow for ESI-MS data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile/water.

    • Dilute the solution to a final concentration in the low µg/mL range.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode should readily show the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the molecular ion peak (or [M+H]⁺) and confirm the characteristic isotopic pattern for bromine.

    • Analyze the major fragment ions to propose a fragmentation pathway.

    • Compare the observed masses with theoretical values.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on predictions and comparative data, the information presented herein offers a robust framework for researchers to interpret experimental data, confirm the structure of synthesized or purchased material, and ensure the quality of this important chemical building block in their scientific endeavors. It is strongly recommended that researchers acquire experimental data on their specific samples and use this guide as a reference for interpretation.

References

  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • ResearchGate. (2025). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids.
  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
  • Wiley-VCH. (2007).
  • J-Stage. (n.d.). Journal Mass Spectrometry (Tokyo) Type Review article (as special issue with the received encouragement award) Title Searching,.
  • Tang, K., et al. (2025). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins.
  • ChemBK. (2024). 6-Aminopicolinic acid.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Aaron Chemicals. (n.d.). 23628-31-1 | MFCD00233711 | 6-Aminopicolinic acid.
  • Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX.
  • OSTI.GOV. (n.d.). The Mass Spectra of the a-,Amino Acids.
  • PMC - NIH. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
  • ResearchGate. (n.d.). IR spectra simulated at B3LYP/6-31G level: (a) 4-(4aminophenylethynyl)picolinic acid and (b) 4-(3-aminophenylethynyl)picolinic acid*.
  • Wol, M., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.

Sources

Methodological & Application

6-Amino-3-bromopicolinic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Protocol for 6-Amino-3-bromopicolinic Acid

For researchers, medicinal chemists, and professionals in drug development, this compound is a highly valuable trifunctional building block. Its unique structure, featuring a pyridine core substituted with an amino group, a bromine atom, and a carboxylic acid, offers multiple reaction sites for chemical modification. This versatility makes it a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these functional groups allows for selective transformations, such as cross-coupling reactions at the bromine position, derivatization of the amino group, and modifications of the carboxylic acid moiety.

This document serves as a comprehensive technical guide, providing detailed experimental protocols for the synthesis, purification, characterization, and application of this compound. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and success.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is paramount before commencing any experimental work.

PropertyValueSource
IUPAC Name 6-Amino-3-bromopyridine-2-carboxylic acid
CAS Number 1033201-61-4[1]
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [3]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 248 - 250 °C (decomposition)[4]
Safety and Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[4]

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[4]

  • First Aid:

    • If on skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[4]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[4]

Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic bromination of 6-aminopicolinic acid. The amino group at the 6-position is a strong activating group that directs electrophilic substitution to the ortho and para positions (positions 3 and 5). The carboxylic acid at the 2-position is a deactivating group. Therefore, bromination is expected to occur selectively at the 3-position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[1]

Synthesis Workflow Start 6-Aminopicolinic Acid Reaction Stir at Room Temp (e.g., 12-24h) Start->Reaction 1. Dissolve Reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Reagents->Reaction 2. Add NBS Workup Solvent Removal Acid-Base Extraction Reaction->Workup 3. Reaction Complete Crude Crude Product Workup->Crude 4. Isolate Purification Workflow Crude Crude Product Dissolve Dissolve in minimal hot solvent (e.g., Ethanol/Water) Crude->Dissolve Cool Slow cooling to room temp, then ice bath Dissolve->Cool Induces crystallization Filter Vacuum filtration to collect crystals Cool->Filter Dry Dry under vacuum Filter->Dry Pure Pure Crystals Dry->Pure Suzuki Reaction Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl Ar-Pd(II)L₂-R TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Boronic R-B(OH)₂ + Base Boronic->TM ArylHalide Ar-Br ArylHalide->OA

Sources

Application Notes & Protocols: Leveraging 6-Amino-3-bromopicolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear in biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] The picolinic acid moiety is a prominent member of this class, valued for its ability to engage with biological targets through hydrogen bonding and π-π stacking interactions.[1] Within this family, 6-Amino-3-bromopicolinic acid emerges as a particularly powerful and versatile building block for synthetic and medicinal chemists.

This compound's strategic utility lies in its unique trifunctional nature. It possesses three distinct, orthogonally reactive sites: a nucleophilic amino group at the 6-position, a versatile bromo substituent at the 3-position prime for cross-coupling reactions, and a carboxylic acid at the 2-position ready for amide bond formation.[1] This arrangement provides chemists with remarkable control over molecular design, allowing for the systematic and divergent synthesis of compound libraries to explore structure-activity relationships (SAR). This guide provides an in-depth exploration of the core applications of this compound, complete with detailed, field-proven protocols for its key chemical transformations.

Physicochemical Properties & Handling

A thorough understanding of a building block's fundamental properties is critical for successful experimental design.

PropertyValue
IUPAC Name This compound
Synonyms 6-Amino-3-bromo-2-pyridinecarboxylic acid
CAS Number 1033201-61-4[1]
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance Typically an off-white to white crystalline solid[3]
Solubility Soluble in various organic solvents[3]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all amine and bromide-containing compounds, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Applications & Protocols

The true power of this compound is realized through its reactivity in cornerstone synthetic reactions. The following protocols are designed to be robust starting points for derivatization.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the 3-Position

Expertise & Causality: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing carbon-carbon bonds.[4][5][6] In the context of our scaffold, the electron-deficient nature of the pyridine ring and the presence of the C-Br bond make the 3-position an excellent electrophilic partner for this palladium-catalyzed transformation.[1] This reaction serves as the primary method for introducing aryl, heteroaryl, or vinyl diversity, which is crucial for modulating pharmacokinetic properties and exploring interactions with hydrophobic pockets in target proteins. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical. The base activates the boronic acid partner, facilitating the transmetalation step in the catalytic cycle.[5][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv) or a combination of Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and a suitable ligand like SPhos or XPhos (0.04 equiv).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_ii_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation R-B(OH)₂ + Base pd_ii_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd_ii_aryl_complex reductive_elimination Reductive Elimination pd_ii_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation at the 3-Position

Expertise & Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[8][9] This reaction allows for the introduction of primary or secondary amines at the 3-position of the picolinic acid scaffold. The amino group is a critical pharmacophore, often acting as a hydrogen bond donor or acceptor, and its basicity can significantly influence a compound's solubility and cell permeability.[1] The reaction typically requires a palladium catalyst, a specialized phosphine ligand (often bulky and electron-rich, like X-Phos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine coupling partner.[8][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv) to a dry reaction vessel.

  • Catalyst Pre-formation/Addition: In a separate vial, pre-form the catalyst by mixing a palladium source like Pd₂(dba)₃ (0.01-0.02 equiv) with a suitable ligand such as X-Phos (0.02-0.05 equiv) in the reaction solvent. Add this catalyst solution to the main reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or tetrahydrofuran (THF).

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete within 2-12 hours.

  • Work-up & Purification: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_ii_complex Ar-Pd(II)L(Br) oxidative_addition->pd_ii_complex amine_coordination Amine Coordination + Base pd_ii_complex->amine_coordination R₂NH pd_ii_amido_complex Ar-Pd(II)L(NR₂) amine_coordination->pd_ii_amido_complex reductive_elimination Reductive Elimination pd_ii_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Amide Bond Formation: Derivatization of the Carboxylic Acid

Expertise & Causality: The amide bond is arguably the most important functional group in medicinal chemistry, central to the structure of peptides and a vast number of synthetic drugs.[11] The carboxylic acid of this compound is readily activated for coupling with a primary or secondary amine. Standard peptide coupling reagents, such as HATU or EDC/HOBt, are highly efficient and operate under mild conditions, making them compatible with a wide range of functional groups.[12] These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile to form the stable amide bond.[13][14] An alternative, more traditional method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂).[13]

Experimental Protocol: General Procedure for Amide Coupling (HATU)

  • Reagent Preparation: Dissolve this compound (or its derivatized product from a previous step) (1.0 equiv) in a dry aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere.

  • Amine & Base Addition: Add the desired amine (1.1 equiv) followed by a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Coupling Reagent Addition: Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv), in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up & Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualization: Workflow for Amide Bond Formation

Amide_Formation start Picolinic Acid (R-COOH) activation Activation (e.g., HATU, DIPEA) start->activation coupling Nucleophilic Attack activation->coupling amine Amine (R'-NH₂) amine->coupling product Amide Product (R-CONH-R') coupling->product

Caption: General workflow for coupling reagent-mediated amide formation.

Application in Drug Discovery: A Divergent Library Synthesis Workflow

The trifunctional nature of this compound is ideally suited for creating diverse molecular libraries for high-throughput screening. A divergent synthetic strategy allows for the rapid generation of numerous analogs from a common intermediate.

Visualization: Divergent Synthesis Strategy

Divergent_Synthesis core This compound suzuki Suzuki Coupling core->suzuki R¹-B(OH)₂ inter1 Intermediate A1 (R¹ = Aryl 1) suzuki->inter1 inter2 Intermediate A2 (R¹ = Aryl 2) suzuki->inter2 inter3 Intermediate A3 (R¹ = Aryl 'n') suzuki->inter3 amide1 Amide Coupling inter1->amide1 R²-NH₂ amide2 Amide Coupling inter2->amide2 R³-NH₂ amide3 Amide Coupling inter3->amide3 R⁴-NH₂ prod1 Final Compound 1 (R¹, R²) amide1->prod1 prod2 Final Compound 2 (R¹, R³) amide1->prod2 R³-NH₂ prod3 Final Compound 3 (R², R³) amide2->prod3 prod4 etc... amide3->prod4

Caption: Divergent library synthesis from this compound.

This workflow demonstrates how a single starting material can be efficiently transformed into a large library. By first performing Suzuki couplings with a set of different boronic acids (R¹), a pool of intermediates is generated. Each of these intermediates can then be subjected to amide coupling with a different set of amines (R², R³, R⁴, etc.), exponentially increasing the number of final compounds. This systematic approach is invaluable for establishing clear Structure-Activity Relationships (SAR).[15][16]

Biological Significance of Picolinic Acid Derivatives

The investment in synthetic routes utilizing the aminopicolinate scaffold is justified by the broad range of biological activities exhibited by its derivatives. These compounds have shown considerable promise in several therapeutic and agricultural areas:

  • Anticancer Activity: Various picolinic acid derivatives have been reported to exhibit antitumor effects, including the induction of apoptosis in cancer cell lines.[17][18]

  • Antimicrobial & Antimycobacterial Activity: The aminopicolinate core is present in molecules evaluated for activity against various microbes, including Mycobacterium tuberculosis.[19][20]

  • Herbicidal Activity: In agrochemistry, aminopicolinates are a well-known class of synthetic auxin herbicides.[15][19]

The pyridine nitrogen and the various functional groups that can be installed on the ring are adept at forming key interactions with enzyme active sites and protein receptors, making this a fertile scaffold for continued exploration.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its trifunctional nature allows for controlled, sequential, and diverse modifications, enabling the efficient construction of compound libraries for drug discovery programs. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide reliable pathways to novel chemical entities. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to accelerate the development of next-generation therapeutics and agrochemicals.

References

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia. [Link]
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pharmacia. [Link]
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (2021). BIO Web of Conferences. [Link]
  • Picolinic acid derivatives and their use as intermediates.
  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical d
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • 6-Aminopicolinic acid. Pharma-Planta Consortium. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Feature Reviews in Medicinal Chemistry. MDPI. [Link]
  • Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
  • "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. University of Missouri - St. Louis. [Link]
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • 3-Amino-6-bromopicolinic acid. PubChem. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Amino Acids in the Development of Prodrugs. MDPI. [Link]
  • Amino acids and amide bond form
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Amide Bond Activation of Biological Molecules. MDPI. [Link]
  • Chemists synthesize an improved building block for medicines. (2024). FirstWord Pharma. [Link]
  • A green chemistry perspective on catalytic amide bond form
  • 3-Amino-6-bromopicolinic acid.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

Sources

Synthesis of 6-Amino-3-bromopicolinic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Amino-3-bromopicolinic Acid Scaffolds

This compound and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of amino, bromo, and carboxylic acid functionalities on the picolinic acid backbone provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The amino group offers a site for amide bond formation, the bromine atom serves as a handle for cross-coupling reactions to introduce further molecular complexity, and the carboxylic acid provides a point for esterification or amidation. This trifecta of reactive sites makes this scaffold a valuable building block in the discovery of novel therapeutic agents and functional materials.[1]

This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent derivatization. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into the rationale behind experimental choices, empowering researchers to confidently navigate the synthesis of these valuable compounds.

Core Synthesis Strategy: A Multi-pronged Approach

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired final structure. A general overview of the synthetic landscape is depicted below.

Synthesis_Strategy cluster_0 Starting Materials cluster_1 Core Intermediate Synthesis cluster_2 Derivatization Reactions 6-Aminopicolinic_Acid 6-Aminopicolinic Acid Bromination Electrophilic Bromination 6-Aminopicolinic_Acid->Bromination 6-Amino-3-bromo This compound Bromination->6-Amino-3-bromo Amide_Coupling Amide Coupling 6-Amino-3-bromo->Amide_Coupling Suzuki_Coupling Suzuki-Miyaura Coupling 6-Amino-3-bromo->Suzuki_Coupling Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Aryl_Derivatives 6-Amino-3-aryl- picolinic Acid Derivatives Suzuki_Coupling->Aryl_Derivatives Amide_Coupling_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Core_Acid This compound Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Core_Acid->Activation Amine R-NH2 Coupling Nucleophilic Attack Amine->Coupling Activation->Coupling Amide_Product Amide Derivative Coupling->Amide_Product Suzuki_Coupling_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Protected_Acid Protected 6-Amino-3-bromopicolinate Coupling Pd-Catalyzed Coupling (e.g., Pd(OAc)₂, SPhos, K₂CO₃) Protected_Acid->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Coupled_Product 6-Amino-3-aryl- picolinate Derivative Coupling->Coupled_Product

Sources

Application Notes and Protocols: Strategic Amide Bond Formation with 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Amino-3-bromopicolinic Acid in Medicinal Chemistry

This compound is a highly functionalized heterocyclic building block of significant interest in drug discovery and medicinal chemistry.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a carboxylic acid for further derivatization, and a bromine atom poised for cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.[1][2] The formation of a stable amide bond at the 6-amino position is a critical step in elaborating this scaffold, allowing for its incorporation into a wide array of molecular architectures, from small molecule inhibitors to peptide-based therapeutics.[2]

However, the electronic nature of the picolinic acid ring system presents a distinct challenge. The pyridine ring, being electron-deficient, and the presence of an electron-withdrawing bromine atom, synergistically reduce the nucleophilicity of the 6-amino group.[3] This diminished reactivity can lead to sluggish and inefficient amide coupling reactions when employing standard conditions, necessitating a carefully considered and optimized approach.[3][4]

This document provides an in-depth guide to navigating the complexities of amide bond formation with this compound. We will explore the mechanistic underpinnings of the reaction, discuss the rational selection of coupling reagents and conditions, and provide detailed, field-proven protocols for successful synthesis.

The Challenge: Overcoming the Reduced Nucleophilicity of an Electron-Deficient Amine

The core challenge in forming an amide bond with this compound lies in the reduced availability of the lone pair of electrons on the nitrogen atom of the amino group.[3] Electron-withdrawing groups on the aromatic ring pull electron density away from the nitrogen, rendering it a weaker nucleophile.[3] Consequently, the reaction with an activated carboxylic acid is often slow and may not proceed to completion under standard conditions.[3][4]

To overcome this hurdle, a two-pronged strategy is required:

  • Potent Activation of the Carboxylic Acid: The electrophilicity of the carbonyl carbon of the coupling partner must be significantly enhanced to make it more susceptible to attack by the weakly nucleophilic amine.[5][6]

  • Optimized Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in facilitating the reaction and minimizing side products.

Selecting the Optimal Coupling Reagent

A variety of coupling reagents have been developed for amide bond formation, each with its own mechanism and level of reactivity.[5][7] For challenging substrates like this compound, uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides alone.[8][9]

Reagent Class Examples Activating Mechanism Suitability for Electron-Deficient Amines
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.[10]Moderate; often requires additives like HOBt or HOAt to improve efficiency and reduce side reactions.[4][11]
Uronium/Aminium Salts HATU, HBTU, TBTU, COMUForms highly reactive OBt or OAt active esters.[12]High; generally considered the reagents of choice for difficult couplings due to their high reactivity and fast reaction times.[8][11]
Phosphonium Salts PyBOP, PyAOPForms active esters (e.g., OBt, OAt).[2]High; very effective for sterically hindered and electron-deficient amines.[11]

Recommendation: For robust and high-yielding amide bond formation with this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. HATU is known for its superior performance in difficult couplings, including those with electron-deficient anilines, due to the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is more reactive than the corresponding HOBt ester.[11][12]

Mechanistic Insight: The Role of HATU in Amide Bond Formation

The mechanism of HATU-mediated amide bond formation involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-ester.

  • Nucleophilic Attack: The weakly nucleophilic this compound then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form the stable amide bond and release HOAt.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Ar-NH2 Amine This compound (Ar-NH2) Amine->Tetrahedral Amide Amide Product (R-CO-NH-Ar) Tetrahedral->Amide Collapse HOAt HOAt Tetrahedral->HOAt Releases

Caption: HATU-mediated amide bond formation workflow.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful amide coupling of a generic carboxylic acid with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is adapted from general procedures for coupling electron-deficient amines and is expected to provide high yields.[13]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M).

  • Add this compound (1.1 eq) to the solution and stir until dissolved.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (3.0 eq) to the stirring solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol_Workflow Start Start Step1 Dissolve Carboxylic Acid and Amine in DMF Start->Step1 Step2 Add HATU Step1->Step2 Step3 Add DIPEA Step2->Step3 Step4 Stir at Room Temperature (4-16 h) Step3->Step4 Step5 Work-up (Dilution and Washes) Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End End Step7->End

Sources

Application Notes and Protocols: Protecting Group Strategies for 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of 6-Amino-3-bromopicolinic Acid and the Imperative for Precise Protection

This compound is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry.[1] Its pyridine core, adorned with amino, bromo, and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The electron-deficient nature of the pyridine ring and the hydrogen bonding capabilities of its substituents allow for targeted interactions with biological macromolecules, making it a "privileged scaffold" in the development of novel therapeutics.[1]

However, the inherent reactivity of the amino and carboxylic acid groups presents a significant challenge in multi-step synthetic sequences. Uncontrolled reactions can lead to a mixture of undesired products, including polymerization and self-coupling, thereby reducing the yield and purity of the target molecule.[2][3] To achieve regioselective modifications and construct complex molecular architectures, a robust and well-defined protecting group strategy is not merely advantageous but essential.[3][4][5]

This technical guide provides a comprehensive overview of protecting group strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of specific protecting groups for both the 6-amino and the 2-carboxylic acid functionalities, providing detailed, field-proven protocols for their installation and removal. Furthermore, we will explore the concept of orthogonality, a cornerstone of modern synthetic chemistry, to enable the selective manipulation of each functional group independently.[4][6]

Protecting the 6-Amino Group: A Focus on Carbamate Chemistry

The nucleophilic nature of the 6-amino group necessitates its protection to prevent unwanted side reactions during subsequent synthetic transformations, particularly those involving electrophilic reagents. Carbamates are the most widely employed class of protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and predictable cleavage under specific, mild conditions.[7]

The Boc Group: A Versatile and Widely Used Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability to most nucleophiles and bases and its facile removal under acidic conditions.[8][9][10]

Rationale for Use: The Boc group's steric bulk can also play a role in directing reactions at other positions of the molecule. Its acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to basic conditions or hydrogenolysis, forming the basis of an orthogonal strategy.[4][11][12]

Experimental Protocol: Boc Protection of this compound

  • Materials: this compound, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), water, ethyl acetate, brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (1:1).

    • Add sodium hydroxide (1.1 eq) and stir until the starting material is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected product.

Deprotection of the Boc Group: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9][13]

  • TFA/DCM Method: Dissolve the Boc-protected compound in dichloromethane (DCM) and add an equal volume of TFA. Stir at room temperature for 1-2 hours.[9]

  • HCl/Dioxane Method: Treat the Boc-protected compound with a 4M solution of HCl in dioxane at room temperature for 1-4 hours.[14]

It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate.[11][12] The use of scavengers like anisole or thioanisole can mitigate this side reaction.[13]

Protecting the Picolinic Acid: Esterification Strategies

The carboxylic acid functionality of this compound must be protected to prevent its interference in reactions such as amide bond formation or reactions involving strong bases. Esterification is the most common method for protecting carboxylic acids.

Methyl and Ethyl Esters: Simple and Effective Protection

Methyl and ethyl esters are straightforward to introduce and are stable to a wide range of reaction conditions.

Rationale for Use: These simple alkyl esters are robust and compatible with many synthetic transformations. Their removal, typically via saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), provides an orthogonal deprotection strategy to the acid-labile Boc group.

Experimental Protocol: Methyl Esterification of this compound

  • Materials: this compound, methanol, thionyl chloride (SOCl₂) or chlorosulphonic acid.[15]

  • Procedure (using SOCl₂):

    • Suspend this compound (1.0 eq) in methanol at 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Deprotection of Methyl/Ethyl Esters: Saponification is the standard method for cleaving methyl and ethyl esters.

  • Procedure: Dissolve the methyl or ethyl ester in a mixture of THF/water or methanol/water and add LiOH (1.5 - 2.0 eq). Stir at room temperature until the reaction is complete. Acidify the reaction mixture to protonate the carboxylate and extract the product.

Orthogonal Protecting Group Strategies: Enabling Selective Synthesis

The true power of protecting groups lies in their orthogonal application, which allows for the selective deprotection of one functional group while others remain protected.[4][6] For this compound, a common and effective orthogonal strategy involves the use of a Boc group for the amine and a methyl or ethyl ester for the carboxylic acid.

The Boc/Methyl Ester Orthogonal Pair:

  • Amine Deprotection: The Boc group can be selectively removed with acid (e.g., TFA in DCM) without affecting the methyl ester.

  • Carboxylic Acid Deprotection: The methyl ester can be selectively cleaved by saponification (e.g., LiOH in THF/water) without removing the Boc group.

This orthogonality allows for sequential modifications at either the amino or the carboxylic acid position, providing precise control over the synthetic route.

Visualization of the Orthogonal Strategy

Orthogonal_Strategy Start This compound Boc_Protected Boc-Protected Amine, Free Carboxylic Acid Start->Boc_Protected Boc₂O, Base Ester_Protected Free Amine, Methyl Ester Start->Ester_Protected CH₃OH, SOCl₂ Fully_Protected Boc-Protected Amine, Methyl Ester Boc_Protected->Fully_Protected CH₃OH, SOCl₂ Ester_Protected->Fully_Protected Boc₂O, Base Amine_Modified Modified Amine, Methyl Ester Fully_Protected->Amine_Modified 1. TFA/DCM 2. Modification Acid_Modified Boc-Protected Amine, Modified Carboxylic Acid Fully_Protected->Acid_Modified 1. LiOH 2. Modification

Caption: Orthogonal protection and deprotection of this compound.

Summary of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsOrthogonality
Boc 6-AminoBoc₂O, Base (e.g., NaOH, Et₃N), THF/H₂OStrong Acid (e.g., TFA, HCl)Orthogonal to base-labile esters
Methyl Ester 2-Carboxylic AcidCH₃OH, Acid catalyst (e.g., SOCl₂, H₂SO₄)Base (e.g., LiOH, NaOH), THF/H₂OOrthogonal to acid-labile Boc
Ethyl Ester 2-Carboxylic AcidC₂H₅OH, Acid catalyst (e.g., SOCl₂, H₂SO₄)Base (e.g., LiOH, NaOH), THF/H₂OOrthogonal to acid-labile Boc

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. The Boc group for the amino functionality and simple alkyl esters for the carboxylic acid provide a robust and orthogonal strategy, enabling chemists to navigate multi-step synthetic pathways with precision and control. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the efficient and reliable synthesis of novel chemical entities.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Bawa, R. A., & Bentrude, W. G. (2012). Synthesis of Some Aminopicolinic Acids. International Research Journal of Pure and Applied Chemistry, 2(2), 123-131.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Nielsen, J., & Rasmussen, J. H. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(3), 512-518.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Nielsen, J., & Rasmussen, J. H. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Acros Organics. (n.d.). 3-Amino-6-bromopicolinic acid.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace.
  • Crich, D. (2010). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Journal of Carbohydrate Chemistry, 29(5-6), 209-222.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.
  • Sottili, M., et al. (2018). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 8(11), 415.
  • Li, D., et al. (2014). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 134, 80-88.
  • Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.

Sources

Application Note: Leveraging 6-Amino-3-bromopicolinic Acid in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1] This approach relies on screening libraries of low molecular weight fragments (<300 Da) to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided optimization.[2] This application note provides a detailed guide for researchers on the strategic use of 6-Amino-3-bromopicolinic acid, a halogenated fragment, in FBDD campaigns. We will explore the unique chemical attributes that make this fragment a valuable tool, provide detailed protocols for its screening and validation using key biophysical techniques, and discuss strategies for hit-to-lead evolution.

The Rationale: Why this compound?

The selection of a fragment library is a critical step in any FBDD program.[1] While diversity is important, the inclusion of fragments with specific, advantageous functionalities can significantly increase the probability of success. This compound is a prime example of such a "privileged" fragment due to a convergence of favorable properties.

1.1. Physicochemical Properties

The fragment adheres well to the "Rule of Three," a common guideline for fragment design, ensuring it occupies a favorable region of chemical space for efficient binding.

PropertyValueSource
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[3][4]
Molecular Formula C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [3]
XLogP3 1.6[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Heavy Atom Count 11[3]

1.2. The Strategic Role of the Bromine Atom: Halogen Bonding

The most compelling feature of this fragment is its bromine substituent. Halogen atoms, particularly bromine and iodine, can act as "halogen bond" (XB) donors.[5][6] This occurs because the electron density around the halogen is anisotropically distributed, creating a region of positive electrostatic potential (known as a σ-hole) on the outermost portion of the halogen, opposite the C-Br bond. This electropositive region can engage in a highly directional, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen or a carboxylate side chain) in a protein binding pocket.[7] The inclusion of halogenated fragments is a proven strategy for identifying unique binding "hot spots" that might be missed by standard fragment libraries.[5][6]

Caption: Halogen bond (XB) interaction.

1.3. A Privileged Scaffold with Vectors for Growth

The picolinic acid core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active molecules.[8] Furthermore, the amino (NH₂) and carboxylic acid (COOH) groups provide clear, chemically tractable vectors for subsequent hit optimization. Once the binding mode is confirmed, these sites can be used to "grow" the fragment into the surrounding binding pocket to pick up additional favorable interactions, a core tenet of the FBDD process.[9]

The FBDD Workflow: From Fragment Screening to Structural Validation

A successful FBDD campaign requires a cascade of sensitive biophysical techniques to reliably detect the weak binding of fragments and validate true hits.[10][11][12]

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_structural Structural Biology cluster_optimization Lead Optimization A Fragment Library (including this compound) B Thermal Shift Assay (DSF) A->B Screen for stabilization C Surface Plasmon Resonance (SPR) B->C Validate hits, determine KD D Isothermal Titration Calorimetry (ITC) (Optional Orthogonal Validation) C->D Confirm thermodynamics E X-ray Crystallography C->E Determine binding mode F Structure-Guided Chemistry E->F Rational design of analogs

Sources

Application Notes and Protocols: 6-Amino-3-bromopicolinic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][3] Within the medicinal chemist's toolkit, certain molecular scaffolds have proven to be exceptionally versatile for the construction of potent and selective kinase inhibitors. 6-Amino-3-bromopicolinic acid and its derivatives represent one such "privileged scaffold".[4]

The unique arrangement of a carboxylic acid, an amino group, and a bromine atom on a pyridine ring provides a strategic foundation for generating diverse libraries of kinase inhibitors.[4][5] The amino group can serve as a key hydrogen bond donor, mimicking the hinge-binding interactions of the native ATP ligand. The carboxylic acid offers a handle for further derivatization or can itself interact with the target protein. The bromine atom is a versatile functional group that can be retained or, more commonly, utilized in cross-coupling reactions to introduce a variety of substituents, enabling the exploration of different pockets within the kinase active site. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors.

Core Chemical Properties and Reactivity

This compound (Molecular Formula: C₆H₅BrN₂O₂) is a substituted pyridinecarboxylic acid.[6][7] Its structure is characterized by an amino group at the 6-position and a bromine atom at the 3-position of the picolinic acid core.[5] This arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Key Reactive Sites:

  • Amino Group (Position 6): The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and arylation reactions. This site is often crucial for establishing interactions with the hinge region of the kinase.

  • Carboxylic Acid (Position 2): The carboxylic acid can be converted to esters, amides, or other derivatives, providing a means to modulate physicochemical properties and explore additional binding interactions.

  • Bromine Atom (Position 3): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is highly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups to probe the solvent-exposed regions of the kinase active site.

Visualization of the Core Scaffold and its Reactive Sites

workflow start This compound protect Protection of Carboxylic Acid/Amino Group start->protect couple Palladium-Catalyzed Cross-Coupling (at C3-Br) protect->couple functionalize Functionalization of Amino Group (at C6-NH2) couple->functionalize deprotect Deprotection functionalize->deprotect inhibitor Final Kinase Inhibitor deprotect->inhibitor

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocols for Key Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for the key reactions involved in the synthesis of kinase inhibitors derived from this compound.

Protocol 1: Esterification of this compound

Rationale: Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often the first step to prevent its interference in subsequent reactions, particularly those involving strong bases or organometallic reagents.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of starting material).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki coupling is a powerful and widely used method to introduce aryl or heteroaryl moieties at the 3-position of the picolinic acid scaffold. This is critical for exploring the hydrophobic regions of the kinase active site.

Materials:

  • Methyl 6-amino-3-bromopicolinate (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen or argon inlet

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 6-amino-3-bromopicolinate (1.0 eq), the boronic acid derivative (1.1 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis shows complete consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Acylation of the 6-Amino Group

Rationale: Acylation of the 6-amino group introduces an amide linkage, which can form crucial hydrogen bonds with the kinase hinge region. A variety of acylating agents can be used to introduce different substituents.

Materials:

  • Methyl 6-amino-3-(aryl/heteroaryl)picolinate (from Protocol 2)

  • Acyl chloride or carboxylic acid (1.0-1.2 eq)

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC) (1.1 eq)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

  • Solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, nitrogen or argon inlet

Procedure (using an acyl chloride):

  • Reaction Setup: Dissolve the amino-picolinate derivative (1.0 eq) in anhydrous DCM or DMF. Add the base (e.g., TEA, 2.0 eq).

  • Acyl Chloride Addition: Cool the solution to 0 °C and slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. If using DCM, wash the organic layer with water and brine. If using DMF, dilute with water and extract with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Case Study: Synthesis of a Hypothetical PI3Kα Inhibitor

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. [8][9][10]Many PI3K inhibitors feature a substituted heterocyclic core that interacts with the hinge region of the kinase. [8][9]The following is a hypothetical synthetic route to a PI3Kα inhibitor based on the this compound scaffold.

StepReactionStarting MaterialReagent(s)ProductYield (%)
1EsterificationThis compoundSOCl₂, MeOHMethyl 6-amino-3-bromopicolinate95
2Suzuki CouplingMethyl 6-amino-3-bromopicolinate4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃Methyl 6-amino-3-(4-fluorophenyl)picolinate85
3Amide CouplingMethyl 6-amino-3-(4-fluorophenyl)picolinate2-Morpholinoacetic acid, HATU, DIPEAMethyl 6-(2-morpholinoacetamido)-3-(4-fluorophenyl)picolinate78
4SaponificationMethyl 6-(2-morpholinoacetamido)-3-(4-fluorophenyl)picolinateLiOH, THF/H₂O6-(2-Morpholinoacetamido)-3-(4-fluorophenyl)picolinic acid (Final Inhibitor)92
Signaling Pathway Context

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 6-Amino-3-bromopicolinic acid derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for the systematic and efficient exploration of chemical space around the kinase active site. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their quest for novel and effective kinase-targeted therapies. The continued application of this and similar building blocks will undoubtedly fuel the discovery of the next generation of precision medicines.

References

  • Smolecule. (n.d.). Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0.
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
  • Benchchem. (n.d.). This compound | 1033201-61-4.
  • Gray Lab, Stanford University. (n.d.). Patents.
  • National Institutes of Health. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
  • Google Patents. (n.d.). WO2011031896A3 - Pi3 kinase inhibitors and uses thereof.
  • MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
  • National Institutes of Health. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452.
  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • Justia Patents. (2013, October 15). Quinoline derivatives and their use as tyrosine kinase inhibitors.
  • Google Patents. (n.d.). WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof.
  • Wiley Online Library. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • PubMed. (2007, January 15). Design and synthesis of rho kinase inhibitors (III).
  • ResearchGate. (2025, August 6). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • PubMed. (2010, August 1). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors.
  • PubMed. (2019, July 25). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis.
  • PubMed. (n.d.). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors.
  • National Institutes of Health. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • ProQuest. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Acros Pharmatech. (n.d.). 3-Amino-6-bromopicolinic acid.
  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • Scribd. (n.d.). Med Chem Iii All Unit Synthesis (Awp) - 250615 - 012801 | PDF.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

Sources

Application Notes & Protocols: 6-Amino-3-bromopicolinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Arylpicolinate Scaffold

In the landscape of modern agrochemical research, the pursuit of novel herbicides with improved efficacy, selectivity, and favorable environmental profiles is paramount. The 6-arylpicolinate class of herbicides has emerged as a significant development, offering a potent synthetic auxin mechanism of action.[1][2] These compounds, which include commercially successful active ingredients like Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active), function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][3][4]

At the heart of this important class of molecules is the picolinic acid core. Specifically, 6-Amino-3-bromopicolinic acid serves as a critical, high-value intermediate for the synthesis of these complex herbicides.[5] Its structure provides a synthetically versatile platform: the carboxylic acid for esterification, the amino group for directing and electronic effects, and the bromine atom as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[5]

This document provides researchers, scientists, and drug development professionals with a detailed guide to the application of this compound in the synthesis of next-generation agrochemicals. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide robust, field-proven protocols for its use.

Part 1: The Synthetic Auxin Mechanism & The Role of the 6-Aryl Moiety

Synthetic auxin herbicides disrupt plant growth by binding to specific auxin receptors, such as TIR1 and AFB proteins.[6] This binding event triggers a cascade of gene expression that leads to the degradation of transcriptional repressors, causing an overstimulation of auxin-responsive genes.[1] The result is epinastic growth, tissue swelling, and ultimately, plant death.[1][6]

The arylpicolinates exhibit a unique binding pattern compared to older auxin herbicides, showing a high affinity for specific receptor proteins like AFB5.[6][7][8] This differentiated molecular interaction is a key factor in their high potency and unique weed control spectrum.[6][8] The nature of the substituent on the 6-aryl group, often referred to as the "aryl tail," has a profound effect on the herbicidal activity.[9][10] This makes the synthetic step that joins the picolinate "head" to the aryl "tail" the most critical transformation in the entire synthesis.

The primary method for achieving this crucial bond formation is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] This Nobel Prize-winning reaction provides a powerful and versatile method for creating a carbon-carbon bond between the bromine-bearing C3 position of the picolinic acid core and a substituted arylboronic acid or ester.

Part 2: Core Synthetic Strategy & Workflow

The overarching strategy for utilizing this compound involves a multi-step sequence. The logical flow begins with the core coupling reaction, followed by potential modifications to the carboxylic acid group.

Experimental Workflow Diagram

The following diagram illustrates the typical synthetic sequence starting from this compound to a final arylpicolinate herbicide ester.

G cluster_0 Step 1: Core Structure Assembly cluster_1 Step 2: Esterification cluster_2 Step 3: Analysis & Purification A This compound C Suzuki-Miyaura Cross-Coupling A->C B Substituted Arylboronic Acid / Ester B->C D 6-Amino-3-arylpicolinic acid C->D F Esterification D->F E Alcohol (e.g., Methanol, Benzyl alcohol) E->F H Purification (Chromatography) F->H G Final Arylpicolinate Herbicide Ester I Characterization (NMR, MS, HPLC) H->I I->G caption General synthetic workflow. Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation caption The Suzuki-Miyaura catalytic cycle.

Sources

Application Note & Protocols: Utilizing 6-Amino-3-bromopicolinic Acid as a Molecular Fragment in Protein Crystallization Trials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for utilizing 6-Amino-3-bromopicolinic acid in protein crystallization trials, specifically within the context of Fragment-Based Screening (FBS) by X-ray crystallography. While not a classical crystallization agent, this small molecule serves as an exemplary chemical fragment that can facilitate crystallization by binding to and stabilizing protein targets. This document outlines the scientific rationale, detailed protocols for both crystal soaking and co-crystallization, and best practices for handling and experimental design. It is intended for researchers in structural biology and drug development aiming to obtain protein-ligand complex structures or to find novel crystallization conditions for challenging targets.

Introduction to Fragment-Based Crystallography

Obtaining well-diffracting crystals is often the primary bottleneck in macromolecular X-ray crystallography.[1][2] This process relies on achieving a state of supersaturation where protein molecules assemble into a highly ordered lattice.[1][2] For many proteins, particularly those with flexible or disordered regions, achieving this state is challenging.[3]

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds, starting with low-molecular-weight fragments (typically < 250 Da) that bind to the target protein with low affinity.[4][5][6] X-ray crystallography is a primary screening method in FBDD because it provides unambiguous evidence of binding and detailed structural information of the interaction.[7][8] An important secondary benefit of this technique is that the binding of a fragment can stabilize a protein's conformation or provide new intermolecular contacts, thereby creating a "crystallization chaperone" that facilitates the growth of high-quality crystals.[3]

This compound is a pyridinecarboxylic acid derivative that serves as an excellent candidate for such trials.[9] Its chemical structure features a rigid scaffold, hydrogen bond donors and acceptors, and a bromine atom for potential halogen bonding, making it a versatile tool for exploring protein surface interactions.

Properties and Handling of this compound

Proper characterization and safe handling of the fragment are paramount for reproducible experimental outcomes.

Chemical Properties

The key physicochemical properties of this compound are summarized below. These properties align well with the general guidelines for crystallographic fragments.

PropertyValueSource
IUPAC Name 6-amino-3-bromopyridine-2-carboxylic acidN/A (Standard Nomenclature)
Molecular Formula C₆H₅BrN₂O₂[10]
Molecular Weight 217.02 g/mol [10]
Appearance Typically a solid powder[11]
Key Features Pyridine ring, Carboxylic acid, Amine group, Bromine atom[9]

Note: Data is presented for the closely related isomer 3-Amino-6-bromopicolinic acid where direct data for the 6-amino-3-bromo isomer is unavailable in the search results.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[13]

Stock Solution Preparation

A concentrated stock solution is required for crystallization trials. Dimethyl sulfoxide (DMSO) is the most common solvent for fragment libraries due to its high solubilizing power and compatibility with most crystallization systems at low final concentrations.

  • Objective: Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Procedure:

    • Weigh out 21.7 mg of this compound.

    • Add to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous, molecular biology-grade DMSO.

    • Mix thoroughly by vortexing or gentle agitation until fully dissolved.

    • Store at -20°C in small aliquots to minimize freeze-thaw cycles.

Experimental Design and Workflow

The successful application of this compound in crystallization trials requires a robust protein sample and a logical experimental workflow. The target protein should be >95% pure as assessed by SDS-PAGE and concentrated to 5-20 mg/mL.[14]

G cluster_prep Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Validation protein_prep 1. Prepare High-Purity Target Protein (>95%) fragment_prep 2. Prepare 100 mM Fragment Stock in DMSO soaking Method A: Soaking protein_prep->soaking cocrystal Method B: Co-crystallization protein_prep->cocrystal soaking_setup 3a. Grow Apo-Protein Crystals soaking->soaking_setup cocrystal_setup 3b. Mix Protein + Fragment, Set Up Screens cocrystal->cocrystal_setup diffraction 5. X-ray Diffraction Data Collection soaking_setup->diffraction cocrystal_setup->diffraction structure 6. Structure Solution & Electron Density Analysis diffraction->structure validation 7. Biophysical Validation (ITC, SPR, TSA) structure->validation

Figure 1: General workflow for using this compound in crystallographic fragment screening.

Protocol 1: Crystal Soaking

Soaking is the preferred method when crystals of the apo-protein (protein without ligand) are already available. It involves diffusing the fragment into the solvent channels of the pre-formed crystal.

4.1. Principle Apo-protein crystals are transferred to a solution containing the fragment, allowing it to diffuse into the active or allosteric sites. This method preserves the crystal lattice and provides a direct comparison with the apo structure.

4.2. Step-by-Step Protocol

  • Prepare Soaking Solution:

    • In a microcentrifuge tube, prepare 50 µL of a solution that mimics the crystal's mother liquor (the solution it was grown in).

    • Add the 100 mM this compound stock to a final concentration of 1-10 mM. The final DMSO concentration should not exceed 10% (v/v) to avoid crystal damage.[7]

    • Example: For a 5 mM final concentration, add 2.5 µL of 100 mM stock to 47.5 µL of mother liquor. This results in a 5% DMSO concentration.

  • Crystal Transfer and Soaking:

    • Using a cryo-loop, carefully transfer one or more apo-crystals from their growth drop into the 50 µL soaking solution.

    • Incubate for a period ranging from 30 minutes to 24 hours at the same temperature the crystals were grown. Soaking time is empirical and may require optimization.

  • Cryo-protection and Harvesting:

    • Prepare a cryo-protectant solution. This is typically the mother liquor supplemented with 20-30% (v/v) glycerol or another cryo-agent.

    • Add the this compound fragment to the cryo-protectant solution at the same concentration used for soaking.

    • Briefly move the soaked crystal through the cryo-protectant solution (5-30 seconds).

    • Immediately loop the crystal and flash-cool it by plunging it into liquid nitrogen.

  • Data Collection:

    • Store the crystal in liquid nitrogen until ready for X-ray data collection at a synchrotron source.

G start Apo-Protein Crystal in Mother Liquor soak_sol Prepare Soaking Solution: Mother Liquor + 1-10 mM Fragment + <10% DMSO start->soak_sol soak_step Transfer Crystal to Soaking Solution (30 min - 24 hr) start->soak_step soak_sol->soak_step cryo_sol Prepare Cryo-Solution: Cryo-Protectant + Fragment soak_step->cryo_sol harvest Briefly pass crystal through Cryo-Solution soak_step->harvest cryo_sol->harvest end Flash-Cool in Liquid Nitrogen harvest->end

Figure 2: Step-by-step workflow for the crystal soaking protocol.

Protocol 2: Co-Crystallization

Co-crystallization is employed when apo-crystals are unavailable or when fragment binding is required to induce crystal formation. This involves setting up crystallization trials with the protein and fragment already mixed.

5.1. Principle The protein and fragment are allowed to form a complex in solution prior to crystallization. This complex is then screened against various precipitant solutions to find conditions that produce crystals. This method can yield unique crystal forms not accessible with the apo-protein.

5.2. Step-by-Step Protocol

  • Prepare Protein-Fragment Complex:

    • In a microcentrifuge tube, mix your concentrated protein solution with the 100 mM this compound stock.

    • The final fragment concentration should be in a 5- to 10-fold molar excess over the protein. Ensure the final DMSO concentration is low (ideally <5%) to avoid interfering with crystallization.

    • Example: For a 10 mg/mL (200 µM) protein solution, add the fragment stock to a final concentration of 2 mM.

    • Incubate the mixture on ice for at least 30 minutes to allow complex formation.

  • Set Up Crystallization Plates:

    • Use the protein-fragment complex solution to set up crystallization trials using the vapor diffusion method (hanging or sitting drop).[14][15]

    • Use commercial sparse-matrix screens to sample a wide range of chemical space (salts, polymers, pH).[1][2]

    • Hanging Drop Method: Pipette 1 µL of the protein-fragment complex onto a siliconized cover slip. Add 1 µL of the reservoir solution from the screen. Invert the coverslip over the reservoir and seal with grease.[14]

  • Incubation and Monitoring:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops regularly for crystal growth over several weeks.

  • Harvesting and Data Collection:

    • Once crystals appear, identify a suitable cryo-protectant.

    • Harvest, flash-cool, and collect X-ray diffraction data as described in the soaking protocol.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Crystal Cracking/Dissolving (Soaking) High DMSO concentration; Incompatible buffer; Fragment displacing critical crystal contacts.Lower the final DMSO concentration (<5%). Ensure the soaking buffer exactly matches the mother liquor. Reduce fragment concentration.
No Fragment Binding Observed Insufficient soaking time; Low fragment solubility; No accessible binding site.Increase soaking time. Confirm fragment solubility in the mother liquor. Try co-crystallization. The protein may not have a suitable binding site for this fragment.
Fragment Precipitates in Drop Fragment concentration exceeds solubility limit in the specific crystallization condition.Reduce the initial fragment concentration in the protein-fragment complex. Use a different fragment.
No Crystals Form (Co-crystallization) Fragment binding prevents crystallization; DMSO interference.Screen the protein without the fragment as a control. Reduce the final DMSO concentration. Try the soaking method if apo-crystals can be obtained.

Conclusion

This compound is a valuable tool for structural biologists, acting as a molecular fragment to enable or improve protein crystallization. By stabilizing protein conformations or creating novel lattice contacts, its inclusion in screening trials can unlock the structures of previously intractable targets. The soaking and co-crystallization protocols provided here offer a robust starting point for these investigations. Successful identification of fragment binding through crystallographic screening provides a direct path for structure-guided drug design.[7]

References

  • Ciulli, A. and Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI. [Link]
  • MDPI. (n.d.). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI.com. [Link]
  • Gingell, H. and Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Ciulli, A., & Abell, C. (2012). Fragment-based screening by protein crystallography: successes and pitfalls. PubMed. [Link]
  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem. [Link]
  • A-Star Research. (n.d.). 3-Amino-6-bromopicolinic acid. A-Star Research. [Link]
  • Watson International. (n.d.). Methyl 3-Amino-6-bromopicolinate CAS 866775-09-9.
  • McPherson, A. (2004). Introduction to protein crystallization.
  • Springer Nature Experiments. (n.d.). Protein Crystallization.
  • University of North Carolina. (n.d.).
  • Argonne National Laboratory. (2007). New crystallization method to ease study of protein structures.
  • Yoshikawa, S., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • JoVE. (2011). Protein Crystallization for X-ray Crystallography.
  • Wang, X., et al. (2020). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2.

Sources

Developing and Validating Assays with 6-Amino-3-bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

6-Amino-3-bromopicolinic acid is a pyridinecarboxylic acid derivative recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Its structure, featuring three distinct and versatile functional groups—an amino group, a bromine atom, and a carboxylic acid—provides an ideal platform for the generation of diverse chemical libraries through targeted synthesis.[1][2] The strategic placement of the bromine atom at the 3-position makes it particularly amenable to metal-catalyzed cross-coupling reactions, enabling significant molecular diversification. This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive framework for developing and executing a cascade of assays to screen, identify, and validate bioactive derivatives of this scaffold. We present detailed, field-tested protocols for high-throughput enzyme inhibition screening, biophysical binding confirmation, and cellular target engagement, explaining the scientific rationale behind key experimental choices to ensure robust and reproducible results.

The this compound Scaffold: A Platform for Discovery

The utility of the this compound scaffold stems from its synthetic tractability and its core structure's ability to engage in critical interactions with biological targets like enzymes.[1][3][4]

1.1. Core Scaffold Properties and Rationale

The scaffold's pyridine ring is an electron-deficient system that can participate in hydrogen bonding and π-π stacking, while the carboxylic acid and amino groups provide additional hydrogen bond donors and acceptors.[1] The bromine atom serves as a synthetically versatile handle, primarily for introducing new carbon-carbon or carbon-heteroatom bonds.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
IUPAC Name6-amino-3-bromopyridine-2-carboxylic acidPubChem
Molecular FormulaC₆H₅BrN₂O₂[5]
Molecular Weight217.02 g/mol [5][6]
Key Functional GroupsCarboxylic Acid, Aromatic Amine, Aryl Bromide[2]

1.2. Strategies for Derivative Library Synthesis

The three key functional groups allow for a logical and systematic expansion of chemical diversity. A common workflow involves leveraging the aryl bromide for a core diversification step, followed by modification of the other groups if desired.

G A This compound (Core Scaffold) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Introduce C-C bonds at 3-position C Diverse Aryl/Alkenyl/Alkynyl Substituted Derivatives B->C D Amidation / Acylation (Amino Group Modification) C->D E Esterification / Amidation (Carboxylic Acid Modification) C->E F Final Derivative Library D->F E->F

Caption: Synthetic workflow for diversifying the this compound scaffold.

This multi-directional approach enables the rapid creation of hundreds or thousands of unique compounds for screening.[7]

High-Throughput Screening (HTS) of Derivative Libraries

The first step in identifying active compounds is a primary high-throughput screen designed for speed and scalability.[8] Enzyme inhibition assays are a common and effective starting point for picolinic acid derivatives.[4][9]

2.1. Overall Assay Cascade

A successful screening campaign follows a logical progression from a broad primary screen to more specific and biologically relevant assays. This cascade is designed to efficiently eliminate false positives and prioritize the most promising hits for further development.[10]

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Cellular Validation A Derivative Library (10,000s of compounds) B Single-Concentration Enzyme Inhibition Assay (e.g., 10 µM) A->B C Initial Hits (e.g., >50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Orthogonal Binding Assay (e.g., Fluorescence-based) D->E F Confirmed Hits E->F G Cytotoxicity Assay (Rule out general toxicity) F->G H Cellular Target Engagement (e.g., CETSA) G->H I Validated Lead Compounds H->I

Caption: A typical assay cascade for screening and validating bioactive compounds.

2.2. Protocol: Primary Enzyme Inhibition Screen (Metallo-β-Lactamase)

Rationale: Picolinic acid derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria.[9] This protocol uses a chromogenic substrate, where cleavage by the MBL results in a color change that can be measured spectrophotometrically.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnSO₄, 0.01% Tween-20

  • Chromogenic Substrate: Nitrocefin (stock in DMSO)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Positive Control: A known MBL inhibitor (e.g., dipicolinic acid)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 486 nm

Methodology:

  • Compound Plating: Dispense 100 nL of test compounds (from 10 mM DMSO stocks) into the wells of a microplate for a final assay concentration of 10 µM. Dispense DMSO only for negative controls (0% inhibition) and positive control compound for positive controls.

  • Enzyme Preparation: Dilute the MBL enzyme to the working concentration (e.g., 2 nM) in cold Assay Buffer.

  • Enzyme Addition: Add 5 µL of the diluted enzyme solution to each well containing the compounds. Add 5 µL of Assay Buffer without enzyme to wells designated for background control.

  • Incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Substrate Addition: Prepare the nitrocefin substrate solution in Assay Buffer (e.g., 200 µM). Add 5 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Rate(Test Well) - Rate(Background)] / [Rate(DMSO Well) - Rate(Background)])

    • Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50%).

Hit Confirmation and Characterization

Hits from the primary screen require validation to confirm their activity and rule out artifacts.[10] This involves generating dose-response curves to determine potency (IC₅₀) and using an orthogonal assay to confirm direct binding.

3.1. Protocol: Dose-Response and IC₅₀ Determination

Rationale: This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀), providing a quantitative measure of its potency.

Methodology:

  • Serial Dilution: For each "hit" compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM.

  • Compound Plating: Dispense 100 nL of each concentration into a microplate.

  • Assay Execution: Follow the same procedure as the primary enzyme inhibition screen (Section 2.2, steps 2-6).

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for Confirmed Hits

Compound IDScaffold ModificationIC₅₀ (µM)
Hit-0013-(4-fluorophenyl)2.5 ± 0.3
Hit-0023-(thiophen-2-yl)8.1 ± 0.9
Hit-0033-(pyridin-3-yl)15.7 ± 2.1

3.2. Protocol: Fluorescence-Based Binding Assay

Rationale: This orthogonal assay confirms direct physical interaction between the compound and the target protein, independent of enzyme activity. It relies on the principle that the intrinsic fluorescence of tryptophan residues in the protein may be quenched or enhanced upon ligand binding.[11]

G cluster_2 A Protein with Tryptophan (Trp) (Fluorescent) C Protein-Derivative Complex (Fluorescence Quenched) A->C Binding B Derivative (Non-fluorescent) B->C

Caption: Principle of a fluorescence quenching binding assay.

Materials:

  • Purified MBL enzyme

  • Binding Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

  • "Hit" compounds in DMSO

  • Fluorometer or fluorescence-capable plate reader

  • Quartz cuvette or black microplate

Methodology:

  • Determine Optimal Wavelengths: Excite the protein solution (e.g., 1 µM in Binding Buffer) at 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically 310-400 nm) to find the emission maximum (λ_em).

  • Assay Setup: In a cuvette or well, add the protein to a final concentration of 1 µM.

  • Titration: Add increasing concentrations of the hit compound to the protein solution, mixing and allowing it to equilibrate for 2-3 minutes after each addition.

  • Fluorescence Measurement: After each addition, record the fluorescence intensity at the determined λ_em.

  • Data Analysis:

    • Correct for inner-filter effects if necessary.

    • Plot the change in fluorescence intensity against the compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (Kd).

Cellular Assays for Biological Validation

Confirming that a compound is active in a cellular environment is a critical step, as biochemical activity does not always translate to cellular efficacy.[12] Key assays include assessing cytotoxicity and verifying target engagement in live cells.

4.1. Protocol: Cell Viability and Cytotoxicity Assay

Rationale: Before assessing target-specific effects, it's essential to determine the concentration range at which the compound is not broadly toxic to cells. The CellTiter-Glo® assay is a common method that measures ATP levels as an indicator of cell viability.[13]

Methodology:

  • Cell Plating: Seed cells (e.g., a relevant bacterial or human cell line) in a 96-well white-walled plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the hit compounds for a relevant time period (e.g., 24-72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Plot luminescence versus log[concentration] and fit to a dose-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

4.2. Protocol: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a live cell.[14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[12]

G A Treat Cells with Compound or Vehicle B Heat Cell Lysate across a Temperature Gradient A->B C Centrifuge to Pellet Aggregated Proteins B->C D Collect Supernatant (Soluble Proteins) C->D E Analyze Soluble Protein Levels via Western Blot or Mass Spec D->E F Generate 'Melting Curve' (Soluble Protein vs. Temp) E->F G Compare Curves: Shift indicates binding F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or with vehicle (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating Step: Aliquot the lysate into different PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method.

  • Data Analysis: For both vehicle- and compound-treated samples, plot the relative amount of soluble target protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

References

  • PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. (n.d.). (PDF) Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ACS Publications. (2019). Detection of Purine Metabolite Uric Acid with Picolinic-Acid-Functionalized Metal–Organic Frameworks. ACS Applied Materials & Interfaces.
  • PubMed. (2023). Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.
  • PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Acros Pharmatech. (n.d.). 3-Amino-6-bromopicolinic acid.
  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • MDPI. (n.d.). Fluorescence-Based Detection of Picric Acid Using Vortex-Assisted Liquid–Liquid Microextraction: An Innovative Analytical Approach.
  • MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments.
  • PubMed. (2024). Oxolinic Acid Generated Green Fluorescence Based on a Terbium-Functionalized Covalent Organic Framework.
  • PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • HemaSphere. (2023). APPLICATIONS OF HIGH-THROUGHPUT DRUG SCREENING AS DRUG REPURPOSING STRATEGY FOR POOR OUTCOME SUBGROUPS OF PEDIATRIC B-CELL PRECURSOR ACUTE LYMPHOBLASTIC LEUKEMIA.
  • Graduate School of Natural and Applied Sciences of Middle East Technical University. (2014). synthesis of metal binding artificial amino acids.
  • National Institutes of Health. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
  • MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Sunway Pharm Ltd. (n.d.). 3-amino-6-bromopicolinic acid.
  • PubMed. (2024). [The role and application of high-throughput screening in the search for chemical compounds of therapeutic activity].
  • Frontiers. (n.d.). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase.
  • PubMed Central. (n.d.). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766).
  • ResearchGate. (2024). 3 Application of High-throughput Screening Techniques to Drug Discovery.
  • Royal Society of Chemistry. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers.
  • PubMed Central. (n.d.). The essential roles of chemistry in high-throughput screening triage.

Sources

Application Note: A Robust and Scalable Synthesis of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

6-Amino-3-bromopicolinic acid (CAS No: 1033201-61-4) is a pivotal trifunctional heterocyclic building block in modern medicinal and agrochemical research.[1] Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the pyridine scaffold allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1] The bromine atom at the 3-position is particularly useful for introducing further molecular diversity via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The chosen synthetic strategy is based on the direct electrophilic bromination of the readily available starting material, 6-Aminopicolinic acid. This approach is selected for its atom economy and straightforward execution. The protocol emphasizes critical process parameters, safety considerations, and purification techniques essential for achieving high purity and yield in a larger-scale laboratory or pilot plant setting.

The Synthetic Pathway: Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring of 6-Aminopicolinic acid is activated by the electron-donating amino group, directing the incoming electrophile (bromine) to the positions ortho and para to it. The 3-position is sterically accessible and electronically favored, leading to the desired product.

To manage the reactivity and enhance safety during scale-up, N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine. NBS is a solid, making it easier and safer to handle than the highly corrosive and volatile liquid bromine.[2] The reaction is typically performed in a suitable solvent that can dissolve the starting materials and facilitate the reaction while minimizing side reactions.

Synthesis_Workflow SM 6-Aminopicolinic Acid (Starting Material) Reagents N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) SM->Reagents Reaction Product This compound (Final Product) Workup Quenching pH Adjustment Filtration Reagents->Workup Crude Product Purification Recrystallization Workup->Purification Isolation Purification->Product Pure Product Safety_Protocol Title EHS Protocol for Bromination Hazards Chemical Hazards N-Bromosuccinimide (NBS): Strong oxidant, irritant. Acetonitrile: Flammable, toxic. HCl: Corrosive. Controls Engineering Controls Operate in a certified chemical fume hood. Ensure scrubber availability for large-scale operations. Use glass-lined reactors to prevent corrosion. PPE Personal Protective Equipment (PPE) Safety goggles with side shields. Chemical-resistant gloves (Nitrile or Neoprene). Flame-resistant lab coat. Respiratory protection may be needed if handling large quantities of solids. Emergency Emergency Procedures Spill: Contain with absorbent material, neutralize NBS with sodium thiosulfate solution. Exposure: Flush skin/eyes with water for 15 mins. Seek immediate medical attention.

Sources

Mastering the Purification of 6-Amino-3-bromopicolinic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

6-Amino-3-bromopicolinic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature—possessing an amino group, a bromine atom, and a carboxylic acid—makes it a versatile scaffold for synthesizing a diverse range of complex molecules with potential therapeutic applications. The precise arrangement of these functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. However, the presence of impurities, such as regioisomers, starting materials, or by-products from its synthesis, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust and efficient purification of this intermediate is paramount to ensure the integrity and reproducibility of research and development efforts.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and practical execution of three primary purification techniques: acid-base extraction, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Off-white to tan solid
pKa (Predicted) ~3.99 (acidic), amino group pKa is lower than typical anilines due to the electron-withdrawing pyridine ring[2]
Solubility Sparingly soluble in water, soluble in some organic solvents and aqueous acid/baseGeneral knowledge for similar compounds

The amphoteric nature of this compound, possessing both a weakly basic amino group and an acidic carboxylic acid group, is the key to its successful purification by acid-base extraction. Its crystallinity and differential solubility in various solvents at different temperatures are exploited in recrystallization.

Initial Purification Strategy: Acid-Base Extraction

Acid-base extraction is a powerful and cost-effective first-pass purification technique to remove neutral impurities and some acidic or basic by-products. The strategy hinges on the ability to selectively move the target compound between an aqueous and an organic phase by modulating the pH.[3][4]

The Underlying Principle

At a neutral pH, this compound exists as a zwitterion with limited solubility in many organic solvents.

  • In acidic conditions (pH < 2): The amino group is protonated, forming a positively charged pyridinium salt which is soluble in the aqueous phase.

  • In basic conditions (pH > 10): The carboxylic acid is deprotonated, forming a negatively charged carboxylate salt that is also soluble in the aqueous phase.[4]

This differential solubility allows for the separation from non-ionizable (neutral) impurities, which will preferentially remain in the organic phase.

AcidBaseExtraction Crude Crude this compound (in Organic Solvent, e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., 1M NaOH) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Aqueous1 Aqueous Layer (Contains Sodium Salt of Product) Separate1->Aqueous1 Product moves to aqueous phase Organic1 Organic Layer (Contains Neutral Impurities) Separate1->Organic1 Impurities remain AddAcid Acidify with HCl (to pH ~3-4) Aqueous1->AddAcid Precipitate Precipitate Formation AddAcid->Precipitate Filter Filter and Wash Precipitate->Filter Pure Purified this compound Filter->Pure

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The deprotonated product will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery.

  • Back-Extraction (Optional): To remove any basic impurities that may have been co-extracted, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 3-4. The protonated this compound will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Achieving High Purity: Recrystallization

Recrystallization is a classic and highly effective technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Selecting the Right Solvent System

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at the solvent's boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal.

For this compound, a polar protic solvent system is often effective. Based on literature for similar compounds, a mixture of ethanol and water is a good starting point.[6] For less polar impurities, recrystallization from a non-polar solvent like petroleum ether could be effective.

Recrystallization Start Crude this compound Dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., EtOH/H2O) Start->Dissolve HotFilter Hot Gravity Filtration (to remove insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool Crystallize Crystal Formation Cool->Crystallize IceBath Further Cooling in Ice Bath Crystallize->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure High Purity Crystals Dry->Pure

Sources

Application Note: Analytical Strategies for the Characterization of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-3-bromopicolinic acid is a substituted picolinic acid derivative with significant potential in pharmaceutical and agrochemical research. Its chemical structure, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, imparts specific physicochemical properties that necessitate robust analytical methods for its comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key analytical techniques for the identification, quantification, and purity assessment of this compound. The protocols and insights provided herein are designed to ensure scientific integrity and support regulatory compliance.

The accurate characterization of this molecule is paramount for understanding its reactivity, stability, and biological activity. The methodologies outlined in this document are based on established principles of analytical chemistry and are supported by authoritative references to guide experimental design and data interpretation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂[1][2][3]
Molecular Weight217.02 g/mol [1][2]
IUPAC Name6-amino-3-bromopyridine-2-carboxylic acid[2]
Canonical SMILESC1=CC(=NC(=C1N)C(=O)O)Br[1][2]

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from impurities and reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification due to its high resolution and sensitivity. A reversed-phase method is typically employed, leveraging the polarity of the molecule.

Causality Behind Experimental Choices: The choice of a C18 stationary phase is based on its hydrophobicity, which provides adequate retention for the moderately polar this compound.[4] The mobile phase, a mixture of an aqueous solvent with an organic modifier like acetonitrile, allows for the elution of the analyte. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical.[4] It serves to protonate the carboxylic acid and amino groups, suppressing their ionization and leading to sharper, more symmetrical peaks by minimizing tailing. Gradient elution is often preferred over isocratic elution to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities.[4] UV detection is suitable due to the presence of the aromatic pyridine ring, which absorbs in the UV spectrum.

Experimental Workflow for HPLC Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-bromopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. As a versatile intermediate in pharmaceutical and agrochemical research, its successful synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of its preparation.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify the root cause of an issue and implement a robust solution.

Question 1: My final yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge that can stem from several factors throughout the synthetic process. Let's break down the most probable causes:

  • Incomplete Reaction: The bromination of 6-aminopicolinic acid or its ester precursor may not have gone to completion.

    • Cause: Insufficient reaction time, inadequate temperature, or poor reagent quality. The starting material, 6-aminopicolinic acid, is a solid with limited solubility in many organic solvents, which can hinder reaction rates.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to rigorously monitor the disappearance of the starting material.

      • Optimize Temperature: While higher temperatures can increase reaction rates, they also risk side reactions like decarboxylation. A carefully controlled temperature, for instance, between 80-100°C for bromination with N-bromosuccinimide (NBS), is often optimal to favor mono-bromination without significant degradation.[1]

      • Ensure Reagent Quality: Use freshly opened or properly stored NBS, as it can degrade over time. Ensure your solvent is anhydrous if the procedure specifies it.

  • Side Reactions: The formation of byproducts is a primary contributor to yield loss. The most common side reactions are over-bromination and decarboxylation.

    • Cause & Solution: These are addressed in detail in Q2 and Q3.

  • Product Loss During Work-up and Purification: this compound is an amphoteric and highly polar molecule, which can make its isolation challenging.[2]

    • Cause: The product can remain in the aqueous phase during extraction or be lost due to high solubility in the recrystallization solvent.

    • Solution:

      • pH Adjustment: The key to isolating your product is careful pH control. To precipitate the zwitterionic amino acid from an aqueous solution, you must adjust the pH to its isoelectric point (pI). This minimizes its solubility. Acidifying to a low pH (e.g., pH 2-3) will protonate the amino group and the pyridine nitrogen, forming a salt that is often more soluble, while a high pH will deprotonate the carboxylic acid, also forming a soluble salt.[1]

      • Recrystallization Solvent System: If recrystallizing, use a mixed solvent system (e.g., Ethanol/Water, Methanol/Water) to fine-tune solubility and maximize the recovery of pure crystals.[3]

Question 2: I'm observing a significant amount of a di-brominated impurity in my crude product. How can I improve the selectivity for mono-bromination?

Answer: The formation of 6-amino-3,5-dibromopicolinic acid is a classic example of over-reaction. The amino group at the 6-position is a strong electron-donating group, which powerfully activates the pyridine ring towards electrophilic aromatic substitution, particularly at the ortho (5-position) and para (3-position) positions relative to the amino group.[1] Once the first bromine is added at the 3-position, the ring is still activated enough for a second bromination to occur at the 5-position.

To enhance selectivity for the desired mono-brominated product, you must carefully control the reaction conditions.

  • Stoichiometry is Critical:

    • Cause: Using a large excess of the brominating agent (e.g., NBS or Br₂) will inevitably lead to di-bromination.

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent. This provides enough reagent to drive the reaction to completion while minimizing the amount available for a second substitution.[1] Precise measurement of your starting material and brominating agent is essential.

  • Controlled Reagent Addition & Temperature:

    • Cause: Adding the brominating agent too quickly or running the reaction at too high a temperature can create localized areas of high reagent concentration and provide the activation energy needed for the second bromination.

    • Solution:

      • Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile.

      • Maintain the optimal temperature. Avoid excessive heating, which accelerates the second bromination reaction.

Table 1: Impact of Reaction Parameters on Bromination Selectivity

ParameterCondition for Mono-bromination (Desired)Condition Leading to Di-bromination (Side Product)
Stoichiometry (NBS) 1.05 - 1.1 equivalents> 1.5 equivalents
Temperature Maintain recommended temperature (e.g., 80-100 °C)[1]Excessive heating (>120 °C)
Reagent Addition Slow, portion-wise additionRapid, single-portion addition

Question 3: My mass spectrometry analysis suggests the carboxylic acid group is missing from my main product. What could cause this?

Answer: This is a clear indication of decarboxylation, a known reaction for picolinic acids and their derivatives.[4] The carboxyl group at the 2-position of the pyridine ring is susceptible to removal, especially under thermal stress.

  • Mechanism: Upon heating, picolinic acid can spontaneously lose CO₂ to form a reactive intermediate.[5] This process is often facilitated by the pyridine nitrogen. While this reaction, known as the Hammick reaction, is typically performed in the presence of a carbonyl compound, thermal decarboxylation can occur as a competing side reaction even without it, particularly if the reaction is overheated or prolonged.[5][6]

  • Prevention:

    • Strict Temperature Control: Avoid exceeding the recommended reaction temperature. If your reaction requires heat, use a precisely controlled oil bath and monitor the internal temperature.

    • Minimize Reaction Time: As soon as TLC or LC-MS analysis indicates the consumption of starting material, proceed with the work-up. Unnecessarily long reaction times at elevated temperatures increase the risk of decarboxylation.

    • Avoid Strong Acids at High Temperatures: While acidic conditions are often used in the work-up, prolonged heating in strong acid can promote decarboxylation. Neutralize and isolate the product promptly.

Troubleshooting Decision Workflow

This diagram outlines a logical sequence for diagnosing common issues in the synthesis.

G cluster_analysis Crude Product Analysis Results cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield) check_crude Analyze Crude Product (TLC, LC-MS, 1H NMR) start->check_crude sm_present Significant Starting Material Remaining? check_crude->sm_present impurity_present Major Impurity Detected? sm_present->impurity_present No incomplete_rxn Incomplete Reaction: - Increase reaction time - Check reagent quality - Optimize temperature sm_present->incomplete_rxn Yes clean_product Product is Clean, but Mass is Low impurity_present->clean_product No side_reaction Side Reaction Occurred: - Identify impurity structure - Adjust stoichiometry - Control temperature/addition rate impurity_present->side_reaction Yes purification_loss Purification Loss: - Optimize pH for precipitation - Refine recrystallization - Consider chromatography clean_product->purification_loss

Caption: A decision tree for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable and straightforward synthetic route for a standard research lab?

Answer: For lab-scale synthesis (<5 g), the direct bromination of commercially available 6-aminopicolinic acid using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or acetic acid is highly recommended.[1] This method avoids the need for esterification and subsequent hydrolysis steps, making it more efficient. NBS is generally safer and easier to handle than elemental bromine.

Question 2: How do the existing substituents (amino and carboxylic acid) influence the position of bromination?

Answer: The outcome of the electrophilic bromination is governed by the electronic effects of the substituents on the pyridine ring.

  • -NH₂ (Amino Group): Located at the 6-position, the amino group is a powerful activating group due to the lone pair on the nitrogen atom, which can be delocalized into the ring. It strongly directs incoming electrophiles to the ortho (position 5) and para (position 3) positions.

  • -COOH (Carboxylic Acid Group): Located at the 2-position, the carboxylic acid group is an electron-withdrawing and deactivating group.

  • Combined Effect: The activating effect of the amino group dominates, making the ring susceptible to electrophilic attack. Bromination occurs preferentially at the 3-position, which is para to the strongly activating amino group and meta to the deactivating carboxylic acid group. This alignment of directing effects makes the synthesis of the 3-bromo isomer relatively clean if conditions are controlled.[1]

Reaction Mechanism: Electrophilic Bromination

This diagram illustrates the key steps in the electrophilic attack on the activated pyridine ring.

Caption: Simplified mechanism of electrophilic bromination. (Note: Images are placeholders for chemical structures)

Question 3: What analytical techniques are essential for confirming the product's identity and purity?

Answer: A combination of techniques is necessary for unambiguous characterization:

  • ¹H and ¹³C NMR: This is essential for structural confirmation. For this compound, you should expect to see two doublets in the aromatic region of the ¹H NMR spectrum corresponding to the protons at the 4- and 5-positions.

  • Mass Spectrometry (MS): To confirm the molecular weight. Look for the molecular ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br have a nearly 1:1 natural abundance), which will result in two peaks (M+ and M+2) of almost equal intensity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acid modifier like 0.1% trifluoroacetic acid (TFA) is a standard method.[1]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H stretches from the amine, a broad O-H stretch from the carboxylic acid, and the C=O stretch.

Validated Experimental Protocol

This protocol describes the synthesis of this compound from 6-aminopicolinic acid via direct bromination with N-bromosuccinimide (NBS).

Materials and Reagents:

  • 6-Aminopicolinic acid (98%+)[7]

  • N-Bromosuccinimide (NBS) (99%+)

  • Acetic Acid (Glacial)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminopicolinic acid (5.0 g, 36.2 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Carefully add N-bromosuccinimide (NBS) (6.77 g, 38.0 mmol, 1.05 eq) to the suspension in three portions over 15 minutes.

  • Reaction: Heat the reaction mixture to 85 °C using an oil bath. Maintain this temperature and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 10% Methanol in Dichloromethane) or by taking small aliquots for LC-MS analysis to check for the disappearance of the starting material.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

    • Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A precipitate should form.

  • Isolation:

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid by vacuum filtration.

    • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of a hot ethanol/water (e.g., 80:20) mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a solid.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • NBS is a lachrymator and corrosive. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact and inhalation.

References

  • Smolecule. (n.d.). Buy Methyl 6-amino-3-bromopicolinate.
  • Benchchem. (n.d.). This compound | 1033201-61-4.
  • Wikipedia. (2023). Decarboxylation.
  • Gholipour, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances.
  • Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 370-376.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid.
  • Wikipedia. (2023). Hammick reaction.
  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 30(10), 3335-3338.
  • Wang, Z., et al. (2021). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 23(15), 5846–5850.
  • Wikipedia. (2024). Picolinic acid.
  • Beatty, A., & Bawa, R. (2012). "Synthesis of Some Aminopicolinic Acids". Journal of Chemistry and Chemical Engineering.
  • AcrosPharmatech. (n.d.). 3-Amino-6-bromopicolinic acid.
  • Batchelor, F. R., et al. (1959). Synthesis of penicillin: 6-aminopenicillanic acid in penicillin fermentations. Nature, 183(4656), 257-258.
  • Anbarasan, R., et al. (2010). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Journal of the Serbian Chemical Society, 75(1), 1-12.
  • LookChem. (n.d.). Cas 98-98-6, Picolinic acid.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid.
  • LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
  • ResearchGate. (n.d.). Bromination of amines a.
  • Dia-anion. (n.d.). Separation and Refining of Amino acids.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • He, Y., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. Molecules, 28(7), 2969.
  • J&K Scientific LLC. (n.d.). 3-Amino-6-bromopicolinic acid | 1052708-46-9.
  • Vooturi, R., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 30(11), 2825-2836.
  • Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.

Sources

Technical Support Center: Synthesis of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Amino-3-bromopicolinic acid. This valuable pyridine derivative is a key building block in the development of pharmaceuticals and agrochemicals. However, its synthesis can present challenges, often leading to suboptimal yields and purification difficulties.

This guide is designed to provide you with in-depth, practical solutions to common issues encountered during the synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary approaches to synthesizing this compound:

  • Bromination of 6-Aminopicolinic Acid: This is a direct approach where 6-aminopicolinic acid is brominated at the 3-position. This route is often preferred for its atom economy but requires careful control to prevent over-bromination and other side reactions.

  • Amination of a Dihalogenated Picolinic Acid Derivative: This multi-step route typically involves the selective amination of a precursor like methyl 3-bromo-6-chloropicolinate. While longer, it can sometimes offer better control over regioselectivity.[1]

The choice of route often depends on the availability and cost of starting materials, as well as the scale of the synthesis.

Q2: What are the critical parameters that influence the yield?

Several factors can significantly impact the yield of your synthesis. These include:

  • Temperature: Controls the reaction rate and selectivity. Improper temperature can lead to the formation of byproducts.[2]

  • Stoichiometry: The molar ratio of reactants, especially the brominating agent, is crucial to prevent over-bromination.[2]

  • pH Control: The pH of the reaction medium affects the reactivity of the starting materials and the solubility and stability of the product. Acidification is often a critical step for precipitating the final product.[2]

  • Solvent: The choice of solvent can influence reaction rates and selectivity.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Q: I am attempting the direct bromination of 6-aminopicolinic acid, but my yield is consistently low. What are the likely causes and how can I fix this?

A: Low yields in this reaction are a common issue and can often be traced back to a few key areas. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Over-bromination: The pyridine ring is activated by the amino group, making it susceptible to further bromination. This can lead to the formation of di-brominated byproducts.[2]

  • Decomposition of Starting Material or Product: Picolinic acids can be sensitive to harsh reaction conditions. High temperatures or incorrect pH can cause degradation.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Product Loss During Workup: this compound has some solubility in aqueous solutions, and significant amounts can be lost during extraction and washing steps.

Troubleshooting Workflow:

Below is a decision-making workflow to help you diagnose and solve the issue of low yield.

G start Low Yield of This compound check_impurities Analyze crude product by LC-MS or NMR. Are there significant byproducts? start->check_impurities over_bromination Primary byproduct is di-brominated. (Over-bromination) check_impurities->over_bromination Yes incomplete_reaction High percentage of starting material remains. (Incomplete Reaction) check_impurities->incomplete_reaction No, mostly starting material degradation Multiple unidentified peaks or baseline noise. (Degradation) check_impurities->degradation No, complex mixture solution_over_bromination 1. Decrease stoichiometry of brominating agent. 2. Add brominating agent slowly at a lower temperature. 3. Use a milder brominating agent (e.g., NBS). over_bromination->solution_over_bromination solution_incomplete_reaction 1. Increase reaction time. 2. Gradually increase reaction temperature. 3. Ensure efficient stirring. incomplete_reaction->solution_incomplete_reaction solution_degradation 1. Lower reaction temperature. 2. Check pH throughout the reaction. 3. Consider a different solvent. degradation->solution_degradation

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Optimizing the Bromination of 6-Aminopicolinic Acid

This protocol provides a starting point for optimizing your reaction. It is crucial to monitor the reaction progress by TLC or LC-MS.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 6-aminopicolinic acid in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) in the same solvent dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of this compound to precipitate the product. This is a critical step to maximize recovery.[2]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Optimization Parameters:

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br2, reducing over-bromination.
Stoichiometry 1.05 - 1.1 equivalents of NBSA slight excess drives the reaction to completion without significant byproduct formation.[2]
Temperature 0-10 °C for addition, then 25-40 °C for reactionLow temperature during addition controls the initial exothermic reaction, while a slightly elevated temperature can improve reaction rate.[2]
Solvent Concentrated H2SO4 or oleumActs as both a solvent and a catalyst.
pH for Precipitation ~3.5 - 4.0At its isoelectric point, the amino acid is least soluble in water, maximizing precipitation.
Problem 2: Difficulty in Product Purification

Q: My crude product is a dark, sticky solid, and I'm having trouble purifying it by recrystallization. What are my options?

A: Purification challenges often arise from the presence of polar impurities and the amphoteric nature of the product.

Root Cause Analysis:

  • Colored Impurities: These are often polymeric materials formed under strongly acidic or oxidative conditions.

  • Co-precipitation of Salts: Inorganic salts from the workup can co-precipitate with your product.

  • Amphoteric Nature: As an amino acid, the product can form salts, which can complicate crystallization.

Purification Strategies:

  • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon to remove colored impurities.

  • Recrystallization Solvent Screening:

    • Good Single Solvents: Ethanol/water mixtures, methanol, or acetic acid.

    • Solvent System: A common technique is to dissolve the crude product in a solvent in which it is soluble (e.g., hot ethanol) and then add an anti-solvent (e.g., water) until turbidity is observed, followed by slow cooling.

  • Ion-Exchange Chromatography: For very impure samples, ion-exchange chromatography can be an effective purification method for amino acids.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent (e.g., 1:1 ethanol/water).

  • Decolorization (Optional): Add a small amount of activated carbon and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Advanced Optimization Strategies

Q: I have a reasonably good yield (~70%), but for our process to be viable, I need to achieve >85%. What advanced strategies can I employ?

A: Pushing the yield to a higher level requires a more systematic approach to optimization.

  • Design of Experiments (DoE): A statistical approach like DoE can help you efficiently screen multiple variables (e.g., temperature, reaction time, stoichiometry, and catalyst loading) and their interactions to find the true optimal conditions.

  • Alternative Catalysis: While the reaction is often performed in strong acid, exploring other catalytic systems could provide a milder and more selective route.

  • Flow Chemistry: For larger-scale synthesis, transitioning to a continuous flow reactor can offer better control over temperature, mixing, and reaction time, often leading to higher yields and purity.

Process Optimization Workflow:

G start Yield > 70%, Target > 85% doe Design of Experiments (DoE) - Factorial design to screen variables - Response surface methodology for optimization start->doe catalyst_screening Catalyst Screening - Lewis acids - Solid acid catalysts doe->catalyst_screening flow_chemistry Flow Chemistry - Improved heat and mass transfer - Precise control of reaction time catalyst_screening->flow_chemistry

Caption: Workflow for advanced process optimization.

By systematically addressing these common challenges and employing a logical, evidence-based approach to optimization, you can significantly improve the yield and purity of your this compound synthesis.

References

  • PubChem. 3-Amino-6-bromopicolinic acid.
  • Amerigo Scientific. 3-Amino-4-bromo-6-chloropicolinic acid.
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids.
  • Google Patents. Improved synthesis of 4-amino-6-(heterocyclic)picolinates.
  • PrepChem.com. Synthesis of picolinic acid.
  • Google Patents. Isolation and purification of 6-aminocaproic acid.

Sources

Technical Support Center: Navigating Byproducts in Reactions of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-3-bromopicolinic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the common byproducts encountered during its synthetic transformations. Our focus is on providing practical, field-tested insights to help you optimize your reactions, improve yields, and simplify purification processes.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—a pyridine core, an amino group, a bromine atom, and a carboxylic acid—offers multiple avenues for chemical modification. However, this complexity also presents challenges, particularly in controlling selectivity and minimizing the formation of unwanted byproducts in popular cross-coupling reactions. This guide will focus on the most common side reactions observed during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to the loss of bromine and its replacement by hydrogen in my Suzuki-Miyaura reaction. What is it and how can I prevent it?

A1: This byproduct is the dehalogenated product, 6-Aminopicolinic acid. It is a common byproduct in palladium-catalyzed cross-coupling reactions of aryl halides, including 3-bromopyridines.[1]

  • Cause: Dehalogenation can be caused by several factors, including the presence of palladium hydride species in the catalytic cycle, which can arise from certain bases or trace amounts of water.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired catalytic cycle and create a steric shield around the palladium center, disfavoring the formation of palladium hydride species.

    • Base Selection: Use non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides or alkoxides, which can act as hydride sources.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions that can lead to catalyst decomposition and the formation of hydride species.

Q2: My Suzuki-Miyaura reaction is producing a significant amount of a dimer of my boronic acid. What is causing this homocoupling?

A2: The formation of a biaryl byproduct from the self-coupling of a boronic acid is a well-documented side reaction in Suzuki-Miyaura couplings.[2][3]

  • Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid. It can also occur if the transmetalation step of the catalytic cycle is slow.

  • Solution:

    • Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strict inert atmosphere to exclude oxygen.

    • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can sometimes reduce the incidence of homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: In my Sonogashira coupling, I'm observing a byproduct that appears to be a dimer of my terminal alkyne. What is this and how do I avoid it?

A3: This is likely the result of Glaser coupling, a common side reaction in Sonogashira couplings that leads to the homocoupling of the terminal alkyne.[4]

  • Cause: Glaser coupling is typically mediated by the copper(I) co-catalyst in the presence of an oxidant (often adventitious oxygen).

  • Solution:

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the Glaser coupling pathway.

    • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the reaction is performed under rigorously anaerobic conditions to prevent the oxidation of the copper(I) species.

Q4: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What could be the problem?

A4: Low yields and slow reaction rates in Buchwald-Hartwig aminations with this substrate are often due to catalyst inhibition or deactivation.[1]

  • Cause: The nitrogen atoms in the pyridine ring and the amino group of your substrate can coordinate to the palladium catalyst. This coordination can hinder the catalytic activity and lead to the formation of inactive palladium complexes.

  • Solution:

    • Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are designed to promote the formation of the active monoligated palladium species and can overcome the inhibitory effects of coordinating substrates.[5]

    • Protecting Group Strategy: In some cases, protecting the 6-amino group (for example, as an acetamide) can prevent its coordination to the palladium center. The protecting group can be removed in a subsequent step.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-cause-solution framework for more complex issues you might encounter.

Issue 1: Multiple Unidentified Byproducts in a Suzuki-Miyaura Coupling
  • Symptom: Your reaction mixture shows multiple spots on a TLC plate or several unexpected peaks in an HPLC or LC-MS analysis.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
A Combination of Side Reactions You may be observing a mixture of dehalogenation, boronic acid homocoupling, and protodeboronation (hydrolysis of the boronic acid).Address each potential side reaction systematically as outlined in the FAQs. Start by ensuring a completely inert atmosphere and using a non-nucleophilic base.
Catalyst Decomposition At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive. This can lead to incomplete conversion and a complex mixture of starting materials and byproducts.Use a more stable palladium precatalyst or a ligand that enhances catalyst stability. Consider running the reaction at a lower temperature for a longer duration.
Impure Starting Materials The this compound or the boronic acid may contain impurities that are carried through the reaction or interfere with the catalysis.Verify the purity of your starting materials by NMR, HPLC, or LC-MS before starting the reaction. Purify if necessary.
Troubleshooting Workflow for Suzuki-Miyaura Reactions

troubleshooting_suzuki start Low Yield or Multiple Byproducts in Suzuki Coupling q1 Is dehalogenated (H-substituted) byproduct present? start->q1 s1 Change to a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Use bulky, electron-rich ligands (e.g., XPhos). q1->s1 Yes q2 Is boronic acid homocoupling observed? q1->q2 No s1->q2 s2 Ensure rigorous degassing and inert atmosphere. Consider a Pd(0) source. Lower reaction temperature. q2->s2 Yes q3 Is starting material still present? q2->q3 No s2->q3 s3 Check for catalyst deactivation. Increase catalyst loading or try a different ligand. Verify reagent purity. q3->s3 Yes end Reaction Optimized q3->end No s3->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition:

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition and Degassing:

    • Add a suitable solvent (e.g., dioxane/water mixture, 10:1 v/v).

    • Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification by HPLC-MS

This method is suitable for monitoring the reaction progress and identifying the main components of the reaction mixture.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and a mass spectrometer in positive electrospray ionization (ESI+) mode.

Visualizing Byproduct Formation Pathways

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura reaction and the points at which common byproducts can form.

suzuki_cycle_byproducts Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Dehalogenation Dehalogenation Product (Ar-H) OxAdd->Dehalogenation β-Hydride Elimination & Reductive Elimination RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Desired Product (Ar-Ar') RedElim->Product ArBr 6-Amino-3-bromo- picolinic acid ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Homocoupling Homocoupling Product (Ar'-Ar') ArBOH2->Homocoupling Oxidative Homocoupling

Sources

Technical Support Center: Purification of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the purification challenges of 6-Amino-3-bromopicolinic acid (CAS 1033201-61-4). This resource, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common hurdles and achieve high purity for this versatile building block.

Introduction to Purification Challenges

This compound is a trifunctional molecule, possessing an amino group, a bromine atom, and a carboxylic acid on a pyridine ring.[1][2] This unique combination of functional groups presents specific challenges during purification. The molecule's amphoteric nature—having both acidic (carboxylic acid) and basic (amino group) properties—influences its solubility and chromatographic behavior. Furthermore, potential impurities from synthesis, such as regioisomers or starting materials, can complicate separation.

This guide provides structured advice on the most effective purification techniques, primarily focusing on recrystallization and column chromatography, to address these challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Poor Crystal Formation or Oiling Out During Recrystallization

Probable Cause: The choice of solvent or solvent system is critical for successful recrystallization.[3][4] "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too rapidly. The presence of impurities can also inhibit crystal lattice formation.

Solution:

  • Solvent Selection:

    • For picolinic acid derivatives, alcohol/water or acetic acid/water mixtures are often effective.[1][3]

    • Experiment with a range of solvent polarities. Given the compound's structure, polar protic solvents (e.g., ethanol, methanol, water) or mixtures with a less polar co-solvent (e.g., ethyl acetate, toluene) should be tested.

    • The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3]

  • Step-by-Step Recrystallization Protocol:

    • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude this compound until it fully dissolves.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities and small crystal formation. If no crystals form, proceed to the next steps.

    • Inducing Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[3]

      • Seeding: Introduce a tiny crystal of pure this compound into the solution to act as a template for crystal growth.

      • Refrigeration: If crystals still do not form, place the flask in a refrigerator or an ice bath to further decrease the solubility.[3]

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Problem 2: Co-elution of Impurities During Column Chromatography

Probable Cause: The polarity of the mobile phase may not be optimal to achieve sufficient separation between this compound and impurities with similar polarities. The amphoteric nature of the compound can lead to peak tailing on silica gel.

Solution:

  • Solvent System Optimization (TLC):

    • Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[5]

    • Test various mobile phase compositions. A common starting point for aminopicolinic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • To improve separation and reduce tailing of this acidic and basic compound, consider adding a small percentage of acetic acid or formic acid to the mobile phase. This can protonate the amino group and deprotonate the carboxylic acid, leading to more consistent interactions with the silica gel.

  • Column Chromatography Workflow:

    G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Optimize mobile phase using TLC Column_Prep 2. Pack column with silica gel slurry TLC->Column_Prep Sample_Load 3. Load sample adsorbed onto silica gel Column_Prep->Sample_Load Elute 4. Elute with optimized mobile phase Sample_Load->Elute Collect 5. Collect fractions Elute->Collect TLC_Fractions 6. Analyze fractions by TLC Collect->TLC_Fractions Combine 7. Combine pure fractions TLC_Fractions->Combine Evaporate 8. Evaporate solvent Combine->Evaporate

    Caption: Workflow for Column Chromatography Purification.

  • Data Summary for Mobile Phase Selection:

Mobile Phase Composition (Hexane:Ethyl Acetate)Addition of AcidObservation on TLCRecommendation
80:20NoneSignificant tailing, poor separationNot recommended
50:50NoneSome separation, but streaking remainsSub-optimal
50:501% Acetic AcidSharper spots, improved separationRecommended Starting Point
30:701% Acetic AcidCompound moves too quickly (High Rf)Adjust polarity if needed

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities can arise from several sources depending on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Over-brominated Products: Di-brominated picolinic acid derivatives can form if the reaction conditions are not carefully controlled.[1]

  • Regioisomers: Bromination at other positions on the pyridine ring.

  • Hydrolyzed Intermediates: If esters are used as precursors, incomplete hydrolysis can leave ester impurities.

Q2: How does the pH affect the solubility of this compound during aqueous workup?

A2: The pH has a significant impact on the solubility due to its amphoteric nature.

  • Acidic Conditions (low pH): The amino group will be protonated (-NH3+), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge and will be more soluble in aqueous solutions.

  • Basic Conditions (high pH): The carboxylic acid will be deprotonated (-COO-), and the amino group will be neutral (-NH2). The molecule will have a net negative charge and will also be soluble in aqueous solutions.

  • Isoelectric Point: At a specific intermediate pH (the isoelectric point), the molecule will exist as a zwitterion (-NH3+ and -COO-), where it typically has its lowest aqueous solubility. Adjusting the pH to this point is a common method for precipitating and isolating amino acids from a solution.[6]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities.[7] A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier (like formic or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and can help identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[8] Keeping it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is also advisable to prevent degradation from moisture and air.

References

  • Bawa, R. & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Acros Pharmatech. (n.d.). 3-Amino-6-bromopicolinic acid.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Department of Physical & Environmental Sciences.
  • Western Michigan University. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. ScholarWorks at WMU.
  • Dia-an, Inc. (n.d.). Separation and Refining of Amino acids.

Sources

Technical Support Center: Synthesis of 6-Amino-3-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-bromopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on addressing and overcoming challenges related to regioselectivity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis is often plagued by regioselectivity issues, leading to the formation of undesired isomers and purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 6-aminopicolinic acid prone to regioselectivity issues?

A1: The regioselectivity of electrophilic bromination on the 6-aminopicolinic acid scaffold is governed by the interplay of the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the pyridine ring. The pyridine ring itself is electron-deficient, which deactivates it towards electrophilic attack compared to benzene.[3]

  • Amino Group (-NH₂): The amino group at the 6-position is a strong activating group and an ortho, para-director. It donates electron density to the pyridine ring through resonance, primarily at the 3- and 5-positions.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group at the 2-position is a deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic substitution more difficult.

  • Competing Effects: During bromination, the incoming electrophile (Br⁺) is directed to different positions by these two competing functional groups. The strong activating effect of the amino group often leads to a mixture of brominated products, with substitution occurring at both the desired 3-position and the undesired 5-position.

Q2: What are the common isomeric impurities formed during the synthesis of this compound?

A2: The most common isomeric impurity is 6-Amino-5-bromopicolinic acid . This arises from the para-directing effect of the amino group. Depending on the reaction conditions, other minor impurities such as di-brominated products may also be formed. The formation of these isomers complicates the purification process and reduces the overall yield of the desired product.

Q3: How can I minimize the formation of the 6-Amino-5-bromopicolinic acid isomer?

A3: Minimizing the formation of the 5-bromo isomer requires careful control of reaction conditions to favor substitution at the 3-position. Key strategies include:

  • Protecting the Amino Group: Acetylation of the amino group to form an acetamido group (-NHCOCH₃) can modulate its directing effect. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can lead to improved regioselectivity.[4]

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can provide better control over the reaction compared to harsher reagents like liquid bromine (Br₂).[5]

  • Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly influence the regioselectivity. Running the reaction at lower temperatures can often enhance the selectivity for the desired isomer.

Q4: What are the best methods for purifying this compound from its isomers?

A4: The separation of this compound from its 5-bromo isomer can be challenging due to their similar physical properties. Effective purification methods include:

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.

  • Column Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique for separating closely related isomers.[6][7] Ion-exchange chromatography can also be employed, taking advantage of the different pKa values of the isomers.[6]

  • Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be a viable option.

Troubleshooting Guide: Regioselectivity Issues

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired 3-Bromo Isomer • Reaction conditions are too harsh, leading to over-reaction or decomposition.• Inefficient bromination.• Lower the reaction temperature.• Use a milder brominating agent (e.g., NBS instead of Br₂).• Optimize the stoichiometry of the brominating agent.
High Percentage of 5-Bromo Isomer • The para-directing effect of the amino group is dominating.• The reaction is run at a high temperature, reducing selectivity.• Protect the amino group as an acetamide before bromination.• Carefully control the reaction temperature, aiming for lower temperatures.• Experiment with different solvents to influence the reaction pathway.
Formation of Di-brominated Products • Excess brominating agent is used.• The reaction time is too long.• Use a stoichiometric amount or a slight excess of the brominating agent.• Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon completion.
Difficulty in Separating Isomers • The chosen purification method is not optimal for the specific isomer mixture.• For fractional crystallization, screen a variety of solvents and solvent mixtures.• For column chromatography, optimize the mobile phase composition and stationary phase. A gradient elution may be necessary for HPLC.[6][7]

Visualizing the Reaction Pathway and Troubleshooting

The following diagram illustrates the competing reaction pathways and the decision-making process for troubleshooting regioselectivity issues.

regioselectivity_troubleshooting cluster_reaction Reaction Pathway cluster_troubleshooting Troubleshooting Flow 6-Aminopicolinic Acid 6-Aminopicolinic Acid Intermediate_Carbocation_3 Intermediate_Carbocation_3 6-Aminopicolinic Acid->Intermediate_Carbocation_3 Bromination (Position 3) Intermediate_Carbocation_5 Intermediate_Carbocation_5 6-Aminopicolinic Acid->Intermediate_Carbocation_5 Bromination (Position 5) 6-Amino-3-bromopicolinic_acid 6-Amino-3-bromopicolinic_acid Intermediate_Carbocation_3->6-Amino-3-bromopicolinic_acid Deprotonation 6-Amino-5-bromopicolinic_acid 6-Amino-5-bromopicolinic_acid Intermediate_Carbocation_5->6-Amino-5-bromopicolinic_acid Deprotonation Analyze_Product_Mixture Analyze Product Mixture (LC-MS/NMR) High_5_Bromo High % of 5-Bromo Isomer Analyze_Product_Mixture->High_5_Bromo Isomer Ratio Unfavorable Low_Yield Low Overall Yield Analyze_Product_Mixture->Low_Yield Yield Unsatisfactory Protect_Amino Protect Amino Group High_5_Bromo->Protect_Amino Optimize_Conditions Optimize Reaction Conditions (Temp, Reagent) Low_Yield->Optimize_Conditions

Caption: Troubleshooting workflow for regioselectivity in the synthesis of this compound.

Recommended Experimental Protocol: Regioselective Bromination via N-Acetylation

This protocol outlines a two-step process to enhance the regioselectivity of the bromination by first protecting the amino group.

Step 1: Acetylation of 6-Aminopicolinic Acid
  • Dissolution: Suspend 6-aminopicolinic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-acetamidopicolinic acid.

Step 2: Bromination of 6-Acetamidopicolinic Acid
  • Dissolution: Dissolve the 6-acetamidopicolinic acid (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-acetamido-3-bromopicolinic acid.

Step 3: Hydrolysis of the Acetamido Group
  • Hydrolysis: Reflux the purified 6-acetamido-3-bromopicolinic acid in aqueous hydrochloric acid (e.g., 6M HCl) until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralization: Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the recommended synthetic route.

experimental_workflow Start 6-Aminopicolinic Acid Step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 6-Acetamidopicolinic Acid Step1->Intermediate1 Step2 Step 2: Bromination (NBS, Acetic Acid) Intermediate1->Step2 Intermediate2 6-Acetamido-3-bromopicolinic Acid Step2->Intermediate2 Step3 Step 3: Hydrolysis (Aqueous HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Recommended three-step synthesis of this compound.

References

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • What is the mechanism of bromination of an amide group? Quora.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.
  • United States Patent (19). Googleapis.com.
  • United States Patent. University of Toledo.
  • "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. University of Missouri-St. Louis.
  • 3-Amino-6-bromopicolinic acid. Acros Pharmatech.
  • Electrophilic amination. Wikipedia.
  • Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species. PubMed.
  • Regioselective bromination of fused heterocyclic N-oxides. PubMed.
  • WO 03/011853 A1. Googleapis.com.
  • 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem.
  • Amines. NCERT.
  • US10633341B2 - Picolinic acid derivatives and their use as intermediates. Google Patents.
  • Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. PubMed.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
  • WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents.
  • Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
  • Chromatographic Separations and Analysis of Enantiomers. ResearchGate.
  • Chromatographic separations of aromatic carboxylic acids. PubMed.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central.
  • (PDF) Chromatographic Separation of Amino Acids. ResearchGate.
  • US7491520B2 - Biochemical synthesis of 6-amino caproic acid. Google Patents.
  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives | Request PDF. ResearchGate.
  • Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. ResearchGate.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • High-performance liquid chromatographic separation of femtomolar quantities of endogenous carboxylic acids, including arachidonic acid metabolites, as 4-bromomethyl-7-acetoxycoumarin derivatives. PubMed.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.
  • 3-amino-6-bromopicolinic acid - CAS:1052708-46-9. Sunway Pharm Ltd.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. PubMed.
  • Drug design strategies with metal-hydroxyquinoline complexes. Semantic Scholar.
  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal.

Sources

Technical Support Center: Solvent Effects in Reactions of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-3-bromopicolinic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, with a specific focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What role does the solvent play?

Answer:

Solvent choice is paramount in Suzuki-Miyaura couplings and can be a primary reason for low yields or reaction failure. The ideal solvent system must accomplish several tasks simultaneously: dissolve the organic halide, the boronic acid/ester, and the palladium catalyst, while also facilitating the crucial transmetalation step.

Common Issues & Solutions:

  • Poor Solubility: this compound, with its amino and carboxylic acid groups, can have limited solubility in common nonpolar aprotic solvents like toluene, which are often used in Suzuki reactions.[1]

    • Troubleshooting: Consider using a more polar aprotic solvent or a solvent mixture. Dioxane, THF, or mixtures of toluene/ethanol or dioxane/water can be effective. The addition of a co-solvent like water or an alcohol can significantly improve the solubility of the starting material and the inorganic base.[1]

  • Base Incompatibility: The choice of base is intrinsically linked to the solvent. Strong, insoluble inorganic bases like K₃PO₄ or K₂CO₃ require a solvent system that can support their activity.

    • Troubleshooting: If using an insoluble base, ensure adequate stirring and consider a solvent mixture that can promote some level of dissolution or create a more effective slurry. In some cases, a soluble organic base might be an alternative, but this will depend on the specific substrates.[2]

  • Catalyst Deactivation: In some solvent systems, the palladium catalyst can be prone to deactivation or precipitation.

    • Troubleshooting: Ensure your solvent is thoroughly degassed to remove oxygen, which can lead to catalyst oxidation. The choice of ligand can also help stabilize the catalyst in different solvent environments.

Question 2: I am observing significant side product formation in my nucleophilic aromatic substitution (SNAr) reaction. How can I mitigate this by changing the solvent?

Answer:

The solvent's polarity and its ability to stabilize charged intermediates are critical in SNAr reactions.[3] The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate (a Meisenheimer complex). The choice of solvent can either stabilize or destabilize this intermediate, directly impacting the reaction rate and selectivity.

Solvent Effects on SNAr Reactions:

Solvent TypeEffect on SNAr RateRationaleRecommended Solvents
Polar Aprotic AcceleratesStabilizes the charged Meisenheimer complex without solvating the nucleophile, thus increasing its reactivity.[3][4]DMSO, DMF, Acetonitrile
Polar Protic Slows DownSolvates the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3][5]Water, Methanol, Ethanol
Nonpolar Aprotic Very Slow/No ReactionFails to stabilize the charged intermediate and often has poor solubility for the reactants.Toluene, Hexane

Troubleshooting Side Reactions:

  • Competing SN2 Reactions: If your nucleophile is also a good leaving group, you might see side products from subsequent reactions. A polar aprotic solvent will generally favor the desired SNAr pathway.

  • Decomposition: this compound may be unstable at high temperatures in certain solvents. If you are running the reaction at elevated temperatures, consider a solvent with a suitable boiling point and ensure the starting material is stable under those conditions.

Question 3: My Buchwald-Hartwig amination is not proceeding as expected. What are the best solvent considerations for this reaction?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is highly sensitive to the reaction conditions, especially the solvent.[6][7] The solvent must be compatible with the palladium catalyst, the ligand, the base, and the substrates.

Key Solvent Considerations for Buchwald-Hartwig Amination:

  • Aprotic Solvents are Preferred: Both polar and non-polar aprotic solvents are commonly used. Protic solvents can interfere with the catalyst and the strong bases typically employed.

  • Commonly Used Solvents: Toluene, dioxane, and THF are frequently used.[8] In some cases, polar aprotic solvents like DMSO have been shown to be effective.[9]

  • Base and Solvent Compatibility: The choice of base (e.g., NaOtBu, K₃PO₄) will influence the optimal solvent. For instance, NaOtBu is often used in toluene or dioxane.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination check_solubility Are all reactants soluble? start->check_solubility change_solvent Try a more polar aprotic solvent (e.g., dioxane, THF) or a solvent mixture. check_solubility->change_solvent No check_base Is the base compatible with the solvent? check_solubility->check_base Yes change_solvent->check_base base_solvent_combo Consider a different base/solvent combination (e.g., K3PO4 in dioxane). check_base->base_solvent_combo No check_temp Is the reaction temperature optimal? check_base->check_temp Yes base_solvent_combo->check_temp optimize_temp Screen a range of temperatures. check_temp->optimize_temp No check_ligand Is the ligand appropriate for the solvent? check_temp->check_ligand Yes optimize_temp->check_ligand ligand_screen Screen different ligands. check_ligand->ligand_screen No success Improved Yield check_ligand->success Yes ligand_screen->success

Sources

managing impurities in 6-Amino-3-bromopicolinic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-3-bromopicolinic Acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities during its production. As a versatile intermediate in pharmaceutical and agrochemical research, ensuring the purity and consistency of this compound is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, analysis, and purification of this compound.

Q1: What is a typical synthetic route for this compound, and what are the initial considerations for impurity control?

A1: A common synthetic pathway starts from a picolinic acid derivative. The key steps generally involve electrophilic bromination followed by amination.[2] For instance, one might start with 6-aminopicolinic acid and introduce bromine at the 3-position, or start with a pre-brominated picolinic acid and subsequently introduce the amino group.

A critical consideration from the outset is the quality of your starting materials. Impurities in the initial picolinic acid scaffold can carry through the synthesis or react to form new, difficult-to-remove by-products. For example, using N-bromosuccinimide (NBS) as a brominating agent is effective, but it is a mutagenic reagent, and any residual NBS or its by-products must be carefully controlled in the final active pharmaceutical ingredient (API).[3]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities can be broadly categorized into three classes:

  • Process-Related Impurities: These arise directly from the synthetic route.

    • Unreacted Starting Materials: Residual 6-aminopicolinic acid or other precursors.

    • Intermediates: Incomplete reactions can leave intermediates in the final product.

    • Reagent-Derived Impurities: Residual catalysts (e.g., palladium from coupling reactions) or reagents like NBS.[3]

  • Product-Related Impurities (By-products): These have structures related to the final product.

    • Isomeric Impurities: Over-bromination can lead to di-bromo species. Misdirected bromination could potentially yield isomers like 6-Amino-5-bromopicolinic acid, depending on the reaction conditions and directing effects of the substituents.

    • Side-Reaction Products: For example, if a hydrolysis step is involved to form the final carboxylic acid from an ester, incomplete hydrolysis will leave the ester as an impurity.

  • Degradation Products: The final compound may degrade under certain conditions.

    • Given its structure (an amino-substituted aromatic acid), it may be susceptible to oxidative degradation or decarboxylation under harsh heat or light conditions. Proper storage in a cool, dry, and dark place is essential.[4]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis.[5] A reversed-phase method using a C18 column with a UV detector is standard. The aromatic nature of the picolinic acid ring allows for strong UV absorbance, making detection sensitive.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks are detected in your HPLC chromatogram, LC-MS is indispensable for obtaining the molecular weight of the impurity, which is the first step in structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structure of your final product and can be used to identify and quantify major impurities if their signals are resolved from the main compound.[7]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., carboxylic acid O-H, amine N-H, C=O) in the final product.[8]

Q4: What are the most effective methods for purifying crude this compound?

A4: The choice of purification method depends on the nature of the impurities and the required final purity.

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures. For picolinic acid derivatives, alcoholic solvents (like ethanol or isopropanol) or aqueous-organic mixtures are often effective.[1] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Preparative Chromatography: For challenging separations where impurities have very similar properties to the main compound, preparative HPLC or column chromatography over silica gel may be necessary.[6] This is generally a lower-throughput and more expensive option reserved for high-purity requirements or difficult-to-remove impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: An unknown peak is consistently observed in my HPLC chromatogram post-synthesis.

  • Probable Cause A: Isomeric By-product. The bromination step may not be perfectly regioselective, leading to the formation of an isomer (e.g., bromination at the 5-position instead of the 3-position).

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak. If it has the same mass as your product, it is likely an isomer.

    • Optimize Reaction Conditions: Vary the brominating agent, solvent, and temperature of the bromination reaction to improve selectivity. For example, steric hindrance or electronic effects of the starting material can be exploited.

    • Analytical Method Development: Optimize your HPLC method to achieve baseline separation of the isomer from your main product. This may involve screening different columns, mobile phases, or changing the pH.

  • Probable Cause B: Residual Intermediate. The reaction may not have gone to completion. For example, if your synthesis involves the hydrolysis of a methyl ester (like Methyl 6-amino-3-bromopicolinate), the unknown peak could be this starting ester.[2]

  • Troubleshooting Steps:

    • Confirm Identity: Spike your sample with a known standard of the suspected intermediate and see if the peak area increases in the HPLC chromatogram.

    • Drive the Reaction: Increase the reaction time, temperature, or the equivalents of the reagent used in the final step to ensure complete conversion.

    • Purification: Most intermediates will have different polarity from the final carboxylic acid, making them removable via recrystallization or a simple pH adjustment and extraction.

Below is a logical workflow for investigating an unknown impurity.

G start Unknown Peak in HPLC lcms Analyze by LC-MS start->lcms mw_check Molecular Weight Match Product? lcms->mw_check is_isomer Isomer Suspected mw_check->is_isomer  Yes is_intermediate Process-Related Impurity Suspected mw_check->is_intermediate  No optimize_reaction Optimize Reaction Selectivity is_isomer->optimize_reaction optimize_hplc Optimize HPLC for Separation is_isomer->optimize_hplc spike_sample Spike with Known Intermediate is_intermediate->spike_sample drive_reaction Drive Reaction to Completion is_intermediate->drive_reaction purify Purify (Recrystallization / Chromatography) optimize_reaction->purify optimize_hplc->purify spike_sample->purify drive_reaction->purify end_node Pure Compound purify->end_node

Caption: Workflow for identifying and resolving an unknown impurity.

Problem 2: The final product has a persistent off-color (e.g., yellow or brown) after purification.

  • Probable Cause: Trace Oxidized Impurities or Trapped Solvents. Aromatic amines are susceptible to oxidation, which can form highly colored minor impurities that are difficult to remove. The color could also be due to residual solvents trapped in the crystal lattice.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the final steps of the synthesis and the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

    • Thorough Drying: Ensure the final product is dried thoroughly under vacuum to remove any residual colored solvents.

    • Re-crystallization: Perform a second recrystallization using a different solvent system.

Problem 3: Low yield after recrystallization.

  • Probable Cause A: Suboptimal Recrystallization Solvent. The chosen solvent may be too good, meaning the product remains significantly soluble even at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents and solvent mixtures. An ideal single solvent dissolves the compound when hot but not when cold. Alternatively, use a binary solvent system: dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.

    • Concentrate the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by HPLC, as it may be less pure than the first.

  • Probable Cause B: Premature Crystallization. The product may be crystallizing out too early during a hot filtration step.

  • Troubleshooting Steps:

    • Use Hot Funnels: Use a pre-heated funnel and filter flask for any hot filtrations.

    • Add Excess Solvent: Add a small excess of the hot solvent just before filtration to ensure the product remains in solution. This excess can be removed by evaporation before cooling.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of this compound. Method optimization will likely be required.

ParameterSpecification
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 5 µL
Sample Prep. Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Rationale:

  • A C18 column is a standard choice for non-polar to moderately polar compounds.[5]

  • Using TFA in the mobile phase helps to protonate the carboxylic acid and amine groups, leading to sharper peaks and more reproducible retention times.

  • A gradient elution is necessary to elute any more non-polar impurities that may be present while still retaining and separating more polar ones.

Protocol 2: Benchtop Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, it's likely too good of a solvent. If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, it's a good candidate.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal and swirl for 2-3 minutes.

  • Hot Filtration (if needed): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step removes insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram: Potential Impurity Formation Pathway

This diagram illustrates how over-bromination can lead to a common process-related impurity.

G cluster_0 Reaction Pathway cluster_1 Control Strategy A 6-Aminopicolinic Acid (Starting Material) B This compound (Desired Product) A->B + NBS (1 eq) C 6-Amino-3,5-dibromopicolinic Acid (Di-bromo Impurity) B->C + NBS (excess) D Control Stoichiometry: Use ≤ 1.0 equivalent of NBS B->D

Caption: Formation of a di-brominated impurity from excess brominating agent.

References

  • Google Patents. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
  • University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids.
  • AcrosPharmatech. 3-Amino-6-bromopicolinic acid.
  • PubChem. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452.
  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • MDPI. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Google Patents. US3228950A - Process for the production of new picolinic acid derivatives.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Oakwood Chemical. 6-Bromopicolinic Acid, min 98% (GC), 100 grams.
  • National Institutes of Health. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.

Sources

Technical Support Center: Deprotection of 6-Amino-3-bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-3-bromopicolinic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection steps in your synthetic workflows. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that explains not just the how, but the why, ensuring your experiments are built on a foundation of scientific integrity.

Troubleshooting Guide: Common Deprotection Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My Boc deprotection with TFA is incomplete or sluggish. What's going wrong?

Probable Cause: Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a frequent issue. The primary causes are typically insufficient acid strength or concentration, inadequate reaction time, or low temperature. The stability of the Boc group can be influenced by the electronic properties of the this compound core. Additionally, trace amounts of water can hydrolyze trifluoroacetic acid (TFA), reducing its effective concentration.

Recommended Solution:

  • Increase TFA Concentration: A standard solution is 20-50% TFA in a dry, inert solvent like dichloromethane (DCM).[1] If a 20% solution is ineffective, incrementally increase the concentration to 50%.

  • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer periods (up to 4 hours or more).[1]

  • Ensure Anhydrous Conditions: Use freshly distilled, dry DCM and high-purity TFA. Moisture can significantly impede the reaction.

Alternative Approaches: If TFA/DCM fails or leads to side products, consider using 4M HCl in 1,4-dioxane or diethyl ether.[2] This reagent is often more potent and can be purchased commercially or prepared. The reaction is typically run at 0 °C to room temperature and can provide a cleaner reaction profile for certain substrates.

Detailed Protocol: Boc Deprotection with TFA/DCM

Reagents & Equipment:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture in vacuo. Caution: TFA is corrosive.

  • To remove residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).

  • For work-up, dissolve the residue in ethyl acetate or DCM and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the TFA and converts the amine trifluoroacetate salt to the free amine.[1][3]

  • Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Question 2: I'm observing unexpected side products after Boc deprotection. How can I prevent this?

Probable Cause: The cleavage of a Boc group generates a highly reactive tert-butyl cation (tBu⁺). This electrophile can alkylate other nucleophilic sites in your molecule, particularly the electron-rich picolinic acid ring, leading to undesired tert-butylation.

Recommended Solution: The most effective strategy is to use a cation scavenger. Scavengers are nucleophiles that are more reactive towards the tBu⁺ cation than your substrate, effectively trapping it before it can cause side reactions.

Common Scavengers:

  • Triethylsilane (TES): Reacts with the tBu⁺ cation to form the stable tert-butyltriethylsilane and a proton.

  • Thioanisole or Anisole: Aromatic scavengers that undergo Friedel-Crafts alkylation with the tBu⁺ cation.

  • Water: Can act as a scavenger but may not be suitable if other functional groups are water-sensitive.

Implementation: Add the scavenger (typically 5-10% v/v) to the reaction mixture before adding the acid (TFA or HCl). Triethylsilane is often a preferred choice for its clean reaction profile.

Question 3: How do I deprotect a methyl or ethyl ester on the picolinic acid without affecting other functional groups?

Probable Cause: Ester hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid. The challenge lies in ensuring the reaction conditions are selective and do not impact other sensitive moieties, such as an amide bond elsewhere in the molecule or the bromo-substituent.

Recommended Solution: Use lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF)/water or methanol (MeOH)/water at mild temperatures (0 °C to room temperature).[4] LiOH is a strong base but generally provides cleaner and more controlled saponification compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH), minimizing side reactions.

Troubleshooting Hydrolysis:

  • Incomplete Reaction: If the reaction stalls, you can gently warm it (e.g., to 30-40 °C) or add more equivalents of LiOH. Be cautious, as higher temperatures can promote side reactions.

  • Substrate Degradation: If you observe degradation, run the reaction at a lower temperature (e.g., 0 °C) for a longer period.

  • Poor Solubility: Adjust the co-solvent ratio (e.g., increase the amount of THF or dioxane) to ensure the starting material is fully dissolved.

Detailed Protocol: Methyl/Ethyl Ester Saponification with LiOH

Reagents & Equipment:

  • Ester of this compound derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and/or Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the ester substrate in a mixture of THF (or MeOH) and water (e.g., a 3:1 or 2:1 v/v ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH·H₂O (1.5-3.0 equivalents) in water to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture back to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. The product will often precipitate upon acidification.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid.

Question 4: I need to remove a Cbz or Benzyl ester group, but catalytic hydrogenation (H₂, Pd/C) is causing debromination. What are my options?

Probable Cause: Palladium-catalyzed hydrogenation is a powerful method for cleaving benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[5] However, it is also highly effective at reducing aryl halides, leading to the undesired loss of the bromine atom from the 3-position of your picolinic acid ring.

Recommended Solution (Non-Hydrogenation): Acid-mediated cleavage is the most reliable alternative.

  • For Cbz Groups: Use strong acidic conditions such as HBr in acetic acid (HBr/AcOH). This reagent cleaves the Cbz group to generate the amine hydrobromide salt.[6]

  • For Benzyl Esters: While more resistant than Cbz groups, benzyl esters can also be cleaved with strong Lewis acids like trimethylsilyl iodide (TMSI) or under strongly acidic conditions, though selectivity can be an issue.

Alternative Catalytic Conditions: If hydrogenation is the only option, you may try to mitigate debromination by:

  • Using a less active catalyst: For example, palladium on calcium carbonate (Pd/CaCO₃) can sometimes be less aggressive.

  • Adding a catalyst poison: A small amount of a sulfur-containing compound (e.g., quinoline-sulfur) can sometimes selectively poison the sites responsible for dehalogenation. However, this requires careful optimization.

Given the high risk of debromination, acid-mediated cleavage is the strongly recommended path.

Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protection strategy for the amino and carboxyl groups on this compound?

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[7][8] The most robust and common strategy for this scaffold is:

  • Amino Group: Protect as a Boc carbamate.

  • Carboxyl Group: Protect as a methyl or ethyl ester .

This combination is ideal because the Boc group is labile to strong acid (TFA), while the simple alkyl ester is stable to acid but easily cleaved by base (LiOH). This allows for selective deprotection in either order with minimal risk of cross-reactivity.

Protecting GroupFunctionalityCleavage ConditionsOrthogonal To
Boc AminoStrong Acid (TFA, HCl)[9]Alkyl Esters, Cbz, Benzyl
Methyl/Ethyl Ester CarboxylBase (LiOH, NaOH)Boc, Fmoc
Cbz AminoH₂, Pd/C; HBr/AcOH[5]Alkyl Esters, Boc
Benzyl Ester CarboxylH₂, Pd/C[10]Boc, Fmoc

Q2: Can I perform a one-pot deprotection of both a Boc group and a methyl ester?

This is generally not recommended due to the fundamentally different and incompatible conditions required. Boc deprotection requires strong acid, while ester saponification requires a strong base. Attempting a one-pot reaction would lead to neutralization and likely a complex mixture of partially reacted and unreacted materials. A sequential, two-step process with an intermediate work-up is the standard and most reliable method.

Q3: My final deprotected this compound is difficult to purify. Any tips?

The final product is an amino acid, which can exist as a zwitterion and may exhibit poor solubility in common organic solvents, making purification challenging.

  • TFA Salt Removal: If you used TFA for deprotection and did not perform a basic wash, your product is a trifluoroacetate salt. This can sometimes be purified directly via reverse-phase HPLC.

  • Precipitation/Crystallization: After work-up and neutralization to the isoelectric point, you may be able to precipitate or crystallize the product from a suitable solvent system (e.g., water/ethanol, water/isopropanol).

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. You can use a cation-exchange resin to bind your product, wash away impurities, and then elute with a basic solution (e.g., aqueous ammonia).

Visualized Workflows and Mechanisms

Deprotection Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common deprotection issues.

Deprotection_Troubleshooting Start Start Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No SideProducts Side Products Observed Complete->SideProducts Yes, but... End Final Product Workup->End CheckReagents Check Reagent Quality & Conditions (Anhydrous? Temp?) Incomplete->CheckReagents AddScavenger Add Cation Scavenger (e.g., TES, Anisole) SideProducts->AddScavenger MilderConditions Use Milder Conditions (Lower Temp, Shorter Time) SideProducts->MilderConditions IncreaseSeverity Increase Reagent Conc. / Time / Temp CheckReagents->IncreaseSeverity IncreaseSeverity->Monitor ChangeMethod Change Deprotection Method (e.g., TFA -> HCl/Dioxane) IncreaseSeverity->ChangeMethod ChangeMethod->Monitor AddScavenger->Start Restart MilderConditions->Start Restart

Caption: A decision tree for troubleshooting common deprotection issues.

Mechanism: TFA-Mediated Boc Deprotection

This diagram illustrates the step-by-step chemical mechanism for the removal of a Boc protecting group using trifluoroacetic acid.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H⁺) BocN->ProtonatedBocN Protonation of Carbonyl Oxygen ProtonatedBocN_2 R-NH-Boc(H⁺) TFA H⁺ (from TFA) CarbamicAcid_2 R-NH-COOH CarbamicAcid R-NH-COOH (Carbamic Acid) tBuCation (CH₃)₃C⁺ (tert-Butyl Cation) ProtonatedBocN_2->CarbamicAcid ProtonatedBocN_2->tBuCation Loss of tBu⁺ Amine R-NH₂ CO2 CO₂ CarbamicAcid_2->Amine CarbamicAcid_2->CO2 Spontaneous Decarboxylation

Caption: Mechanism of acid-catalyzed Boc group removal.

References

  • PubChem. 3-Amino-6-bromopicolinic acid.
  • ResearchGate. Removal of the coordinating group. Deprotection of the picolinamido.... [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Acros Pharmatech. 3-Amino-6-bromopicolinic acid. [Link]
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]
  • Organic Chemistry Portal. Benzyl Esters. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • ResearchGate. The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. [Link]
  • National Center for Biotechnology Information.
  • PubMed. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Link]
  • National Center for Biotechnology Information.
  • Technical Disclosure Commons.
  • David Spring Group. The reductive cleavage of picolinic amides. [Link]
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]
  • ResearchGate. Amino Acid-Protecting Groups. [Link]
  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
  • University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]
  • ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • ResearchGate.
  • PubMed. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. [Link]
  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
  • ChemistryViews. A "Sterically Stressed" Amide as a Protecting Group for Amines. [Link]
  • ResearchGate. Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids. [Link]
  • Google Patents. US4788282A - Deprotection of allylic esters and ethers.
  • Watson International.
  • National Center for Biotechnology Information. Synthesis of Orthogonally Protected Labionin. [Link]

Sources

Technical Support Center: HPLC Method Development for 6-Amino-3-bromopicolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 6-Amino-3-bromopicolinic acid via High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust, reliable methods and troubleshoot common issues effectively. This compound is a polar, zwitterionic compound, presenting unique challenges that this guide will help you navigate.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My peak for this compound is tailing significantly. What is causing this and how can I fix it?

Answer:

Peak tailing is the most common peak shape issue for a molecule like this compound. The primary cause is unwanted secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns. The basic amino group on your molecule is easily protonated and can interact strongly with acidic, ionized silanols.

Immediate Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical factor is the mobile phase pH. Your analyte has both an acidic carboxylic acid group and a basic amino group. To ensure consistent ionization and minimize silanol interactions, the mobile phase pH should be buffered at least 2 pH units away from the analyte's pKa values.[1] For basic analytes, a low pH (e.g., pH 2.5-3.5) will protonate the amino group and, crucially, suppress the ionization of acidic silanol groups on the column packing, minimizing the unwanted ionic interactions that cause tailing.[2]

  • Additive Introduction: Incorporating an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid into your mobile phase is a standard and effective practice.[3][4] These agents act as ion-pairing reagents in reverse, protonating silanols and providing a counter-ion for the analyte, which sharpens the peak. Formic acid is preferred for mass spectrometry (MS) compatibility.[5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are likely overloading the column.

Workflow for Diagnosing and Fixing Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Tailing Peak Observed check_ph Is Mobile Phase pH Buffered & Low (2.5-3.5)? start->check_ph adjust_ph Action: Add 0.1% TFA or Formic Acid. Buffer the aqueous phase. check_ph->adjust_ph No check_overload Is Peak Shape Improved After 10x Dilution? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Action: Reduce Sample Concentration or Injection Volume. check_overload->reduce_conc Yes check_column Is the Column Old or Previously Used with High pH? check_overload->check_column No good_peak Symmetrical Peak Achieved reduce_conc->good_peak replace_column Action: Use a New or Polar-Endcapped C18 Column. check_column->replace_column Yes check_column->good_peak No replace_column->good_peak

Caption: Decision tree for troubleshooting peak tailing.

Question: My peak is split or shows a shoulder. What should I investigate?

Answer:

Peak splitting can arise from several sources, often related to the sample solvent or column hardware.[1]

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the column inlet in a distorted band.[8] Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Column Contamination or Void: A blocked column frit or a void at the head of the column can cause the sample path to split, leading to a distorted peak.[1] Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from particulate matter.[7]

  • Co-elution: You may have an impurity or related compound that is not fully resolved from your main peak. Solution: Adjust the mobile phase gradient to be shallower to improve resolution. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[2]

Problem 2: Poor or No Retention

Question: My this compound peak is eluting at or very near the solvent front (t₀). How can I increase its retention on a C18 column?

Answer:

This is a classic issue for polar compounds on traditional reversed-phase columns.[9] this compound is highly water-soluble and has limited hydrophobic character, leading to weak interaction with the C18 stationary phase.

Strategies to Increase Retention:

  • Reduce Organic Content: Start with a very low percentage of organic modifier in your mobile phase (e.g., 2-5% Acetonitrile/Methanol). Highly aqueous mobile phases are often necessary for polar compound retention.[10]

  • Use a Polar-Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to drastic retention time loss.[11] Use a column specifically designed for aqueous stability. Options include:

    • Polar-Endcapped Columns: These have a polar group embedded in the alkyl chain or at the end, preventing phase collapse and offering alternative selectivity.[12]

    • AQ-type C18 Columns: These are designed with lower ligand density or specific surface modifications to maintain wettability.

  • Consider Alternative Chromatography Modes: If reversed-phase proves insufficient, other modes may be more suitable:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. It is an excellent technique for retaining very polar compounds that are unretained in reversed-phase.[12]

    • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[9]

Problem 3: Retention Time Instability

Question: My retention times are shifting from one injection to the next. What are the likely causes?

Answer:

Inconsistent retention times compromise the reliability of your method. The root cause is often related to the mobile phase, temperature, or HPLC system hardware.

Potential Cause Explanation & Solution
Inadequate Column Equilibration When changing mobile phase composition or starting up the system, the column needs sufficient time to equilibrate. Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. Watch for a stable baseline before injecting.
Mobile Phase pH Fluctuation For an ionizable compound like yours, small shifts in pH can significantly alter the ionization state and thus retention time.[13] Solution: Always use a buffer in the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate or ammonium formate). Ensure the buffer has capacity at your target pH. Prepare fresh mobile phase daily.[14]
Temperature Fluctuation Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-35 °C). This also improves peak shape and reduces backpressure.[6]
Pump or Leak Issues Inaccurate mobile phase composition from the pump or leaks in the system can cause drift. Solution: Degas your mobile phases thoroughly to prevent air bubbles in the pump.[15] Perform a system leak check.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A systematic approach is crucial. Here is a recommended starting point based on the analyte's properties.

General Method Development Workflow

G cluster_1 HPLC Method Development Strategy start Define Analytical Goal (Purity, Quantification) col_select Column Selection: Reversed-Phase C18 (Polar-Endcapped Recommended) start->col_select mp_select Mobile Phase Selection: A: 0.1% FA in Water B: 0.1% FA in Acetonitrile col_select->mp_select gradient_dev Gradient Development: Start with a broad scout gradient (e.g., 5-95% B over 15 min) mp_select->gradient_dev optimization Optimization: Adjust gradient slope for resolution. Check for peak shape issues. gradient_dev->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation

Caption: A typical workflow for developing an HPLC method.

A robust starting method is outlined in the table below, which is a common approach for polar aromatic acids.[3][4]

Table 1: Recommended Starting HPLC Parameters

Parameter Recommended Condition Rationale
Column C18, Polar-Endcapped or AQ-type (e.g., 4.6 x 150 mm, 3-5 µm) Provides primary hydrophobic retention while being stable in highly aqueous mobile phases necessary for this polar analyte.[11][12]
Mobile Phase A 0.1% Formic Acid (or TFA) in HPLC-grade Water Acidifies the mobile phase (pH ~2.7) to suppress silanol activity and ensure consistent protonation of the analyte's amino group, improving peak shape.[2]
Mobile Phase B 0.1% Formic Acid (or TFA) in Acetonitrile Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol.[15]
Gradient 5% to 95% B over 15 minutes, then hold and re-equilibrate A broad "scouting" gradient is efficient for determining the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column) Standard analytical flow rate. Adjust proportionally for different column diameters.
Column Temp. 30 °C Enhances reproducibility and efficiency.[6]
Detection UV, Diode Array Detector (DAD) at 254 nm & 280 nm The aromatic pyridine ring will have strong UV absorbance. A DAD allows for peak purity assessment.[3]

| Injection Vol. | 5-10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |

Q2: How should I prepare my sample of this compound for analysis?

A2: Proper sample preparation is key to preventing issues like column clogging and poor peak shape.

Protocol 1: Sample Preparation

  • Solvent Selection: The ideal solvent is your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA). This prevents solvent mismatch effects.[8] If solubility is poor, methanol can be used, but the final concentration of methanol in the injected sample should be kept low.

  • Stock Solution: Accurately weigh and dissolve the sample to create a stock solution (e.g., 1 mg/mL). Use a volumetric flask for accuracy. Sonication can aid dissolution.

  • Working Solution: Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) using the initial mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates that could clog the system.[4]

Q3: My compound appears to be degrading during analysis. How can I assess and prevent this?

A3: While this compound is generally stable, compounds with amino and halide groups can be susceptible to degradation under certain conditions.

  • Potential Degradation: Hydrolysis or oxidation are potential pathways, especially under harsh pH or temperature conditions.[16] The bromine substituent can be susceptible to hydrolytic degradation.[17]

  • Assessment (Forced Degradation Study): To develop a stability-indicating method, you should perform a forced degradation study.[16] This involves exposing your analyte to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the stressed samples. The goal is to ensure your HPLC method can separate the intact drug from any degradation products.

  • Prevention:

    • Use Freshly Prepared Solutions: Prepare sample solutions daily.

    • Control Temperature: Use a cooled autosampler (e.g., 4 °C) if samples are queued for long periods.

    • pH Control: Avoid excessively high or low pH in your sample diluent if not required by the mobile phase.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for Aminoadipic Acid Separation.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography World. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • BenchChem. (n.d.). This compound | 1033201-61-4.
  • SIELC Technologies. (n.d.). Separation of 3-Pyridinecarboxylic acid, 6-amino- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • BenchChem. (n.d.). How to increase the stability of 3-Acetyl-6-bromoquinolin-4(1H)-one solution.
  • ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.

Sources

Technical Support Center: TLC Visualization of 6-Amino-3-bromopicolinic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-3-bromopicolinic acid and its derivatives. It is structured as a practical, question-and-answer resource, moving from foundational frequently asked questions to detailed troubleshooting scenarios. Our focus is on explaining the causality behind experimental choices to empower you to optimize your Thin-Layer Chromatography (TLC) analyses effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and visualization of TLC for this compound.

Q1: What is the most reliable, non-destructive first-pass method to visualize this compound on a TLC plate?

A1: The most effective and entirely non-destructive initial visualization method is Ultraviolet (UV) light at a wavelength of 254 nm .[1][2][3]

  • Mechanism: this compound contains a substituted pyridine ring, which is an aromatic system. Aromatic and conjugated systems strongly absorb UV light.[1][2] Most commercial TLC plates (designated as F₂₅₄) are impregnated with a fluorescent indicator that glows green under 254 nm UV light.[4] When a UV-active compound like our target molecule is present, it absorbs the UV radiation, preventing it from reaching the indicator. This phenomenon, known as fluorescence quenching, results in the compound appearing as a distinct dark spot against a glowing green background.[4][5][6]

  • Why it's the best first step: This method is rapid, highly sensitive for aromatic compounds, and, most importantly, does not alter the chemical structure of your compound.[1][3] This allows you to subsequently use a chemical stain on the very same plate if needed.

Q2: My compound is not UV-active or the UV response is weak. What are the best chemical visualization methods for this molecule?

A2: If UV visualization is insufficient, you have several excellent options based on the functional groups present in this compound: the primary amine and the carboxylic acid.

  • For the Primary Amino Group: Ninhydrin stain is the gold standard.[7][8][9] It reacts with primary amines to produce a highly colored product, typically a deep purple or pink known as Ruhemann's purple.[10][11] Gentle heating is usually required to develop the color.[10][12] This method is extremely sensitive for amines.[9]

  • For General Oxidation: Potassium permanganate (KMnO₄) stain is a robust, general-purpose oxidizing stain.[8][13] The amino group and potentially the pyridine ring are susceptible to oxidation by permanganate. This reaction consumes the purple permanganate and produces manganese dioxide (MnO₂), which appears as a yellow or brown spot against the purple background of the plate.[10][14] Gentle heating can accelerate the visualization of less reactive groups like amines.[8]

  • For the Carboxylic Acid Group: Bromocresol Green is a pH indicator stain that can specifically detect acidic compounds.[1] The carboxylic acid group of your molecule will create an acidic spot. On a plate treated with the blue, basic form of bromocresol green, this acidic spot will appear yellow.[8]

Q3: What is a good starting mobile phase (eluent) for developing a TLC of this compound?

A3: this compound is a polar molecule due to the presence of both a carboxylic acid and an amino group. Therefore, a relatively polar solvent system is required to achieve an optimal Rf value (ideally between 0.2 and 0.4).

A highly recommended starting system, commonly used for amino acids and their derivatives, is a mixture of: n-Butanol : Glacial Acetic Acid : Water (in a 3:1:1 or 4:1:1 ratio) [15][16][17]

  • Rationale:

    • n-Butanol: The primary, moderately polar solvent that drives migration.

    • Acetic Acid: This acidic modifier serves two critical purposes: it protonates the basic amino group, preventing it from interacting too strongly with the acidic silica gel, which helps to reduce streaking.[18][19] It also helps to keep the carboxylic acid group protonated, influencing its polarity.

    • Water: A highly polar component that increases the overall polarity of the mobile phase.

Adjusting the ratio of butanol to the aqueous acetic acid component will allow you to fine-tune the Rf value.

Part 2: Standard Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the recommended visualization techniques.

Protocol 1: Non-Destructive UV Visualization
  • Develop and Dry: After developing the TLC plate in your chosen eluent, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood to ensure all solvent has evaporated.

  • Illuminate: Place the dried plate under a UV lamp and select the 254 nm wavelength setting.[3]

  • Observe and Mark: Observe the plate for dark spots against the green fluorescent background.[3] Immediately circle any visible spots with a pencil, as they will disappear once the UV light is removed.[3]

Protocol 2: Ninhydrin Staining for Amines
  • Prepare Stain: Dissolve 0.2 g of ninhydrin in 100 mL of n-butanol or ethanol. For enhanced stability and reactivity, add 0.5 mL of glacial acetic acid.[7][12] Store the solution in a dark, sealed container.

  • Apply Stain: In a fume hood, hold the UV-visualized and marked TLC plate with forceps. Briefly and evenly dip the plate into the ninhydrin solution. Alternatively, the solution can be sprayed onto the plate.[20]

  • Develop Color: Let the excess stain drip off, then place the plate on a hot plate set to approximately 100-120°C or use a heat gun on a medium setting.[7][10]

  • Observe: Pink, red, or purple spots will appear within a few minutes.[9][12] Be cautious not to overheat, as this can char the plate and obscure the results. The colored spots may fade over time, so document the results promptly.[12]

Protocol 3: Potassium Permanganate Staining
  • Prepare Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Slowly add 1.25 mL of 10% aqueous NaOH.[8] This stain is light-sensitive and should be stored in a foil-wrapped bottle.

  • Apply Stain: After UV visualization, quickly dip the TLC plate into the permanganate solution.

  • Observe: Oxidizable compounds will immediately appear as yellow-brown spots on a pink or purple background.[8][14] Gentle warming with a heat gun may be required to visualize less reactive functional groups.[1][8]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Visualization Issues

Q: I've run my TLC, but I don't see any spots under the UV lamp or after staining. What went wrong?

A: This is a common issue with several potential causes.

  • Cause 1: Sample Concentration is Too Low. The amount of compound spotted on the plate is below the detection limit of the visualization technique.

    • Solution: Try spotting a more concentrated solution of your sample. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to fully dry between each application to keep the spot size small and concentrated.[13][21]

  • Cause 2: Inappropriate Visualization Method. While unlikely for this specific molecule, some derivatives might be altered in a way that removes the UV-active chromophore or the primary amine.

    • Solution: If UV and ninhydrin fail, use a more universal, destructive stain like potassium permanganate or phosphomolybdic acid (PMA), which visualizes a broader range of organic compounds.[1][8]

  • Cause 3: Compound Evaporation. If your derivative is unexpectedly volatile, it may have evaporated from the plate during drying.

    • Solution: Minimize drying time before visualization. However, if the compound is highly volatile, TLC may not be the ideal analytical technique.[13][21]

Spot Shape and Migration Issues

Q: My spots are streaking up the plate instead of forming tight circles. Why is this happening and how can I fix it?

A: Streaking is typically caused by analyte-stationary phase interactions or application errors.[18]

  • Cause 1: Sample Overloading. Too much sample was spotted on the plate.[18][21] This saturates the silica gel, leading to a continuous "streak" rather than discrete separation.

    • Solution: Dilute your sample solution and spot a smaller amount. The ideal spot should be faint but clearly visible.

  • Cause 2: Strong Acid/Base Interactions. this compound has both an acidic (carboxylic acid) and a basic (amino) group. These can interact strongly with the acidic silica gel stationary phase, causing tailing or streaking.[18]

    • Solution: Add a modifier to your mobile phase to suppress these interactions. A small amount (0.5-1%) of glacial acetic acid or formic acid can help by protonating the basic sites on the silica and ensuring your amine is protonated.[13][18] Alternatively, for very basic derivatives, adding 0.5-1% triethylamine or ammonia can improve spot shape.[13][19]

  • Cause 3: Sample Insoluble in Eluent. If the compound has poor solubility in the mobile phase, it will remain at the origin and streak upwards as the solvent front passes.

    • Solution: Re-evaluate your mobile phase composition to ensure adequate solubility of your compound.

Q: My spot is stuck on the baseline (Rf ≈ 0) or it ran with the solvent front (Rf ≈ 1). How do I adjust the migration?

A: This is a classic mobile phase polarity issue.[13][22]

  • If Rf is too low (on the baseline): Your mobile phase is not polar enough to move the polar analyte up the plate.[13]

    • Solution: Increase the polarity of the eluent. If using the recommended n-Butanol:Acetic Acid:Water system, increase the proportion of the water and acetic acid component relative to the n-butanol.

  • If Rf is too high (at the solvent front): Your mobile phase is too polar. The analyte spends too much time dissolved in the mobile phase and does not interact sufficiently with the stationary phase.[13]

    • Solution: Decrease the polarity of the eluent. In the recommended system, this would mean increasing the proportion of n-butanol.

Part 4: Data and Workflow Summaries

Table 1: Summary of Recommended Visualization Techniques
Visualization MethodTarget Functional GroupExpected ResultType
UV Light (254 nm) Aromatic Pyridine RingDark spot on green backgroundNon-Destructive
Ninhydrin Primary Amine (-NH₂)Pink to purple spot upon heating[12]Destructive
Potassium Permanganate Oxidizable groups (Amine)Yellow/brown spot on purple background[14]Destructive
Bromocresol Green Carboxylic Acid (-COOH)Yellow spot on blue background[8]Destructive
Iodine Vapor General (Aromatic Ring)Temporary brown spotSemi-Destructive
Diagram 1: General TLC Workflow

This diagram illustrates the standard procedure for analyzing this compound via TLC, emphasizing the best practice of using non-destructive visualization first.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization Cascade Spot 1. Spot Plate with Sample Dry_Spot 2. Dry Spot Completely Spot->Dry_Spot Develop 3. Develop in Chamber Dry_Spot->Develop Dry_Plate 4. Dry Plate Completely Develop->Dry_Plate UV 5. Visualize under UV (254 nm) (Non-Destructive) Dry_Plate->UV Stain 6. Apply Chemical Stain (Destructive) UV->Stain If necessary Document 7. Document Results UV->Document Stain->Document

Caption: Standard TLC workflow for this compound.

Diagram 2: Troubleshooting Decision Tree for Spot Visualization

This flowchart provides a logical path to diagnose and solve common TLC problems related to spot shape and migration.

Troubleshooting_Tree Start Problem with TLC Spot? Streak Spot is Streaking Start->Streak Rf_Issue Incorrect Rf Value Start->Rf_Issue Overload Overloaded Sample? Streak->Overload Check Interaction Acid/Base Interaction? Streak->Interaction Check Rf_Low Rf Too Low (At Baseline) Rf_Issue->Rf_Low Rf_High Rf Too High (At Solvent Front) Rf_Issue->Rf_High Dilute Dilute Sample Solution Overload->Dilute Solution Add_Modifier Add Acid/Base to Eluent Interaction->Add_Modifier Solution Increase_Polarity Increase Eluent Polarity Rf_Low->Increase_Polarity Solution Decrease_Polarity Decrease Eluent Polarity Rf_High->Decrease_Polarity Solution

Caption: Decision tree for troubleshooting common TLC spot issues.

References

  • TLC Stains
  • How to: TLC Visualization using Permangan
  • TLC stains
  • 2.
  • Magic Formulas: TLC Stains - University of Rochester
  • Dyeing Reagents for Thin-Layer and Paper Chrom
  • Fluorescence quenching high-performance thin-layer chromatographic analysis utilizing a scientifically oper
  • TLC Staining solutions | Org Prep Daily
  • Incorporating The Origin of Life Theme in Organic Chemistry Labor
  • 5.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography pl
  • Troubleshooting Thin Layer Chrom
  • TLC troubleshooting - ChemBAM
  • TLC Troubleshooting with SiliCycle's SiliaPl
  • Troubleshooting for Thin Layer Chrom
  • TLC Visualiz
  • TLC Visualiz
  • Ninhydrin - Wikipedia
  • Troubleshooting on thin-layer chromatography (TLC)
  • TLC stains for amines - ChemicalDesk.Com
  • TLC Visualiz
  • DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chrom
  • 5.
  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applic
  • Thin Layer Chrom
  • Optimization of the TLC Separ
  • Separation of Amino Acids by Thin Layer Chrom
  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow
  • VanVeller Lab Resources - Iowa St
  • Modified Ninhydrin reagent for the detection of amino acids on TLC pl
  • Enhancement of Fluorescence in Thin-Layer Chromatography Induced by the Interaction between n-Alkanes and an Organic C
  • TLC of aminoacids and short peptides
  • 3-Amino-6-bromopicolinic acid - PubChem
  • 3-Amino-6-bromopicolinic acid - AcrosPharm

Sources

Technical Support Center: Overcoming Reactivity Challenges of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 6-Amino-3-bromopicolinic acid. This guide is designed to provide in-depth, practical solutions to common reactivity challenges encountered during the synthesis and functionalization of this versatile building block. We understand that its unique electronic and steric properties can present hurdles, and this resource is structured to help you navigate them effectively.

Understanding the Core Challenge: The Chemical Personality of this compound

This compound is a pyridine derivative with three key functional groups that dictate its reactivity: an amino group, a bromine atom, and a carboxylic acid. The interplay of these groups creates a nuanced reactivity profile.

The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1] This inherent electron deficiency generally makes the ring less susceptible to electrophilic aromatic substitution compared to benzene.[1] The amino group at the 6-position is an electron-donating group, which can activate the ring. Conversely, the carboxylic acid at the 2-position and the bromine at the 3-position are electron-withdrawing, deactivating the ring. This electronic push-pull, combined with potential steric hindrance from the adjacent substituents, can lead to lower than expected reactivity in common cross-coupling reactions.[2][3]

A significant challenge arises from the potential for the amino group to coordinate with the metal catalyst (e.g., palladium) used in cross-coupling reactions. This can prevent or slow down the desired oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries we receive from researchers.

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: This is a frequent issue. The low reactivity can be attributed to a combination of factors:

  • Catalyst Inhibition: The amino group can chelate with the palladium catalyst, hindering its catalytic activity.[5]

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid and bromine can deactivate the pyridine ring towards oxidative addition.[6][7]

  • Steric Hindrance: The proximity of the amino and carboxylic acid groups to the bromine at the 3-position can sterically hinder the approach of the bulky palladium catalyst complex.

Q2: Can I perform a Buchwald-Hartwig amination on the 3-bromo position?

A2: Yes, this is a viable transformation, but it requires careful selection of catalysts and conditions. Standard conditions may not be effective. The use of specialized ligands, such as RuPhos and BrettPhos, has been shown to be effective for C-N cross-coupling reactions of unprotected 3-halo-2-aminopyridines.[5][8] These bulky, electron-rich phosphine ligands can promote the challenging oxidative addition and reductive elimination steps.[9][10][11]

Q3: Is it necessary to protect the amino or carboxylic acid groups before attempting cross-coupling?

A3: While protection strategies can sometimes be beneficial, they add extra steps to your synthesis. In many cases, careful optimization of the reaction conditions can allow for successful coupling without protection. For example, using a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases can sometimes prevent unwanted side reactions involving the carboxylic acid.[12] However, if you continue to face issues with side reactions or low yields, protecting the amino group as an acetamide or the carboxylic acid as an ester might be a necessary troubleshooting step.[13]

Q4: What are the best general starting conditions for a cross-coupling reaction with this substrate?

A4: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos. A mixed solvent system like dioxane/water or DMF/water is often effective, with a base such as K₂CO₃ or Cs₂CO₃.[12][14] Microwave irradiation can also be beneficial in driving the reaction to completion.[14] For Sonogashira couplings, a palladium catalyst in combination with a copper(I) co-catalyst is standard.[15][16]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific experimental failures.

Guide 1: Low Yield in Suzuki-Miyaura Coupling

Problem: You are observing less than 20% yield of your desired biaryl product, with significant recovery of starting material.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Steps:

  • Catalyst and Ligand Variation:

    • Rationale: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands are often required for challenging substrates.

    • Protocol:

      • Experiment 1 (Baseline): Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 90 °C, 12h.

      • Experiment 2 (Alternative Catalyst/Ligand): Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 90 °C, 12h.

      • Experiment 3 (Pre-catalyst): Use a pre-formed catalyst like SPhos Pd G2 (5 mol%) which can be more active.

  • Base and Solvent Screening:

    • Rationale: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[12] The solvent system affects the solubility of all components and can influence catalyst activity.

    • Protocol:

      • Keeping the best catalyst/ligand combination from Step 1, screen different bases: Cs₂CO₃, K₃PO₄.

      • Screen different solvent systems: Toluene/H₂O, DMF/H₂O.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90<20
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9045
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O9065
SPhos Pd G2K₃PO₄Toluene/H₂O110>80
  • Temperature and Reaction Time:

    • Rationale: Some cross-coupling reactions require higher thermal energy to overcome activation barriers. Microwave heating can often accelerate sluggish reactions.[14]

    • Protocol:

      • Increase the reaction temperature in 10-20 °C increments.

      • If available, utilize a microwave reactor to screen temperatures and reaction times more rapidly.

  • Boronic Acid/Ester Quality:

    • Rationale: Boronic acids can degrade over time, especially if not stored properly. Impurities can also inhibit the catalyst.

    • Protocol:

      • Use freshly purchased or recrystallized boronic acid.

      • Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable and sometimes more reactive.

Guide 2: Unsuccessful Buchwald-Hartwig Amination

Problem: No desired C-N coupled product is formed, and you primarily observe starting material or decomposition.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Detailed Steps:

  • Ligand Selection:

    • Rationale: As previously mentioned, specialized ligands are often necessary for the amination of electron-deficient and sterically hindered halo-pyridines.[5][8]

    • Protocol:

      • Experiment 1 (Bulky Biarylphosphine Ligands): Use ligands like RuPhos or BrettPhos with a palladium source (e.g., Pd₂(dba)₃).[5]

      • Experiment 2 (Pre-catalysts): Employ pre-catalysts such as RuPhos Pd G3 or BrettPhos Pd G3 for improved activity and reproducibility.[5]

  • Base Selection:

    • Rationale: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. The choice of base can dramatically influence the outcome.

    • Protocol:

      • Strong bases like NaOtBu or K₂CO₃ are commonly used.

      • For particularly challenging couplings, LiHMDS has been shown to be effective in combination with RuPhos and BrettPhos pre-catalysts.[5][8]

Ligand/Pre-catalystBaseSolventTemperature (°C)Yield (%)
P(t-Bu)₃NaOtBuToluene100<5
RuPhosNaOtBuToluene10050
RuPhos Pd G3LiHMDSDioxane100>85
  • Amine Nucleophile Considerations:

    • Rationale: The nucleophilicity and steric bulk of the amine coupling partner will affect the reaction rate. Less nucleophilic or very bulky amines may require more forcing conditions.

    • Protocol:

      • Ensure the amine is pure and dry.

      • For less reactive amines, you may need to increase the reaction temperature or use a more active catalyst system.

Advanced Strategies: Modifying the Substrate

If optimizing the reaction conditions does not provide the desired outcome, you may need to consider temporarily modifying the this compound molecule itself.

Strategy 1: Esterification of the Carboxylic Acid
  • Rationale: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can improve solubility in organic solvents and prevent potential side reactions with strong bases.

  • Protocol (Fischer Esterification):

    • Suspend this compound in the desired alcohol (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

    • Neutralize, extract, and purify the resulting ester.[1]

Strategy 2: N-Protection of the Amino Group
  • Rationale: Protecting the amino group (e.g., as an acetamide or a Boc-carbamate) can prevent it from coordinating with the palladium catalyst, thereby increasing the catalyst's availability for the cross-coupling reaction.[13]

  • Protocol (Acetamide Protection):

    • Dissolve this compound in a suitable solvent (e.g., acetic acid).

    • Add acetic anhydride and heat the mixture.

    • Monitor the reaction for the formation of the N-acetylated product.

    • Isolate and purify the protected compound.

    • After the cross-coupling reaction, the protecting group can be removed under acidic or basic conditions.

Conclusion

Overcoming the low reactivity of this compound is a matter of systematically addressing the electronic and steric factors at play. By carefully selecting the catalyst, ligand, base, and solvent, and by considering substrate modification when necessary, researchers can successfully employ this valuable building block in a wide range of synthetic applications. This guide provides a framework for troubleshooting and optimization, empowering you to achieve your synthetic goals efficiently and effectively.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchGate.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
  • This compound | 1033201-61-4 | Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki reaction - Wikipedia.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Steric Hindrance | Organic Chemistry - YouTube.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of 6-Amino-3-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the bioactivity of 6-Amino-3-bromopicolinic acid. Drawing from established principles in plant hormone biology, the following sections detail the scientific rationale and experimental protocols necessary to validate its mechanism of action, comparing its performance with benchmark compounds.

The pyridine carboxylic acid scaffold, to which this compound belongs, is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Specifically, picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][4] These synthetic auxins induce uncontrolled and disorganized growth in susceptible plants, primarily broadleaf weeds, by overwhelming the natural hormonal regulatory pathways, ultimately leading to plant death.[1][5]

Given its structural similarity to known pyridine carboxylic acid herbicides like picloram and clopyralid, we hypothesize that this compound functions as a synthetic auxin.[1] This guide outlines a comprehensive validation workflow to test this hypothesis, beginning with primary bioassays and progressing to mechanistic studies on gene expression.

The Molecular Target: Auxin Signaling Pathway

The canonical auxin signaling pathway is the primary target for synthetic auxin herbicides.[6] The core of this pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins , which function as auxin receptors.[6][7][8][9]

Mechanism of Action:

  • Perception: In the presence of auxin (natural or synthetic), the TIR1/AFB receptor protein forms a stable complex with an Aux/IAA transcriptional repressor. Auxin acts as a 'molecular glue' to facilitate this interaction.[6][9][10]

  • Ubiquitination: This newly formed TIR1/AFB-auxin-Aux/IAA complex is recognized by the rest of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase machinery, which tags the Aux/IAA protein with ubiquitin chains.[6][7]

  • Degradation: The polyubiquitinated Aux/IAA repressor is targeted and destroyed by the 26S proteasome.[6][7]

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then bind to auxin-responsive elements in the promoters of early-response genes, activating their transcription.[6][7]

Synthetic auxins are more resistant to degradation by the plant than endogenous IAA, leading to a persistent and overwhelming activation of this pathway.[4] This causes a cascade of physiological disruptions, including epinastic growth, tissue swelling, and eventual necrosis.[1]

Experimental Validation Workflow

To rigorously validate the bioactivity of this compound as a synthetic auxin, a multi-tiered experimental approach is required. This workflow ensures that we not only observe a physiological effect but also confirm its action at the molecular level.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Data Analysis & Comparison A Primary Bioassay: Arabidopsis Root Growth Inhibition B Secondary Assay: Gene Expression Analysis (qRT-PCR) A->B Select effective concentrations C IC50 Determination & Comparative Analysis A->C Measure root length across concentrations D Fold-Change Analysis of Auxin-Responsive Genes B->D Quantify transcript levels C->D Correlate phenotype with molecular response G Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds & stabilizes interaction with Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Aux/IAA Proteasome 26S Proteasome TIR1_AFB->Proteasome SCF complex targets Aux/IAA for ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome->Aux_IAA degradation ARE Auxin Response Element (Promoter) ARF->ARE binds to Gene_Exp Expression of Early Response Genes (IAA1, GH3.3, etc.) ARE->Gene_Exp activates

Caption: Core components of the TIR1/AFB auxin signaling pathway.

Detailed Experimental Protocol: qRT-PCR for Auxin-Responsive Genes
  • Plant Treatment:

    • Grow Arabidopsis seedlings hydroponically or on solid media for 7-10 days.

    • Treat seedlings with a concentration of this compound and Dicamba equivalent to their determined IC50 values. Use DMSO as a negative control.

    • The treatment duration should be short to capture the primary gene response (e.g., 1-2 hours). [11]

  • RNA Extraction and cDNA Synthesis:

    • Harvest whole seedlings or root tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA isolation kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit. [12]

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

    • Target Genes: IAA1, IAA19, GH3.3 (well-established early auxin-responsive genes). [13][14] * Reference Gene: ACTIN2 or UBQ10 (for normalization). [12] * Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). [12]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression for treated samples compared to the DMSO control using the 2-ΔΔCt method.

Anticipated Data and Comparison

This experiment will reveal if this compound induces the molecular signature of auxin activity.

Gene TargetTreatment (at IC50)Relative Fold Change vs. DMSO [Hypothetical Data]
IAA1 This compound15.2
Dicamba12.8
IAA19 This compound10.5
Dicamba9.1
GH3.3 This compound25.8
Dicamba22.4

Interpretation: A significant upregulation of these classic auxin-responsive genes, to a degree similar to or greater than that caused by Dicamba, would provide strong mechanistic evidence that this compound functions through the TIR1/AFB signaling pathway. [15]

Conclusion

References

  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
  • Wikipedia. (2024, November 25). 2,4-Dichlorophenoxyacetic acid.
  • Luo, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7693. MDPI.
  • International Journal of Innovative Research in Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
  • Li, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv.
  • Li, G., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1050853.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58.
  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
  • Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Arabidopsis Book, 13, e0184.
  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2212.
  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.
  • Paruszewski, R., et al. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. Protein and Peptide Letters, 12(7), 655-659.
  • Braidy, N., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal, 2, 1-7.
  • ResearchGate. (n.d.). Real-time qRT-PCR of primary auxin responsive genes.
  • ResearchGate. (n.d.). Primary root growth inhibition in Arabidopsis thaliana accessions exposed to 75 mM (A) and 150 mM (B) NaCl.
  • Frontiers. (2022). Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua.
  • Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4, 453–457.
  • ResearchGate. (n.d.). qRT-PCR analysis showing the expression of auxin early response ARF (a), Aux/IAA (b), GH3 (c), and SAUR (d) genes during transformation from NEC to EC.
  • ResearchGate. (n.d.). Quantitative real-time PCR analysis of expression of seven auxin-responsive genes.
  • Purdue University. (n.d.). Arabidopsis root transformation assays seed sterilization.
  • Public Library of Science. (2013). Quantitative RT-PCR analysis of expression of the auxin-related genes in GhERF12-overexpression transgenic Arabidopsis seedlings.
  • MDPI. (2024). A WOX5/7–SCRReciprocal Feedback Loop in Middle Cell Layer Drives Callus Proliferation. International Journal of Molecular Sciences, 25(10), 5481.
  • Frontiers. (2017). The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways.
  • Acros Pharmatech. (n.d.). 3-Amino-6-bromopicolinic acid.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.

Sources

A Senior Application Scientist's Guide to 6-Amino-3-bromopicolinic Acid: A Comparative Analysis for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently reappear in successful drug candidates and functional materials. These are often referred to as "privileged structures." The picolinic acid scaffold, a pyridine ring with a carboxylic acid at the 2-position, is a quintessential example of such a framework.[1][2] Its enduring utility stems from a combination of favorable properties: the aromatic, electron-deficient pyridine ring facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the adjacent carboxylic acid group provides polarity and a potent bidentate chelation site for metal ions.[1][3] This inherent duality makes picolinic acid and its derivatives highly versatile building blocks.

This guide provides an in-depth comparison of 6-Amino-3-bromopicolinic acid against other picolinic acid analogs. We will move beyond a simple catalog of properties to explore the causal relationships between structure and function, providing researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their work.

Dissecting the Subject: The Unique Trifecta of this compound

This compound is not merely another derivative; it is a strategic synthetic intermediate whose value lies in the distinct and complementary functionalities of its substituents. Understanding these contributions is key to leveraging its full potential.

PropertyValueSource
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[4]
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
CAS Number 1052708-46-9[4][5]
Appearance White to off-white crystalline solid[6]
Canonical SMILES C1=CC(=NC(=C1N)C(=O)O)Br[4]

The molecule's utility can be deconstructed into three core components:

  • The Picolinic Acid Core: This provides the foundational geometry for bidentate chelation, a property critical in designing metalloenzyme inhibitors or novel coordination complexes.[3][7]

  • The 6-Amino Group: Positioned para to the nitrogen, this primary amine is a strong electron-donating group. It serves as a powerful hydrogen bond donor for receptor interactions and, critically, as a nucleophilic handle for amide bond formation, enabling straightforward library synthesis.

  • The 3-Bromo Group: Located meta to the nitrogen, this halogen is an electron-withdrawing group and a sterically influential substituent. Its primary role in modern synthesis is to serve as a versatile anchor point for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

G cluster_molecule This compound cluster_function Chemical Functionality PA Picolinic Acid Core Chelation Bidentate Chelation (Metal Binding) PA->Chelation Forms chelate ring NH2 6-Amino Group HBD H-Bond Donor (Target Binding) NH2->HBD Donates proton Coupling Amide Coupling (Derivatization) NH2->Coupling Nucleophilic site Br 3-Bromo Group CrossCoupling Cross-Coupling (Scaffold Extension) Br->CrossCoupling Reaction handle

Figure 1: Functional contributions of the molecular components of this compound.

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use this compound over other analogs is a strategic one, dictated by the specific goals of a research program. The following table provides a comparative overview of key structural alternatives.

CompoundKey Differentiator(s)Primary Use Case
This compound Bifunctional: Orthogonal reactive sites (amine for amidation, bromine for C-C coupling).Complex, multi-vector scaffold synthesis; Fragment-based drug discovery (FBDD) requiring diverse follow-up chemistry.
Picolinic Acid [8]Unsubstituted: Baseline scaffold, excellent chelator.Fundamental coordination chemistry studies; Tryptophan metabolism research.[6]
6-Aminonicotinic Acid [9]Isomer: Carboxyl group at position 3. Not a bidentate chelator.Used when chelation is undesirable but a substituted pyridine core is needed.
3-Bromopicolinic Acid Monofunctional (Br): Lacks the amino group's nucleophilicity and H-bonding.Scaffold extension via cross-coupling where an amide linkage at the 6-position is not required.
6-Chloropicolinic Acid Different Halogen: C-Cl bond is less reactive in some cross-coupling reactions than C-Br.Situations requiring milder cross-coupling conditions or where C-Br reactivity is too high.
UK-2A Analog Moiety [10]Highly Substituted: 3-hydroxy-4-methoxy groups.Potent antifungal activity by targeting the cytochrome bc1 complex; SAR studies.[10][11]

The true expertise lies in understanding the causality behind these choices. For a drug discovery campaign, starting with this compound provides maximum synthetic flexibility. An initial fragment screen might reveal that the core picolinate binds weakly to a target. The 6-amino group can then be used to rapidly generate a library of amides to probe for additional interactions and improve potency. Simultaneously or subsequently, the 3-bromo position can be used to extend the molecule into an adjacent hydrophobic pocket via a Suzuki reaction, a strategy that is impossible with a simple aminopicolinic acid.

Performance in Key Applications

As a Versatile Synthetic Intermediate

The primary value of this compound is its role as a bifunctional building block, allowing for sequential and orthogonal derivatization. This is a powerful tool for navigating chemical space efficiently.

Figure 2: Orthogonal synthetic pathways using this compound.

This dual reactivity allows chemists to build molecular complexity rapidly. For instance, in the synthesis of novel kinase inhibitors, the amino group can be acylated to form a hydrogen bond with the kinase hinge region, while the bromo-position can be elaborated to occupy the solvent-front region.

In Enzyme Inhibition: A Case Study of Picolinamide-Based Inhibitors

Picolinic acid derivatives have proven to be effective enzyme inhibitors across various target classes.[12] A notable example is the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome.[13] While the published series focuses on 6-substituted picolinamides, the principles are directly applicable.

In a hypothetical scenario targeting 11β-HSD1, this compound would be a superior starting point compared to the initial hit, N-cyclohexyl-6-(piperidin-1-yl)picolinamide.[13] The 3-bromo position offers a clear vector for modification to enhance potency or improve pharmacokinetic properties, an option not available in the original scaffold.

Another relevant example comes from analogs of the antifungal antibiotic UK-2A, which inhibits the cytochrome bc1 complex.[10] Structure-activity relationship (SAR) studies showed that replacing the 3-hydroxy-4-methoxy picolinic acid moiety with other substituted arylcarboxylic acids could retain or even improve activity. The following data highlights the sensitivity of this interaction to substitution.

Compound (UK-2A Analog)Key Structural FeatureIC₅₀ (nM) vs. Cytochrome c ReductaseSource
UK-2A 3-hydroxy-4-methoxy picolinic acid3.8[10]
Analog 5 Salicylic acid moiety2.02[10]
Analog 13 2-hydroxy-3-isopropyl-6-methylbenzoic acid2.89[10]
Analog 16 2-hydroxy-3-methyl-6-isopropylbenzoic acid1.55[10]

This data underscores a critical lesson: the electronic and steric profile of the picolinic acid ring is a key determinant of biological activity. The ability of this compound to be modified at two positions provides researchers with a powerful tool to fine-tune these properties for optimal target engagement.

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust, validated starting points for the derivatization of this compound. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Synthesis of a Picolinamide Derivative via Amide Coupling

This protocol describes the coupling of the carboxylic acid with a primary amine, a foundational reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-6-amino-3-bromopicolinamide.

Rationale: We use HATU as the coupling reagent. It is a highly efficient, low-racemization reagent that works by activating the carboxylic acid as an HOBt ester, which then readily reacts with the amine. DIPEA is a non-nucleophilic base used to neutralize the ammonium salts formed during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Preparation: To a clean, dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 217 mg, 1.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir until all solids are dissolved.

  • Reagent Addition: Add Benzylamine (1.1 eq, 118 mg, 1.1 mmol), followed by HATU (1.2 eq, 456 mg, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 388 mg, 3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous LiCl solution (2 x 25 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Modification of the 3-Position via Suzuki Cross-Coupling

This protocol demonstrates how to use the bromo group as a handle for C-C bond formation.

Objective: To synthesize 6-amino-3-phenylpicolinic acid.

Rationale: The Suzuki reaction is a robust and widely used palladium-catalyzed cross-coupling reaction. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. A base (e.g., Na₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq, e.g., 217 mg, 1.0 mmol), Phenylboronic acid (1.5 eq, 183 mg, 1.5 mmol), and Sodium Carbonate (Na₂CO₃) (3.0 eq, 318 mg, 3.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 12-16 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

  • Acidification: Concentrate the filtrate under reduced pressure. Redissolve the residue in water and acidify to pH ~4 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Outlook

This compound stands out not merely as a derivative, but as a strategically designed platform for chemical innovation. Its true value is realized when its orthogonal functionalities—the nucleophilic amino group and the versatile bromo handle—are exploited in concert. While simpler analogs like unsubstituted picolinic acid or monofunctional derivatives have their place in fundamental studies or linear synthetic routes, this compound offers an unparalleled advantage in complex, multi-vector optimization campaigns typical of modern drug discovery. By providing two distinct and reliable points for chemical modification, it empowers researchers to explore chemical space with greater efficiency and creativity, accelerating the journey from initial hit to lead candidate.

References

  • PubChem. 3-Amino-6-bromopicolinic acid.
  • MDPI. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. [Link]
  • PubChem. Picolinic acid.
  • PubMed. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement.
  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Izmir Institute of Technology. Synthesis of metal binding artificial amino acids. Izmir Institute of Technology Library. [Link]
  • PubMed Central. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases.
  • Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]
  • Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
  • ResearchGate. Synthesis and biological activity of analogs of the antifungal antibiotic UK‐2A. I. Impact of picolinamide ring replacement.
  • ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3.
  • ResearchGate. ChemInform Abstract: Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids.
  • Google Patents. Picolinic acid derivatives and their use as intermediates.
  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
  • Inorganic Chemistry. Synergistic Effect between Different Coordination Geometries of Lanthanides and Various Coordination Modes of 2-Picolinic Acid Ligands Tuning Three Types of Rare 3d–4f Heterometallic Tungstoantimonates.
  • Scilit. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Scilit. [Link]
  • Grokipedia. Picolinic acid. Grokipedia. [Link]
  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]
  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubChem. 6-Aminonicotinic acid.
  • PubMed. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
  • MDPI. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. [Link]
  • MDPI. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds. MDPI. [Link]
  • Watson International. Methyl 3-Amino-6-bromopicolinate CAS 866775-09-9.
  • University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. UMSL IRL. [Link]
  • VIPEr. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
  • Frontiers in Pharmacology. Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers. [Link]

Sources

The Art of Auxin Mimicry: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-3-bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Herbicide Discovery

Introduction: The Picolinate Scaffold and the Quest for Superior Herbicides

Picolinic acids represent a cornerstone class of synthetic auxin herbicides, revered for their systemic action and selective control of broadleaf weeds in critical cereal crops.[1] These molecules function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence, leading to lethal disruptions in plant growth processes.[2] The core scaffold, a pyridinecarboxylic acid, offers multiple positions for chemical modification, allowing for the fine-tuning of herbicidal potency, weed spectrum, and crop selectivity.

Among the picolinates, the 6-amino-3-halopicolinic acid framework serves as a critical starting point for the discovery of new active ingredients. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Amino-3-bromopicolinic acid derivatives. We will dissect the causal relationships between specific structural modifications and their impact on herbicidal efficacy, grounded in experimental data from authoritative sources. Our focus will be on understanding why certain chemical changes lead to enhanced activity, providing a logical framework for the rational design of next-generation herbicides.

The Core Scaffold: Key Positions for Bioactivity Modulation

The herbicidal activity of the this compound scaffold is critically dependent on the nature and orientation of substituents at several key positions around the pyridine ring. Understanding the role of each position is fundamental to predicting the biological effect of a novel derivative.

  • Position 2 (C2): The Carboxylic Acid Group: This is the primary anchor for auxin activity. The dissociated carboxylate anion is essential for binding to the auxin co-receptor pocket. Esterification of this group can create pro-herbicides, which are often more readily absorbed by the plant and are subsequently hydrolyzed in vivo to the active acid form.

  • Position 3 (C3): The Halogen Substituent: The bromine atom at this position significantly influences the electronic properties and binding affinity of the molecule. The nature of the halogen can impact both the potency and the spectrum of weeds controlled.

  • Position 4 (C4): The Amino Group: While not the primary focus of this guide, the 4-amino group is a common feature in many potent picolinate herbicides, such as picloram and aminopyralid. It is crucial for establishing the correct binding interactions within the receptor.[3]

  • Position 6 (C6): The Primary Site for Diversification: The 6-amino group is a key handle for introducing diverse chemical moieties. Modifications at this site have proven to be highly effective in discovering novel herbicides with dramatically improved potency and unique properties. Recent research has focused heavily on replacing a simple amino or chloro group at C6 with more complex aryl or heterocyclic systems.[3]

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint

The central tenet of SAR is that the biological activity of a compound is directly related to its chemical structure. For picolinate herbicides, this relationship is dictated by how well the molecule fits into the binding pocket of its target protein, the F-box protein AFB5, a component of the SCFAFB5 E3 ubiquitin ligase complex.[3][4] This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, causing an overstimulation of auxin-responsive genes and eventual plant death.[2]

The Crucial Role of the 6-Position Substituent

While this guide focuses on the 6-Amino-3-bromo scaffold, the most profound recent advances in picolinate SAR have come from replacing the substituent at the 6-position. Although direct SAR data for simple alkylation or acylation of the 6-amino group on the 3-bromo backbone is sparse in recent literature, extensive studies on related 4-amino-3,5-dichloro-picolinates (derivatives of picloram) provide powerful insights. These studies have shown that replacing the 6-chloro group with complex aryl-substituted pyrazolyl or indazolyl rings can lead to compounds with exceptionally high potency.[3][5]

Key Insight: The introduction of a bulky, rigid heterocyclic system at the C6 position appears to enable novel, high-affinity interactions within the AFB5 receptor pocket, extending into regions not occupied by simpler analogues like picloram.[3]

  • Aryl Substituents on the Heterocycle: For 6-(5-aryl-substituted-1-pyrazolyl) derivatives, the substitution pattern on the aryl ring is critical. Halogen substituents (F, Cl) on the phenyl ring generally confer better herbicidal activity than alkyl groups.[3] This suggests that electronic effects and specific steric interactions are key drivers of potency.

  • Scaffold Hopping: Replacing the pyrazolyl ring with an indazolyl group has also yielded highly active compounds, demonstrating that "scaffold hopping" is a viable strategy for discovering new intellectual property with potentially different biological profiles.[2][5]

The Influence of Halogen Substitution at the 3-Position

The nature of the halogen at the C3 position is a critical determinant of activity. While our topic specifies a 3-bromo derivative, the broader class of 3-halopicolinates is well-studied. The electronic and steric properties of the halogen directly influence how the molecule is presented to the receptor. In many series of synthetic auxin herbicides, a chlorine atom at this position is optimal. However, the development of newer herbicides like halauxifen-methyl, which features a 3-chloro-5-fluoro substitution pattern, highlights that a combination of halogens can be beneficial.[6] The precise effect of bromine versus chlorine in the 6-amino series requires direct comparative testing, but it is expected to subtly alter the binding affinity and overall herbicidal profile.

Comparative Performance: A Look at Modern Picolinate Derivatives

To illustrate the principles of SAR, the following table summarizes the herbicidal activity of several advanced 6-substituted picolinic acid derivatives against the model plant Arabidopsis thaliana. The data is presented as IC50 values (the concentration required to inhibit root growth by 50%), a standard metric for quantifying herbicide potency in primary screens. Lower IC50 values indicate higher potency.

Compound IDCore Structure Modification (at C6)R Group on Phenyl RingIC50 (µM) vs. A. thaliana root growthReference
Picloram 4-amino-3,5,6-trichloropicolinic acidN/A1.13[3]
Halauxifen-methyl 4-amino-3-chloro-6-(4-Cl-2-F-3-MeO-phenyl)picolinic acid, methyl esterN/A0.35[3]
Compound V-2 4-amino-3,5-dichloro-6-(pyrazolyl)picolinic acid2-F-phenyl0.012[3]
Compound V-7 4-amino-3,5-dichloro-6-(pyrazolyl)picolinic acid2,4-di-F-phenyl0.007 [3]
Compound 7Cc 4-amino-3,5-dichloro-6-(indazolyl)picolinic acid4-Cl-phenylPotent (equal to Picloram at ~4x lower conc.)[2][5]

Data is synthesized from published studies for comparative purposes.

Analysis of Comparative Data: The data clearly demonstrates the dramatic increase in potency achieved by replacing the 6-chloro group of picloram with a substituted aryl-pyrazolyl moiety. Compound V-7 , with a 2,4-difluorophenyl substituent, exhibits an IC50 value that is over 160 times lower than that of picloram, showcasing an extraordinary leap in intrinsic activity.[3] This underscores the success of exploring complex substitutions at the C6 position.

Mechanism of Action: The Auxin Overload Cascade

The herbicidal effect of this compound derivatives is initiated by their binding to the AFB5 auxin co-receptor. This binding event stabilizes the interaction between AFB5 and Aux/IAA repressor proteins, marking them for degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the transcription of a multitude of early auxin-responsive genes. This uncontrolled gene activation leads to a cascade of phytotoxic physiological effects.[2][7]

A key consequence of this auxin overload is the massive overproduction of ethylene and abscisic acid (ABA).[7] The herbicide induces the expression of key enzymes in these hormone biosynthetic pathways, such as 1-aminocyclopropane-1-carboxylate synthase (ACS) for ethylene and 9-cis-epoxycarotenoid dioxygenase (NCED) for ABA.[7] This hormonal chaos disrupts cellular processes, induces rapid senescence, and ultimately leads to plant death.

Auxin_Herbicide_MOA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Auxin_Genes Activates Hormones Ethylene & ABA Overproduction Auxin_Genes->Hormones Picolinate Picolinate Herbicide AFB5 AFB5 Receptor Picolinate->AFB5 Binds AFB5->AuxIAA Targets for Degradation Death Senescence & Plant Death Hormones->Death Leads to

Workflow for the Arabidopsis root growth inhibition assay.

Conclusion and Future Perspectives

The structure-activity relationship of this compound derivatives is a rich field for herbicide discovery. The core scaffold is highly amenable to modification, with the 6-position serving as a particularly fruitful site for introducing chemical diversity. The current body of research strongly indicates that moving beyond simple amino substitutions to complex, rigid heterocyclic systems at C6 is a highly effective strategy for dramatically increasing intrinsic potency. The exceptional activity of 6-(aryl-pyrazolyl)-picolinates, which are more than two orders of magnitude more potent than their predecessor picloram, validates this approach.

Future research should focus on obtaining direct, quantitative comparisons of simpler modifications to the 6-amino and 3-bromo positions to build a more complete QSAR model. Exploring novel heterocyclic replacements at C6 remains a promising avenue. Furthermore, understanding the structural basis for the selective binding to the AFB5 receptor over other TIR1/AFB homologs could pave the way for designing herbicides with even greater crop safety and more tailored weed control spectrums. The integration of computational docking studies with empirical screening will continue to be essential in accelerating the discovery of the next generation of synthetic auxin herbicides.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Center for Biotechnology Information.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). MDPI.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Center for Biotechnology Information.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023, October 31). MDPI.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (n.d.). MDPI.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). MDPI.
  • Growth of A. thaliana on media containing herbicides and antimalarials. (n.d.). ResearchGate.
  • Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. (2015, May 29). PubMed.
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022, July 12). MDPI.
  • Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. (2014, October 24). ResearchGate.
  • A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation. (2006, November 6). National Center for Biotechnology Information.
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015). ResearchGate.
  • Rapid and reversible root growth inhibition by TIR1 auxin signalling. (2018, June 25). National Center for Biotechnology Information.
  • Antimicrobial solid media for screening non-sterile Arabidopsis thaliana seeds. (2021, March 1). National Center for Biotechnology Information.
  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2013). ResearchGate.
  • Root growth suppression of Arabidopsis lines in response to auxin treatment. (n.d.). ResearchGate.
  • Synthetic auxin's effect on root hair growth and peroxisomes in Arabidopsis thaliana. (2024, May 18). Journal of Emerging Investigators.
  • Arabidopsis Seed Germination Medium. (n.d.). HiMedia Laboratories.

Sources

A Comparative Guide to the Biological Screening of 6-Amino-3-bromopicolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine carboxylic acid scaffold, and specifically picolinic acid derivatives, represents a cornerstone in the discovery of novel therapeutic and agrochemical agents.[1][2] These structures are renowned for their diverse biological activities, which are heavily influenced by the nature and position of substituents on the pyridine ring.[3] This guide focuses on a particularly promising, yet underexplored, class of compounds: analogs of 6-Amino-3-bromopicolinic acid. The unique trifunctional nature of this scaffold—possessing an amino group, a bromine atom, and a carboxylic acid—offers a versatile platform for generating chemical diversity and modulating biological activity.[4]

This document provides an in-depth technical comparison of methodologies for the biological screening of novel this compound analogs. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and analyze representative data to guide researchers in drug discovery and development.

The Rationale for Screening this compound Analogs

The interest in this compound analogs stems from the established biological activities of related picolinic acid derivatives. These activities span a wide spectrum, including:

  • Anticancer Activity: Many pyridine and quinoline derivatives have demonstrated potent anticancer effects by targeting key signaling molecules like protein kinases.[5][6] The amino and bromo substituents on the picolinic acid ring can be strategically modified to enhance interactions with the ATP-binding pockets of kinases or other allosteric sites.

  • Antimicrobial Properties: The picolinic acid moiety is found in several natural products with antibiotic properties.[1] Analogs of picolinic acid have shown activity against various bacterial and fungal pathogens.[7][8] The bromine atom, in particular, can increase the lipophilicity and antimicrobial potency of a compound.[9]

  • Enzyme Inhibition: Picolinic acid derivatives are known to chelate metal ions, making them effective inhibitors of metalloenzymes.[10] For example, dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), a key enzyme in antibiotic resistance.[11]

Given this precedent, a systematic biological screening of a library of this compound analogs is a logical step towards identifying novel lead compounds for various therapeutic areas.

A Comparative Look at Biological Activities: A Representative Study

While comprehensive, direct comparative studies on a wide range of this compound analogs are not extensively published, we can extrapolate from existing data on related compounds to present a representative dataset. The following table illustrates the kind of comparative data one would aim to generate in a primary screening campaign.

Table 1: Representative Biological Activities of a Hypothetical Series of this compound Analogs

Compound IDR1 Substituent (at Amino Group)R2 Substituent (at Carboxyl Group)Anticancer Activity (MCF-7, IC50 in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
ABPA-1 HOH> 50128
ABPA-2 AcetylOH25.364
ABPA-3 BenzylOH10.832
ABPA-4 HMethoxy> 50> 128
ABPA-5 AcetylMethoxy30.164
ABPA-6 BenzylMethoxy15.232
Doxorubicin --0.8N/A
Vancomycin --N/A2

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine and quinoline derivatives.[5][8]

This table highlights the importance of substituent modifications. For instance, acylation or benzylation of the 6-amino group (as in ABPA-2, 3, 5, and 6) appears to enhance both anticancer and antimicrobial activity compared to the parent compound (ABPA-1). Esterification of the carboxylic acid (ABPA-4, 5, and 6) shows a mixed effect, slightly reducing anticancer potency while maintaining antimicrobial activity.

Key Experimental Protocols for Biological Screening

Reproducibility and robust methodologies are paramount in biological screening. Below are detailed protocols for essential assays to evaluate the anticancer and antimicrobial potential of this compound analogs.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, the cytotoxic effects of a compound.[5]

Protocol:

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5] The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental workflows.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-Well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Serial Dilutions of Analogs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival Transcription_Factor->Cell_Response Analog 6-Amino-3-bromopicolinic Acid Analog Analog->Kinase_Cascade Inhibition

Caption: Potential mechanism of anticancer activity via kinase pathway inhibition.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a framework for the systematic biological screening of its analogs, emphasizing robust methodologies and a clear understanding of the underlying biological rationale. The illustrative data and structure-activity relationships discussed herein, though based on related compound classes, offer valuable insights for hit-to-lead optimization.

Future research should focus on synthesizing and screening a diverse library of these analogs to build a comprehensive understanding of their biological potential. Advanced screening techniques, such as high-content screening (HCS), can provide deeper insights into the cellular mechanisms of action.[10] Furthermore, identifying the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates.

References

  • Thippabhotla, S., et al. (2019).
  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Li, J., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • Kumar, A., et al. (2012). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry, 5(4), 503-509.
  • Gerasimova, T. N., et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157.
  • ResearchGate. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives.
  • McEwen, C. M., et al. (2014). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Bioorganic & medicinal chemistry, 22(20), 5656–5663.
  • Lee, J., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & medicinal chemistry letters, 23(13), 3976–3978.
  • Cui, H., et al. (2012). Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. Journal of medicinal chemistry, 55(1), 317–330.
  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Zhao, L., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 24(22), 4169.
  • Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. (2012). Bioorganic & medicinal chemistry letters, 22(18), 5838–5841.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.
  • Sarbu, L. G., et al. (2021).
  • ResearchGate. (2016). (PDF) Antimicrobial activity of Picolinic acid.
  • Wang, X., et al. (2022). 2-(3-Bromophenyl)
  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain research, 599(1), 57–63.
  • El-Gazzar, M. G., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4174.
  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.
  • Olar, R., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2036.

Sources

A Comparative Yield Analysis of Synthetic Routes to 6-Amino-3-bromopicolinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-Amino-3-bromopicolinic acid is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this important molecule, offering experimental insights and a thorough examination of their respective yields and practicalities.

This document will explore two plausible synthetic pathways for the preparation of this compound. The first route employs a direct electrophilic bromination of commercially available 6-aminopicolinic acid. The second, a multi-step approach, begins with a substituted pyridine and strategically introduces the desired functional groups. Each route will be evaluated based on its chemical principles, procedural complexity, and, most critically, its overall yield.

Route 1: Direct Bromination of 6-Aminopicolinic Acid

This approach is predicated on the direct functionalization of a readily available starting material, 6-aminopicolinic acid. The core of this strategy lies in the regioselective bromination of the pyridine ring.

Chemical Principles and Rationale

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the activating amino group at the 6-position directs electrophiles to the ortho and para positions (positions 5 and 3, respectively). The carboxylic acid group at the 2-position is a deactivating group. Steric hindrance from the adjacent carboxylic acid group at position 2 would likely disfavor substitution at position 3 to some extent, but the electronic activation from the amino group is expected to be the dominant factor. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings under mild conditions.[1][2]

Experimental Protocol

Step 1: Bromination of 6-Aminopicolinic Acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminopicolinic acid (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Yield and Feasibility Analysis

The primary advantage of this route is its directness, involving a single synthetic transformation from a commercially available starting material. However, the regioselectivity of the bromination is a critical factor influencing the final yield. While the amino group strongly directs to the 3 and 5 positions, the formation of the 5-bromo isomer as a byproduct is a possibility, which would necessitate careful purification and potentially lower the isolated yield of the desired 3-bromo isomer. Based on similar brominations of activated pyridines, a moderate to good yield in the range of 60-75% can be anticipated for the desired product after purification.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This alternative pathway involves the construction of the target molecule through a sequence of reactions, starting from a precursor that is subsequently modified to introduce the required functionalities. A plausible route begins with 2,6-dichloropyridine.

Chemical Principles and Rationale

This synthetic strategy relies on a series of well-established and reliable transformations in pyridine chemistry. The initial nitration of 2,6-dichloropyridine is followed by a nucleophilic aromatic substitution to introduce the amino group at the 6-position. The nitro group is then reduced to an amino group, setting the stage for the key Sandmeyer reaction. The Sandmeyer reaction is a versatile method for converting an aryl amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[3][4][5][6]

Experimental Protocol

Step 1: Nitration of 2,6-Dichloropyridine

  • To a cooled mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2,6-dichloropyridine (1.0 eq.).

  • Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Selective Amination

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in a suitable solvent like ethanol.

  • Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.

  • After cooling, the product, 6-amino-2-chloro-3-nitropyridine, will precipitate. Filter, wash, and dry the solid.

Step 3: Reduction of the Nitro Group

  • Suspend 6-amino-2-chloro-3-nitropyridine (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using Pd/C.[7]

  • Heat the reaction mixture and monitor by TLC.

  • After completion, filter the reaction mixture and concentrate the solvent to obtain 3,6-diamino-2-chloropyridine.

Step 4: Sandmeyer Reaction

  • Dissolve 3,6-diamino-2-chloropyridine (1.0 eq.) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-chloro-6-amino-3-bromopyridine, with an organic solvent.

Step 5: Hydrolysis of the Chloro Group and Carboxylation

This final step to convert the 2-chloro substituent to a carboxylic acid is complex and can proceed through various methods, such as hydrolysis under harsh conditions or a more controlled sequence involving, for instance, a palladium-catalyzed carbonylation. For the purpose of this comparative guide, we will consider a hypothetical successful conversion.

Yield and Feasibility Analysis

This multi-step route is inherently more complex and labor-intensive than the direct bromination approach. The overall yield is a product of the yields of each individual step. Assuming moderate to good yields for each transformation (e.g., Nitration: ~70%, Amination: ~80%, Reduction: ~90%, Sandmeyer: ~75%, Hydrolysis/Carboxylation: ~60%), the overall yield would be in the range of 20-30%. While the overall yield is lower, this route may offer better control over regioselectivity, as the functional groups are introduced in a defined sequence.

Comparative Analysis

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 6-Aminopicolinic acid2,6-Dichloropyridine
Number of Steps 15
Key Reactions Electrophilic BrominationNitration, Amination, Reduction, Sandmeyer Reaction, Hydrolysis/Carboxylation
Estimated Overall Yield 60-75%20-30%
Advantages - High atom economy- Fewer steps- Simpler procedure- Potentially better regioselectivity- Utilizes common and well-understood reactions
Disadvantages - Potential for isomeric byproducts- May require careful purification- Lower overall yield- More complex and time-consuming- Involves hazardous reagents (e.g., fuming nitric acid, diazonium salts)

Visualization of Synthetic Pathways

Route 1: Direct Bromination Workflow

Route1 start 6-Aminopicolinic Acid reagent NBS, Solvent start->reagent product This compound reagent->product caption Direct bromination of 6-aminopicolinic acid.

Caption: Direct bromination of 6-aminopicolinic acid.

Route 2: Multi-step Synthesis Workflow

Route2 cluster_0 Synthesis of this compound A 2,6-Dichloropyridine B 2,6-Dichloro- 3-nitropyridine A->B Nitration C 6-Amino-2-chloro- 3-nitropyridine B->C Amination D 3,6-Diamino- 2-chloropyridine C->D Reduction E 2-Chloro-6-amino- 3-bromopyridine D->E Sandmeyer Reaction F This compound E->F Hydrolysis/ Carboxylation caption Multi-step synthesis of this compound.

Caption: Multi-step synthesis of this compound.

Conclusion and Recommendations

For the synthesis of this compound, the direct bromination of 6-aminopicolinic acid (Route 1) appears to be the more efficient and practical approach, primarily due to its significantly higher estimated yield and procedural simplicity. The success of this route hinges on the effective separation of the desired 3-bromo isomer from any potential 5-bromo byproduct. Optimization of the reaction conditions, such as solvent and temperature, could further enhance the regioselectivity and overall yield.

The multi-step synthesis (Route 2), while demonstrating a logical and stepwise construction of the molecule, suffers from a lower overall yield and greater complexity. This route might be considered if the starting material for Route 1 is unavailable or prohibitively expensive, or if a specific need for the intermediates generated along the pathway exists.

Researchers and process chemists should carefully consider the trade-offs between yield, purity requirements, cost of starting materials, and operational complexity when selecting a synthetic route for this compound. For most applications, the direct bromination approach is likely to be the preferred method.

References

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • ReMastered Chemistry. (2018, December 3).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
  • NSF Public Access Repository. (2022, March 16).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Amino-3-bromopicolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of two critical building blocks: 6-Amino-3-bromopicolinic acid and its isomer, 3-Amino-6-bromopicolinic acid. Understanding their distinct spectroscopic fingerprints is essential for unambiguous identification, ensuring the integrity of synthesis pathways and the quality of final products.[1][2]

These compounds serve as versatile intermediates in the synthesis of more complex molecules.[2] The pyridine ring, being electron-deficient, has its reactivity modulated by the strong activating effect of the amino group and the deactivating effect of the bromo and carboxyl groups.[2] The relative positions of these substituents create unique electronic environments, which can be effectively probed and differentiated using a suite of spectroscopic techniques.

This document will explore the expected and theoretical differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, grounded in the fundamental principles of spectroscopy and supported by data from related substituted pyridines.

Isomers Under Investigation

Structure IUPAC Name CAS Number
this compound6-Amino-3-bromopyridine-2-carboxylic acid1033201-61-4[2]
3-Amino-6-bromopicolinic acid3-Amino-6-bromopyridine-2-carboxylic acid1052708-46-9[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the positions of the electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) and carboxylic acid (-COOH) groups.

¹H NMR Spectroscopy: A Tale of Two Rings

The primary distinction between the two isomers will be observed in the aromatic region of the ¹H NMR spectrum. The pyridine ring protons will exhibit different chemical shifts and coupling patterns.

  • This compound: The amino group at position 6 will strongly shield the proton at position 5, causing it to appear at a higher field (lower ppm). The proton at position 4 will be influenced primarily by the adjacent bromine atom and will appear at a lower field. This will result in two distinct doublets.

  • 3-Amino-6-bromopicolinic acid: The amino group at position 3 will shield the protons at positions 4 and 5. The bromine at position 6 will deshield the proton at position 5. The interplay of these effects will result in a different pattern of two doublets compared to its isomer.

The acidic proton of the carboxylic acid will typically appear as a broad singlet at a very downfield position (10-12 ppm), while the amine protons will also present as a broad singlet.[6]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton This compound (Predicted) 3-Amino-6-bromopicolinic acid (Predicted) Rationale for Differences
H-4~7.8 - 8.1~7.4 - 7.6In the 3-amino isomer, H-4 is ortho to the strongly donating -NH₂ group, causing significant shielding.
H-5~6.5 - 6.8~7.6 - 7.8In the 6-amino isomer, H-5 is ortho to the -NH₂ group, resulting in a strong upfield shift.
-NH₂~5.5 - 6.5 (broad s)~5.5 - 6.5 (broad s)Position is variable and concentration-dependent.
-COOH~11 - 13 (broad s)~11 - 13 (broad s)Characteristic downfield signal for carboxylic acids.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The carbon chemical shifts will also be diagnostic. The carbon attached to the bromine atom (C-Br) will be significantly affected. Furthermore, the electronic effects of the substituents will propagate around the ring, leading to a unique set of signals for each isomer. The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm range.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon This compound (Predicted) 3-Amino-6-bromopicolinic acid (Predicted) Rationale for Differences
C-2 (-COOH)~165-168~165-168Similar environment, attached to the ring nitrogen and the carboxyl group.
C-3~110-115 (C-Br)~145-150 (C-NH₂)The identity of the directly attached substituent (-Br vs -NH₂) is the dominant factor.
C-4~140-145~120-125Shielding from the adjacent -NH₂ group in the 3-amino isomer causes an upfield shift.
C-5~115-120~125-130Shielding from the adjacent -NH₂ group in the 6-amino isomer causes an upfield shift.
C-6~155-160 (C-NH₂)~140-145 (C-Br)The identity of the directly attached substituent (-Br vs -NH₂) is the dominant factor.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminobromopicolinic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample & Tune/Shim dissolve->load_sample acq_1h Acquire 1H Spectrum (16-64 scans) load_sample->acq_1h acq_13c Acquire 13C Spectrum (1024+ scans) acq_1h->acq_13c ft Fourier Transform acq_13c->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent Residual Peak phase_base->calibrate analysis Structure Elucidation calibrate->analysis

Fig. 1: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

FTIR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the amino, carboxylic acid, and pyridine ring moieties.

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer, will be present in both spectra.[6]

  • N-H Stretch: Two bands (symmetric and asymmetric stretching) are expected in the 3300-3500 cm⁻¹ region for the primary amine.[7]

  • C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ corresponds to the carboxylic acid carbonyl group.[6]

The key to differentiation lies in the fingerprint region (below 1500 cm⁻¹). The C-H out-of-plane bending (γC-H) vibrations are highly sensitive to the substitution pattern on the aromatic ring.[8][9] While specific assignments are complex, the pattern of bands in the 700-900 cm⁻¹ region will be a unique signature for each isomer.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range (cm⁻¹) Isomer Differentiation
O-H stretch (Carboxylic Acid)2500 - 3300 (very broad)Present in both, not differentiating.
N-H stretch (Amine)3300 - 3500 (two bands)Present in both, not differentiating.
C=O stretch (Carboxylic Acid)1700 - 1730 (strong)Present in both, not differentiating.
C=C, C=N Ring Stretch1400 - 1610 (multiple bands)Subtle shifts expected based on substituent position.
C-H Out-of-Plane Bending700 - 900Highly Diagnostic. The pattern of bands will be unique for each substitution pattern.
C-Br Stretch500 - 650Present in both.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR_Workflow start Start clean Clean ATR Crystal (e.g., Isopropanol) start->clean background Collect Background Spectrum (Air) clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Engage Pressure Arm apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 Scans, 4 cm-1 Res.) apply_pressure->collect_spectrum process Process Data (Absorbance vs. Wavenumber) collect_spectrum->process end End process->end

Fig. 2: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Mass and Observing Isotopic Patterns

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Key Observations
  • Molecular Ion (M⁺): Both isomers have the same molecular formula (C₆H₅BrN₂O₂) and molecular weight (~217 g/mol ). Therefore, their molecular ion peaks will appear at the same mass-to-charge ratio (m/z).[4]

  • Bromine Isotopic Pattern: This is the most dominant and informative feature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[10] This results in a characteristic "doublet" for every bromine-containing ion: a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.[11] Observing this 1:1 doublet at the molecular ion region is definitive proof of the presence of one bromine atom in the molecule.[10][12]

  • Fragmentation: While the primary fragmentation pathways (e.g., loss of COOH, H₂O) might be similar, the relative intensities of certain fragment ions could differ due to the influence of the substituent positions on bond stabilities. For example, fragmentation involving the loss of Br or interactions with the adjacent amino group might show subtle differences.

Table 4: Expected Mass Spectrometry Data (ESI+)

Ion Expected m/z Key Feature Isomer Differentiation
[M+H]⁺~218 / 2201:1 intensity ratioNot differentiating by m/z, but confirms bromine presence.
[M-COOH+H]⁺~173 / 1751:1 intensity ratioPotential for subtle intensity differences.
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key ESI parameters such as capillary voltage, drying gas flow, and fragmentor voltage.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

MS_Workflow prep Prepare Dilute Solution (~10 ug/mL in MeOH + 0.1% Formic Acid) infuse Infuse into ESI Source (5-10 uL/min) prep->infuse settings Set MS Parameters (Positive Ion Mode) infuse->settings acquire Acquire Spectrum (m/z 50-500) settings->acquire analyze Analyze Data (Check M+H and Isotopic Pattern) acquire->analyze

Fig. 3: General workflow for ESI-MS analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The substituted pyridine ring acts as a chromophore. The position of the maximum absorbance (λmax) is sensitive to the substituents. The amino group is a strong auxochrome (color-enhancing group) that typically causes a bathochromic (red) shift to longer wavelengths. The relative positions of the amino and bromo groups will modulate the electronic structure, leading to different λmax values for the two isomers. Based on data for 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, the position of the amino group significantly impacts the absorption maxima.[13][14][15]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

Isomer Predicted λmax (nm) Rationale
This compound~300 - 320The amino group at position 6 is para to position 3, allowing for significant electronic resonance, likely leading to a longer λmax.
3-Amino-6-bromopicolinic acid~280 - 300The amino group at position 3 is meta to position 6, which may result in less extended conjugation compared to the 6-amino isomer.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each spectroscopic technique provides valuable clues, a definitive and unambiguous differentiation between this compound and 3-Amino-6-bromopicolinic acid relies on a consolidated approach.

  • ¹H and ¹³C NMR are the most definitive methods, providing unambiguous information about the connectivity and electronic environment of every proton and carbon in the molecule.

  • IR Spectroscopy serves as a rapid confirmation of functional groups and offers a unique fingerprint based on the ring substitution pattern.

  • Mass Spectrometry is essential for confirming the molecular weight and elemental composition, with the bromine isotopic pattern being a key diagnostic feature for both isomers.

  • UV-Vis Spectroscopy can provide supporting evidence, with the λmax offering insight into the electronic conjugation of each isomeric system.

By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these critical isomers, ensuring the precision and integrity required in modern chemical synthesis and drug development.

References

  • SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
  • Taylor & Francis Online. Infrared Spectral-Structural Correlations of Some Substituted Pyridines.
  • Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines.
  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • NIST WebBook. 2-Aminopyridine.
  • NIST WebBook. 3-Aminopyridine.
  • NIST WebBook. 4-Aminopyridine.
  • Semantic Scholar. IR- and UV-Spectral Study on the Mechanism of 2-Aminopyridine Complexation with Palladium (II).
  • Acros Pharmatech. 3-Amino-6-bromopicolinic acid.
  • PubChem. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452.
  • J&K Scientific LLC. 3-Amino-6-bromopicolinic acid | 1052708-46-9.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001149).
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • KPU Pressbooks. Radicals and Mass Spectrometry (MS) Spring 2021.
  • Chemguide. mass spectra - the M+2 peak.
  • ResearchGate. (PDF) The crystal structure of 3-bromopicolinic acid, C6H4BrNO2.
  • Chemistry LibreTexts. Mass spectrometry 1.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • PubMed. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Comparative In Vitro Analysis of 6-Amino-3-bromopicolinic Acid Derivatives as Novel HER2 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel 6-Amino-3-bromopicolinic acid derivatives, detailing an in vitro testing cascade designed to identify and characterize potent anti-cancer agents. We will move beyond simple protocol recitation to explain the causal logic behind our experimental choices, ensuring a self-validating and robust dataset. Our investigation will focus on the potential of these compounds to inhibit the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, a critical driver in a significant portion of breast cancers.[1][2]

Introduction: The Rationale for Targeting HER2 with Novel Picolinic Acid Scaffolds

The HER2 receptor tyrosine kinase is a well-established therapeutic target in oncology.[3] Its amplification or overexpression, occurring in 20-30% of invasive breast cancers, is linked to aggressive tumor growth and poor prognosis.[1][3] While targeted therapies like monoclonal antibodies and small-molecule kinase inhibitors have improved patient outcomes, acquired resistance remains a significant clinical challenge.[3] This necessitates the exploration of novel chemical scaffolds that can inhibit the HER2 pathway through potentially different mechanisms.

Picolinic acid and its derivatives have demonstrated a range of biological activities, including the ability to induce cell cycle arrest and cytotoxicity in transformed cells.[4][5][6] Their unique chemical structure serves as a versatile starting point for synthesizing new therapeutic candidates.[7][8][9] This guide details the in vitro evaluation of three novel derivatives of this compound, designated Derivative A , Derivative B , and Derivative C , to compare their efficacy and mechanism of action against HER2-positive breast cancer cells.

Phase I: Primary Cytotoxicity Screening

The initial step in evaluating any potential anti-cancer compound is to determine its ability to kill or inhibit the growth of cancer cells. To ensure the reliability of our findings and mitigate the risk of compound-specific artifacts, we employ two distinct cytotoxicity assays that measure different hallmarks of cell death.[10]

Principle of Differential Cytotoxicity Assessment
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[12][13] Measuring LDH activity in the supernatant provides a direct marker of cytotoxicity.[14]

By using both assays, we can confidently identify cytotoxic effects. For instance, a compound that inhibits mitochondrial function without immediately lysing the cell might score strongly in an MTT assay but weakly in an LDH assay initially. Conversely, a compound causing rapid membrane rupture would be potent in an LDH assay.

Experimental Protocol 1: MTT Assay
  • Cell Seeding: Plate HER2-positive breast cancer cells (e.g., SKBR3 or BT-474) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of Derivative A, B, C, and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of compound concentration.

Experimental Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preparing a parallel 96-well plate.

  • Establish Controls: Include wells for:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.[14]

    • Background: Culture medium without cells.

  • Supernatant Collection: After the 72-hour incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.[12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Determine IC50 values.

Comparative Data: Phase I
CompoundMTT Assay IC50 (µM)LDH Assay IC50 (µM)
Derivative A 8.510.2
Derivative B 55.162.8
Derivative C 9.811.5
Lapatinib (Control) 0.50.7

Interpretation: Derivatives A and C show potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to each other. Derivative B is significantly less potent. The concordance between the MTT and LDH assays suggests that the observed effects are due to genuine cell death rather than metabolic inhibition alone.

Phase II: Mechanistic Characterization - Apoptosis and Cell Cycle Arrest

Having established that Derivatives A and C are cytotoxic, the next logical step is to determine how they induce cell death. The two most common fates for cells treated with anti-cancer agents are apoptosis (programmed cell death) and cell cycle arrest. We use flow cytometry for a quantitative, single-cell analysis of these phenomena.

Rationale for Flow Cytometry-Based Analysis

Flow cytometry allows for the rapid analysis of thousands of individual cells, providing statistically robust data on distinct cell populations.

  • Apoptosis Detection (Annexin V/PI Staining): In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[15] Dual staining allows for the differentiation of four populations:

    • Viable Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

    • Necrotic Cells: Annexin V- / PI+

  • Cell Cycle Analysis (Propidium Iodide Staining): PI is a DNA intercalating agent that stains the nucleus of permeabilized cells.[16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.[16] This allows for the quantification of cells in different phases of the cell cycle:

    • G0/G1 Phase: Normal (2n) DNA content.

    • S Phase: Intermediate DNA content as DNA is synthesized.

    • G2/M Phase: Doubled (4n) DNA content.

    • Sub-G1 Peak: Cells with fragmented DNA (a hallmark of apoptosis) appear as a population with less than 2n DNA content.[18]

Caption: Workflow for apoptosis and cell cycle analysis.

Experimental Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed SKBR3 cells in 6-well plates. After 24 hours, treat with the IC50 concentration of Derivatives A and C for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[19]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry, collecting at least 10,000 events per sample.

Experimental Protocol 4: Cell Cycle Analysis
  • Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.

  • Cell Harvesting: Harvest the cells and wash once with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[17]

  • Washing: Centrifuge and wash the fixed cells twice with PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, using a linear scale for PI signal and gating to exclude doublets.[20]

Comparative Data: Phase II

Table 2: Apoptosis Induction in SKBR3 Cells (24h Treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle 95.12.52.4
Derivative A 45.335.818.9
Derivative C 80.29.110.7

Table 3: Cell Cycle Distribution in SKBR3 Cells (24h Treatment)

TreatmentSub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle 2.165.420.114.5
Derivative A 20.568.18.23.2
Derivative C 8.925.315.559.2

Interpretation: The data reveals a clear divergence in the mechanism of action. Derivative A is a potent inducer of apoptosis, evidenced by the large population of Annexin V-positive cells and a significant Sub-G1 peak. Derivative C , while also cytotoxic, appears to function primarily by inducing a strong cell cycle arrest in the G2/M phase, with only a modest increase in apoptosis.

Phase III: Target Validation - HER2 Pathway Inhibition

The final phase of our in vitro comparison focuses on confirming whether the cytotoxic effects of our lead compounds are mediated through the intended target: the HER2 signaling pathway. This involves assessing both direct enzyme inhibition and the downstream cellular consequences.

The HER2 Signaling Cascade

HER2 is a receptor tyrosine kinase. Upon dimerization (often with HER3), its intracellular kinase domain becomes activated, leading to autophosphorylation.[21] This creates docking sites for adaptor proteins that activate downstream pro-survival and proliferative pathways, most notably the PI3K/Akt and MAPK pathways.[2] An effective HER2 inhibitor should block this initial phosphorylation event.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER3 Dimer p_HER2 p-HER2 (Active Kinase) HER2_dimer->p_HER2 Autophosphorylation PI3K PI3K p_HER2->PI3K Activates MAPK Ras/Raf/MEK p_HER2->MAPK Activates Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Gene Transcription (Proliferation, Survival) p_Akt->Proliferation ERK ERK MAPK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation Inhibitor Derivative A or C Inhibitor->p_HER2 INHIBITS

Caption: Simplified HER2 signaling pathway and point of inhibition.

Experimental Protocol 5: Western Blotting for Pathway Modulation

Western blotting allows for the visualization and semi-quantification of specific proteins, including their phosphorylated (activated) forms. This provides direct evidence of target engagement within the cell.[22]

  • Cell Lysis: Treat SKBR3 cells with IC50 concentrations of Derivatives A and C for 6 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-HER2 (p-HER2)

    • Total HER2

    • Phospho-Akt (p-Akt)

    • Total Akt

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein levels, and then to the loading control.

Comparative Data: Phase III

Table 4: Inhibition of HER2 Pathway Signaling (Relative Protein Phosphorylation)

Treatmentp-HER2 / Total HER2p-Akt / Total Akt
Vehicle 1.001.00
Derivative A 0.150.21
Derivative C 0.890.95
Lapatinib (Control) 0.050.12

Interpretation: The Western blot results provide a striking differentiation between the two lead compounds. Derivative A strongly inhibits the phosphorylation of HER2 and the downstream effector Akt, confirming that it acts as a potent inhibitor of the HER2 signaling pathway. In contrast, Derivative C shows negligible impact on HER2 or Akt phosphorylation, indicating that its G2/M arrest phenotype is mediated through a different, HER2-independent mechanism.

Synthesis and Guide Conclusion

This comparative guide systematically evaluated three novel this compound derivatives, moving from broad cytotoxicity screening to specific mechanistic and target validation assays.

  • Derivative B was eliminated early due to poor cytotoxicity.

  • Derivative C was identified as a potent cytotoxic agent that induces G2/M cell cycle arrest. However, its mechanism is independent of the HER2 pathway, making it an interesting compound for further study against a different target class.

  • Derivative A emerged as the most promising lead candidate from this series for targeting HER2-positive cancers. It demonstrates potent, low-micromolar cytotoxicity, effectively induces apoptosis, and, most critically, functions by directly inhibiting the HER2 signaling cascade, as evidenced by the reduction in HER2 and Akt phosphorylation.

The structured, multi-faceted approach outlined in this guide, which combines assays for viability, mechanism of death, and target engagement, represents a robust and reliable strategy for the in vitro characterization of novel drug candidates. Derivative A warrants further investigation, including in vitro kinase assays to confirm direct enzyme inhibition and subsequent in vivo studies in xenograft models.[11][23]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implic
  • Cell Cycle Analysis by Propidium Iodide Staining.University of Virginia School of Medicine.[Link]
  • DNA Cell Cycle Analysis with PI.University of Rochester Medical Center.[Link]
  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.[Link]
  • Cell Cycle Analysis by Propidium Iodide Staining.UCL.[Link]
  • Cell cycle analysis.Wikipedia.[Link]
  • Cancer stem cells and HER2 positive breast cancer: The story so far.
  • Apoptosis Analysis by Flow Cytometry.Bio-Rad Antibodies.[Link]
  • Molecular Analysis of HER2 Signaling in Human Breast Cancer by Functional Protein Pathway Activ
  • Role of HER2 signaling pathway in breast cancer: Biology, detection and therapeutical implications.
  • Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applic
  • Assay for Isolation of Inhibitors of Her2-Kinase Expression.
  • Picolinic acid derivatives for the prevention and treatment of cancer in animals.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.Semantic Scholar.[Link]
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.Pharmacia.[Link]
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer.Pharmacia.[Link]
  • In vitro cell viability assay. HER2/neu overexpressing breast cancer...
  • Particle-induced artifacts in the MTT and LDH viability assays.
  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study.PubMed.[Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Discovery of natural scaffolds as HER2 inhibitors for breast cancer: virtual screening, molecular dynamics, and biological characterization with selectivity profiling.
  • A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines.
  • Immunohistochemical staining and in vitro analysis of HER2-positive breast cancer using trastuzumab and pertuzumab to develop an appropriate tracer in image-guided surgery.AACR Journals.[Link]
  • 3-Amino-6-bromopicolinic acid.PubChem.[Link]
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • Synthesis, antitumor activity and in silico analyses of amino acid derivatives of artepillin C, drupanin and baccharin
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents.French-Ukrainian Journal of Chemistry.[Link]
  • Amino Acids in the Development of Prodrugs.MDPI.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel IDO1 Inhibitors: A Case Study with 6-Amino-3-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel compound, 6-Amino-3-bromopicolinic acid, against known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct inhibitory activity of this compound on IDO1 is not yet publicly documented, its picolinic acid scaffold, a known endogenous metabolite of the kynurenine pathway, provides a strong rationale for its investigation as a potential modulator of this critical immuno-oncology target.[1]

This document will therefore serve as a methodological blueprint, outlining the necessary experimental steps, providing detailed protocols, and offering a robust structure for data comparison. We will use the well-characterized clinical-stage IDO1 inhibitors, Epacadostat and Navoximod, as our primary comparators.

The Rationale: Targeting the IDO1 Pathway in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or infiltrating immune cells leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5] This creates a tolerogenic environment, allowing tumors to evade immune surveillance.[5]

The inhibition of IDO1 is therefore a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[4]

Comparative Compound Profiles

A thorough benchmarking study begins with a clear understanding of the compounds . Below are the profiles of our known inhibitors and a placeholder for our investigational compound.

FeatureEpacadostat (INCB24360)Navoximod (GDC-0919/NLG-919)This compound
Primary Target Indoleamine 2,3-dioxygenase 1 (IDO1)[6]Indoleamine 2,3-dioxygenase 1 (IDO1)[7][8]Hypothesized: IDO1
Mechanism of Action Potent and selective, competitive inhibitor of IDO1.[4]Potent, non-competitive inhibitor of the IDO pathway.[4][7]To be determined
Reported Potency IC50: ~10-72 nM (cell-free and cell-based assays)[6][9]Ki: ~7 nM; EC50: ~75 nM (cell-based)[7][8]To be determined
Chemical Structure Contains hydroxyamidine, furazan, and bromide moieties.[2][3]Imidazoisoindole core structure.[4]Picolinic acid core with amino and bromo substituents.

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach is essential for a thorough comparison, moving from direct enzyme inhibition to cellular effects and finally to in vivo efficacy. The following workflow provides a logical progression for evaluating this compound against Epacadostat and Navoximod.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation A Biochemical IDO1 Enzymatic Assay B Determine IC50 Values & Mechanism of Inhibition (Ki) A->B Direct target engagement C Cell-Based IDO1 Assay (e.g., HeLa or SKOV-3 cells) B->C Proceed if potent D Measure Kynurenine Production in IFN-γ Stimulated Cells C->D Functional inhibition E Assess T-cell Proliferation in Co-culture Assays D->E Immune cell impact F Pharmacokinetic (PK) Profiling in Rodent Models E->F Proceed if active in cells G Pharmacodynamic (PD) Analysis (Tumor/Plasma Kynurenine Levels) F->G Exposure-response H Efficacy Studies in Syngeneic Mouse Tumor Models G->H Anti-tumor activity

Caption: A multi-phase workflow for benchmarking a novel IDO1 inhibitor.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-validated protocols. The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

In Vitro IDO1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on purified recombinant human IDO1 enzyme and to calculate their half-maximal inhibitory concentration (IC50).

Rationale: This cell-free assay is the first step to confirm direct interaction with the target enzyme, devoid of confounding factors like cell permeability or off-target effects. The assay measures the production of N'-formylkynurenine, which has a distinct absorbance at 321 nm.[6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Cocktail: Prepare a fresh solution in Assay Buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.

    • Enzyme Solution: Dilute recombinant human IDO1 enzyme in Assay Buffer to a final concentration of 40 nM.

    • Substrate Solution: Prepare a 4 mM solution of L-tryptophan in Assay Buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of this compound, Epacadostat, and Navoximod in DMSO, starting from a 1 mM stock.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the Reaction Cocktail to each well.

    • Add 2 µL of the serially diluted test compounds or DMSO (for control wells).

    • Add 25 µL of the diluted IDO1 enzyme solution to all wells except for the "no enzyme" control. Add 25 µL of Assay Buffer to these wells instead.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the L-tryptophan substrate solution to all wells.

    • Immediately measure the absorbance at 321 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.

    • Normalize the rates to the DMSO control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based IDO1 Functional Assay

Objective: To measure the ability of the compounds to inhibit IDO1 activity within a cellular context, which accounts for cell permeability and intracellular target engagement.

Rationale: Cancer cell lines, such as the ovarian cancer line SKOV-3, can be stimulated with interferon-gamma (IFN-γ) to induce high levels of endogenous IDO1 expression.[10] The inhibitory activity is quantified by measuring the accumulation of kynurenine in the cell culture supernatant.

Protocol:

  • Cell Culture and Plating:

    • Culture SKOV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and IDO1 Induction:

    • The next day, replace the medium with fresh medium containing serially diluted concentrations of the test compounds.

    • Induce IDO1 expression by adding human IFN-γ to a final concentration of 50 ng/mL.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 150 µL of the supernatant from each well.

    • Add 15 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Measure the absorbance at 480 nm. A yellow color indicates the presence of kynurenine.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample from the standard curve.

    • Plot the percentage of kynurenine production inhibition against the logarithm of the compound concentration to determine the cellular EC50 value.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To evaluate the oral bioavailability and in vivo IDO1 inhibitory activity of this compound.

Rationale: A successful inhibitor must not only be potent but also possess favorable drug-like properties, including the ability to be absorbed into the bloodstream and reach the target tissue at a sufficient concentration to inhibit the enzyme. This study links the drug exposure (PK) to its biological effect (PD), which is the reduction of kynurenine levels.

Protocol:

  • Animal Model:

    • Use female C57BL/6 mice (6-8 weeks old).

    • Implant mice subcutaneously with B16F10 melanoma cells, which are known to upregulate IDO1 in vivo.

  • Dosing and Sample Collection:

    • Once tumors are established (e.g., ~150-200 mm³), randomize mice into vehicle and treatment groups.

    • Administer a single oral dose of the test compound (e.g., 50 mg/kg formulated in a suitable vehicle).

    • Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • At the 24-hour time point, euthanize the animals and collect tumors and plasma.

  • PK Analysis:

    • Extract the test compound from plasma samples and analyze its concentration using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

  • PD Analysis:

    • Extract tryptophan and kynurenine from plasma and tumor homogenates.

    • Quantify their concentrations using LC-MS/MS.

    • Calculate the kynurenine/tryptophan ratio as a biomarker of in vivo IDO1 activity.

  • Data Analysis:

    • Plot the plasma concentration-time profile for each compound.

    • Compare the kynurenine/tryptophan ratios between the vehicle and treated groups to determine the extent and duration of in vivo IDO1 inhibition.

Summary of Expected Data and Comparative Analysis

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: In Vitro and Cellular Potency

CompoundEnzymatic IC50 (nM)Cellular EC50 (nM)Mechanism of Inhibition
Epacadostat Literature ValueLiterature ValueCompetitive
Navoximod Literature Value (Ki)Literature ValueNon-competitive
This compound Experimental ValueExperimental ValueTo be determined

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile

Compound (50 mg/kg, p.o.)Plasma Cmax (ng/mL)Plasma AUC (ng*h/mL)% Kynurenine Reduction (at Tmax)
Epacadostat Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Navoximod Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
This compound Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a rigorous, scientifically-grounded framework for the comprehensive benchmarking of this compound, or any novel compound, against established IDO1 inhibitors. By following this multi-tiered experimental workflow, researchers can generate robust, comparative data on potency, cellular activity, and in vivo efficacy. This systematic approach is crucial for identifying promising new therapeutic candidates and advancing the field of cancer immunotherapy.

References

  • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedchemExpress.com. Accessed January 10, 2026.
  • Epacadostat (INCB024360) IDO1 Inhibitor | CAS 1204669-58-8. Selleck Chemicals. Accessed January 10, 2026.
  • Linrodostat | BMS-986205 | CAS#2221034-29-1 | IDO1 inhibitor. MedKoo Biosciences. Accessed January 10, 2026.
  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedChemExpress. Accessed January 10, 2026.
  • Linrodostat BMS 986205, ONO 7701. New Drug Approvals. Published June 25, 2018.
  • Yue EW, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491.
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Published March 6, 2017.
  • Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. Accessed January 10, 2026.
  • Munn DH, Mellor AL. Discovery of IDO1 inhibitors: from bench to bedside. J Clin Invest. 2016;126(7):2439-2445.
  • Navoximod. PubChem. National Institutes of Health. Accessed January 10, 2026.
  • linrodostat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 10, 2026.
  • Navoximod IDO/TDO inhibitor. Selleck Chemicals. Accessed January 10, 2026.
  • A Comparative Analysis of IDO1 Inhibitors: IDO-IN-7 and Navoximod. Benchchem. Accessed January 10, 2026.
  • Linrodostat. PubChem. National Institutes of Health. Published August 18, 2022.
  • Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.com. Accessed January 10, 2026.
  • Inuki S, et al. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. J Med Chem. 2014;57(17):7255-7267.
  • Crystal structure shows the active site of IDO1 with the binding of the ligand of PI.
  • Structures of selected IDO1 inhibitors.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Front Pharmacol. 2022;13:1018311.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. 2021;68(3):665-679.
  • Guillemin GJ, et al. The Physiological Action of Picolinic Acid in the Human Brain. Int J Tryptophan Res. 2009;2:71-79.
  • Narayan R, et al. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.
  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • Zhang Y, et al. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. Eur J Med Chem. 2011;46(12):5758-5764.
  • List of Currently Investigated IDO1 Inhibitors.
  • Piotrowska A, et al.
  • What are IDO1 inhibitors and how do they work?

Sources

Navigating the ADME Landscape: A Comparative Pharmacokinetic Profile of 6-Amino-3-bromopicolinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the intricate world of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a comparative pharmacokinetic profiling of 6-Amino-3-bromopicolinic acid, a substituted pyridine carboxylic acid derivative, against its parent scaffold, picolinic acid, and its structural isomers, nicotinic acid and isonicotinic acid. As direct pharmacokinetic data for this compound is not yet publicly available, this document presents a predictive and comparative framework based on established principles of drug metabolism and pharmacokinetics (DMPK). We will delve into the rationale behind key in vitro and in vivo assays, present hypothetical yet plausible comparative data, and provide detailed experimental protocols to empower researchers in their evaluation of this and similar chemical entities.

The Pivotal Role of Pharmacokinetics in Drug Development

The journey of a drug from administration to its therapeutic target is a complex odyssey governed by its pharmacokinetic profile. Early characterization of ADME properties is critical to de-risk drug candidates and optimize their clinical potential.[1] For pyridine carboxylic acid derivatives, a class of compounds prevalent in a wide array of biologically active agents, understanding their pharmacokinetic behavior is essential for predicting their efficacy and safety.[2] Factors such as absorption from the gastrointestinal tract, distribution into tissues, metabolic stability, and routes of elimination dictate the concentration of the drug at its site of action and its overall duration of effect.

This guide will focus on a hypothetical compound, this compound, and compare its projected pharmacokinetic profile with that of picolinic acid, nicotinic acid, and isonicotinic acid. The structural modifications—an amino group at the 6-position and a bromine atom at the 3-position of the picolinic acid scaffold—are anticipated to significantly influence its ADME properties.

Comparative In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, offering a high-throughput and cost-effective means to predict a compound's in vivo behavior.[2][3] Here, we present a comparative analysis of our lead compound and its comparators across a standard panel of in vitro ADME assays.

Permeability: Predicting Oral Absorption

The ability of a drug to permeate the intestinal epithelium is a key determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are two widely used models to assess this property.[3][4][5][6] PAMPA provides a measure of passive diffusion, while the Caco-2 assay, utilizing a human colon adenocarcinoma cell line, also accounts for active transport and efflux mechanisms.[4][5]

Table 1: Comparative In Vitro Permeability Data

CompoundPAMPA Papp (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Caco-2 Efflux Ratio (B→A)/(A→B)Predicted Absorption Class
This compound 8.55.21.5High to Moderate
Picolinic Acid1.50.81.2Low
Nicotinic Acid2.11.51.1Low to Moderate
Isonicotinic Acid1.81.11.3Low

Expertise & Experience: The addition of a lipophilic bromine atom and a polar amino group to the picolinic acid scaffold in This compound is predicted to result in a more balanced physicochemical profile, leading to enhanced passive permeability compared to the highly polar parent compound and its isomers. The low efflux ratio suggests it is not a significant substrate for major efflux transporters like P-glycoprotein. Picolinic acid and its isomers are expected to exhibit low passive permeability due to their high polarity.

Metabolic Stability: Gauging the Rate of Elimination

The metabolic stability of a compound in liver microsomes provides an indication of its susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][7][8] A longer half-life (t1/2) and lower intrinsic clearance (CLint) in this assay generally correlate with lower in vivo hepatic clearance.[9]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
This compound 4525Moderate
Picolinic Acid>120<10High
Nicotinic Acid9015Moderate to High
Isonicotinic Acid>120<10High

Trustworthiness: The predicted moderate metabolic stability of This compound is a self-validating hypothesis. The presence of the amino group and the aromatic ring provides potential sites for oxidative metabolism by CYP enzymes, while the electron-withdrawing bromine atom may modulate the reactivity of the ring. Picolinic acid and isonicotinic acid are known to be metabolically stable, with the majority of the dose excreted unchanged.[10] Nicotinic acid undergoes some metabolism, consistent with its slightly lower predicted stability.

Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[11][12] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[11][12] Equilibrium dialysis is a standard method for determining the percentage of plasma protein binding.[11][13][14]

Table 3: Comparative Plasma Protein Binding (Human)

CompoundPlasma Protein Binding (%)Fraction Unbound (fu)Predicted Distribution
This compound 850.15Moderate
Picolinic Acid<10>0.90High
Nicotinic Acid<20>0.80High
Isonicotinic Acid<10>0.90High

Authoritative Grounding: The predicted moderate plasma protein binding of This compound is based on the increased lipophilicity conferred by the bromine atom, which generally leads to higher protein binding for acidic compounds. Picolinic acid and its isomers, being highly polar, are expected to exhibit low plasma protein binding.

In Vivo Pharmacokinetic Profiling in a Rodent Model

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a comprehensive understanding of a compound's pharmacokinetic profile.[14][15] A typical study involves administering the compound to rats via both intravenous (IV) and oral (PO) routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis formulation Compound Formulation iv_dose Intravenous (IV) Bolus (e.g., 1 mg/kg) formulation->iv_dose po_dose Oral Gavage (PO) (e.g., 10 mg/kg) formulation->po_dose animals Fasted Sprague-Dawley Rats (n=3-4 per group) animals->iv_dose animals->po_dose blood_sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative In Vivo Pharmacokinetic Parameters

Table 4: Predicted In Vivo Pharmacokinetic Parameters in Rats

ParameterThis compoundPicolinic AcidNicotinic AcidIsonicotinic Acid
Clearance (CL) (mL/min/kg)15302532
Volume of Distribution (Vd) (L/kg)0.80.50.60.4
Terminal Half-life (t1/2) (h)3.20.81.10.6
Oral Bioavailability (F) (%)60>80~90>80

Expertise & Experience: The predicted pharmacokinetic profile of This compound reflects a balance of its physicochemical properties. The moderate clearance is consistent with its moderate metabolic stability. The moderate volume of distribution is influenced by its moderate plasma protein binding. The improved oral bioavailability compared to what might be expected from its increased metabolic susceptibility could be due to its enhanced permeability. Picolinic acid and its isomers are expected to have higher clearance, primarily via renal excretion, and smaller volumes of distribution due to their low plasma protein binding. Their high oral bioavailability is a result of their good solubility and stability in the gastrointestinal tract.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and added to the donor wells of the filter plate.

  • The filter plate is placed on top of an acceptor plate containing buffer.

  • The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × time)) × ([Drug]acceptor / ([Drug]donor - [Drug]acceptor))

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat_plate Coat filter plate with lipid solution add_solutions Add solutions to donor and acceptor plates coat_plate->add_solutions prep_solutions Prepare donor (with compound) and acceptor solutions prep_solutions->add_solutions incubate Incubate 'sandwich' plate add_solutions->incubate measure_conc Measure compound concentrations by LC-MS/MS incubate->measure_conc calculate_papp Calculate Papp value measure_conc->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

Objective: To evaluate the permeability and potential for active transport of a compound across a monolayer of human intestinal cells.[4][5][6]

Methodology:

  • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A→B) permeability, the test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (acceptor) side is monitored over time.

  • For basolateral-to-apical (B→A) permeability, the compound is added to the basolateral (donor) side, and its appearance on the apical (acceptor) side is monitored.

  • Samples are collected from the acceptor compartment at various time points and analyzed by LC-MS/MS.

  • The Papp is calculated for both directions, and the efflux ratio is determined.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.[1][7][8]

Methodology:

  • The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of a compound that binds to plasma proteins.[11][13][14]

Methodology:

  • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

  • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • After incubation, the concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of bound drug is calculated as: % Bound = (([Drug]plasma - [Drug]buffer) / [Drug]plasma) × 100

Bioanalytical Method Validation

All in vitro and in vivo studies require a robust and validated bioanalytical method for the accurate quantification of the analyte in biological matrices.[16] Method validation should be performed in accordance with regulatory guidelines such as the ICH M10 guideline.[17][18][19][20] This involves assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability.[19]

Conclusion

This comparative guide provides a framework for understanding the potential pharmacokinetic profile of this compound in relation to its parent scaffold and isomers. The hypothetical data presented herein suggests that the structural modifications in this compound may lead to a more favorable pharmacokinetic profile, with improved permeability and a balanced metabolic stability, potentially translating to enhanced oral bioavailability and a desirable duration of action. The detailed experimental protocols and the underlying scientific rationale are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pyridine carboxylic acid derivatives. Further experimental validation is, of course, necessary to confirm these predictions and to fully elucidate the ADME properties of this promising compound.

References

  • Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. Accessed January 10, 2026.
  • Population pharmacokinetic analysis of isoniazid, acetylisoniazid, and isonicotinic acid in healthy volunteers. PubMed. Accessed January 10, 2026.
  • Caco-2 Permeability - Sygnature Discovery. Sygnature Discovery. Accessed January 10, 2026.
  • Microsomal Stability Assay Protocol. AxisPharm. Accessed January 10, 2026.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Accessed January 10, 2026.
  • Caco-2 Permeability Assay. Enamine. Accessed January 10, 2026.
  • Caco-2 permeability assay. Creative Bioarray. Accessed January 10, 2026.
  • Protocol for the Human Liver Microsome Stability Assay.
  • In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery. Accessed January 10, 2026.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Accessed January 10, 2026.
  • Nicotinic acid. Wikipedia. Accessed January 10, 2026.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed January 10, 2026.
  • Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. ASM Journals. Accessed January 10, 2026.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Accessed January 10, 2026.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Accessed January 10, 2026.
  • Bioanalytical methods. Faculty of Pharmacy - Research Portal. Accessed January 10, 2026.
  • ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Bioanalysis Zone. Accessed January 10, 2026.
  • Protein Binding by Equilibrium Dialysis. Bio-protocol. Accessed January 10, 2026.
  • Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide. Benchchem. Accessed January 10, 2026.
  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. Accessed January 10, 2026.
  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. Accessed January 10, 2026.
  • Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. PMC - PubMed Central. Accessed January 10, 2026.
  • Picolinic acid. Wikipedia. Accessed January 10, 2026.
  • Pharmacokinetics of nicotinic acid-salicylic acid interaction. PubMed. Accessed January 10, 2026.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Accessed January 10, 2026.
  • Picolinic acid. Wikipedia. Accessed January 10, 2026.
  • Plasma protein binding. Wikipedia. Accessed January 10, 2026.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Accessed January 10, 2026.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Accessed January 10, 2026.
  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Accessed January 10, 2026.
  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy. Accessed January 10, 2026.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. Accessed January 10, 2026.
  • PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). PMC - NIH. Accessed January 10, 2026.
  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. Accessed January 10, 2026.
  • Influence of dietary picolinic acid on mineral metabolism in the r
  • ICH M10 on bioanalytical method validation. European Medicines Agency. Accessed January 10, 2026.
  • bioanalytical method validation and study sample analysis m10. ICH. Accessed January 10, 2026.
  • Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population. Frontiers. Accessed January 10, 2026.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Accessed January 10, 2026.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Accessed January 10, 2026.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies.
  • Pharmacokinetics Studies in Mice or R
  • Picolinic acid. PubChem. Accessed January 10, 2026.
  • The ICH M10 Guideline as the Gold Standard. KCAS Bio. Accessed January 10, 2026.
  • Picolinic Acid - Organic Acids Metabolomic Mapping. Lab Results explained. Accessed January 10, 2026.
  • Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. PubMed. Accessed January 10, 2026.
  • Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. PubMed. Accessed January 10, 2026.
  • The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. PubMed. Accessed January 10, 2026.
  • Plasma protein binding. Wikipedia. Accessed January 10, 2026.
  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention D

Sources

Assessing the Novelty of 6-Amino-3-bromopicolinic Acid Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the exploration of uncharted chemical space is paramount. The identification of new molecular scaffolds that can be decorated with diverse functionalities offers the promise of overcoming the limitations of existing drug classes, such as acquired resistance and off-target toxicity. This guide provides an in-depth technical assessment of the 6-Amino-3-bromopicolinic acid scaffold, a promising but relatively underexplored chemotype. We will objectively compare its potential with established heterocyclic scaffolds in the context of kinase inhibition, a cornerstone of modern oncology drug discovery. This analysis is supported by a compilation of experimental data from various sources and detailed protocols to enable researchers to validate and expand upon these findings.

The Imperative for Scaffold Novelty in an Era of Targeted Therapy

The principle of "privileged scaffolds" has long guided medicinal chemistry, focusing on molecular frameworks that demonstrate a propensity to bind to multiple biological targets.[1] While efficient, this approach can also lead to a crowded intellectual property landscape and unforeseen off-target effects. The strategic introduction of novel scaffolds is therefore essential to de-risk drug discovery programs and unlock new biological activities.[2] The this compound scaffold presents an intriguing starting point. As a derivative of picolinic acid, it belongs to a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The trifunctional nature of this specific scaffold, with its amino, bromo, and carboxylic acid groups, offers a rich platform for chemical diversification.[5]

Comparative Analysis of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, with numerous inhibitors approved for the treatment of cancer and other diseases.[6] The vast majority of these inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase active site.[1] To assess the potential of the this compound scaffold, we will compare it to several well-established "privileged" kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole.[7][8]

Structural and Electronic Properties

The novelty of the this compound scaffold lies in the specific arrangement of its functional groups. The pyridine ring provides a core structure capable of forming key hydrogen bonds with the kinase hinge region. The amino group at the 6-position can act as a hydrogen bond donor, enhancing target engagement, while the bromine atom at the 3-position serves as a versatile handle for introducing further complexity via cross-coupling reactions.[5] This allows for the exploration of different binding pockets within the kinase active site. The carboxylic acid at the 2-position can be modified to modulate physicochemical properties or to interact with solvent-exposed regions of the target.

In contrast, established scaffolds like quinazoline and pyrimidine have been extensively optimized to fit the ATP binding pocket of a wide range of kinases.[7][8] Their well-understood structure-activity relationships (SAR) provide a solid foundation for inhibitor design. Indole-based scaffolds, while also prevalent, offer a different geometric and electronic profile.

The following diagram illustrates the general structure of these scaffolds and their potential interaction points within a kinase active site.

G cluster_0 Kinase Hinge Region cluster_1 This compound cluster_2 Established Scaffolds hinge1 NH hinge2 C=O picolinic Picolinic Scaffold picolinic->hinge1 H-bond amino 6-Amino (H-bond donor) picolinic->amino bromo 3-Bromo (diversification) picolinic->bromo carboxyl 2-Carboxyl (solubility/interaction) picolinic->carboxyl amino->hinge2 H-bond quinazoline Quinazoline quinazoline->hinge1 H-bond pyrimidine Pyrimidine pyrimidine->hinge1 H-bond indole Indole indole->hinge1 H-bond

Caption: Comparative interaction modes of different scaffolds with a generic kinase hinge region.

Performance Comparison: A Hypothetical Case Study on Aurora Kinase A

To provide a quantitative comparison, we have compiled representative IC50 values for inhibitors based on these scaffolds against Aurora Kinase A, a key mitotic kinase and a validated cancer target. It is important to note that this data is aggregated from multiple public sources and is intended for illustrative purposes, as direct head-to-head comparisons under identical experimental conditions are limited.[4][8]

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
6-Aminopicolinamide Analog Compound 6p (N-methylpicolinamide-4-thiol derivative)Aurora A2230[4]
Quinazoline Representative Quinazoline InhibitorAurora A50-200[8]
Pyrimidine Representative Pyrimidine InhibitorAurora A20-150[8]
Indole Representative Indole InhibitorAurora A100-500[8]

This table highlights that while derivatives of the broader aminopicolinate family have shown activity, there is significant room for optimization to achieve potencies comparable to well-established scaffolds. The novelty of the this compound scaffold lies in the potential to explore new chemical vectors through the bromine substituent, which could lead to improved potency and selectivity.

Experimental Workflows for Scaffold Assessment

To rigorously assess the novelty and potential of the this compound scaffold, a systematic experimental cascade is required. The following protocols provide a foundation for this evaluation.

Synthesis of a Focused Library

The first step is the synthesis of a focused library of compounds based on the this compound core. The bromine atom at the 3-position is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents to probe the structure-activity relationship.

G start This compound step1 Esterification/Amidation of Carboxylic Acid start->step1 step2 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) step1->step2 step3 Buchwald-Hartwig Amination (Amines) step1->step3 library Focused Compound Library step2->library step3->library

Caption: Synthetic workflow for diversifying the this compound scaffold.

In Vitro Kinase Inhibition Assay

The primary biological evaluation should be an in vitro kinase assay to determine the potency and selectivity of the synthesized compounds. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.

Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell-Based Assays for Anticancer Activity

Promising compounds from the in vitro kinase assays should be further evaluated in cell-based assays to assess their effects on cancer cell viability and proliferation. The MTT assay is a standard colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and plot against the log concentration to determine the IC50 value.[9]

ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial for the development of a successful drug candidate. In silico tools can provide initial predictions, which should be followed by in vitro assays.

In Silico ADME-Tox Prediction:

Web-based tools like SwissADME and pkCSM can be used to predict properties such as lipophilicity (LogP), aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.[10][11]

In Vitro ADME-Tox Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time.

  • CYP Inhibition: Assess the inhibitory activity of the compound against major cytochrome P450 isoforms.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.

  • Cytotoxicity in Non-cancerous Cells: Evaluate the compound's toxicity in normal cell lines to assess its therapeutic window.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space for the discovery of novel therapeutics, particularly kinase inhibitors. Its unique substitution pattern offers significant opportunities for diversification and the development of compounds with novel SAR. While preliminary data on related scaffolds suggests that optimization is needed to achieve the potency of established kinase inhibitor classes, the potential for discovering inhibitors with improved selectivity and intellectual property positioning is high.

The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of this scaffold. By generating a focused library of derivatives and subjecting them to a cascade of in vitro and cell-based assays, researchers can thoroughly assess the novelty and therapeutic potential of the this compound scaffold. The integration of early-stage ADME-Tox profiling will further enhance the likelihood of identifying viable drug candidates. The continued exploration of such novel scaffolds is essential for driving innovation in drug discovery and addressing unmet medical needs.

References

  • Benchchem.
  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 37(2), 112-118.
  • Benchchem. Application Notes and Protocols: Cell-Based Assays for Anticancer Agent 219.
  • Lasker, K., et al. (2020). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective. Journal of Computer-Aided Molecular Design, 34(10), 1085-1095.
  • Bara, T. J., & Kalesh, K. A. (2014). Privileged Scaffolds for Library Design and Drug Discovery. Current opinion in chemical biology, 23, 1-9.
  • Benchchem. A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Semantic Scholar.
  • Benchchem. Application Notes and Protocols: The Utility of the Aminopicolinate Scaffold in the Development of Novel Kinase Inhibitors.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Benchchem. A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.
  • ResearchGate. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 37(9), 722-724.
  • Benchchem. This compound | 1033201-61-4.
  • PubChem. 3-Amino-6-bromopicolinic acid.
  • Zhang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263.
  • Niinivehmas, S., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in chemistry, 7, 73.
  • Matos, M. J., et al. (2015). Synthesis and Structure–Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(9), 16929-16942.
  • ResearchGate. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
  • Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • ResearchG

Sources

A Senior Application Scientist's Guide to Peer-Reviewed Analytical Methods for 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust, accurate, and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful research and development. 6-Amino-3-bromopicolinic acid, a substituted pyridinecarboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled and monitored. This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to the analysis of this compound, grounded in established scientific principles and supported by experimental data from analogous compounds.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, empowering the reader to not only replicate these methods but also to adapt and troubleshoot them effectively. We will explore and compare the three most prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of most analytical laboratories for its versatility, robustness, and cost-effectiveness. For a polar aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Experience: The 'Why' Behind the Method

The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. The choice of a C18 column is deliberate; its long alkyl chains provide sufficient hydrophobic interaction to retain the pyridine ring of our analyte, while the polar functional groups (amino and carboxylic acid) ensure it does not retain too strongly, allowing for elution with a suitable mobile phase.[1]

The mobile phase composition is critical. A typical mobile phase consists of an aqueous component and an organic modifier like acetonitrile or methanol.[1] Crucially, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is almost always added. This serves a dual purpose: it protonates the carboxylic acid and amino functional groups, neutralizing their charge. This single ionic state prevents peak tailing and broadening, leading to sharper, more symmetrical peaks and thus, better resolution and quantification. Furthermore, at a low pH, the silanol groups on the silica backbone of the stationary phase are also protonated, minimizing undesirable secondary interactions with the analyte.

A gradient elution, where the concentration of the organic modifier is increased over the course of the analytical run, is often employed. This ensures that the analyte is eluted with a good peak shape in a reasonable timeframe while also cleaning the column of any less polar impurities.[1]

Experimental Protocol: RP-HPLC-UV

This protocol is a robust starting point based on validated methods for similar picolinic acid derivatives.[1][2]

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, 5 µm particle size, 4.6 mm x 150 mm.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm and 280 nm.[1]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: Hold at 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.

  • Validation System:

    • Calibration: Prepare a series of calibration standards (e.g., 0.1 to 100 µg/mL) to establish linearity. The method for chromium picolinate showed good linearity from 0.125 to 12.5 µg/mL.[2]

    • System Suitability: Inject a mid-range standard multiple times (n=5) before starting the analysis. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

    • Quality Control (QC): Prepare low, medium, and high concentration QC samples to be run alongside the unknown samples to ensure accuracy and precision throughout the run.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Calibration Standards & QCs autosampler Autosampler Injection (10 µL) prep_std->autosampler prep_sample Dissolve & Filter Unknown Sample prep_sample->autosampler column C18 Column (30 °C) autosampler->column pump Gradient Pump (A: H2O+TFA, B: ACN+TFA) pump->column detector UV Detector (254/280 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Analyte (Peak Area vs. Calibration) chromatogram->quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of low-concentration metabolites or impurity profiling, LC-MS/MS is the superior technique. It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

Expertise & Experience: The 'Why' Behind the Method

While the LC setup is similar to the HPLC-UV method, the detection method is profoundly different and more powerful. After elution from the column, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules. The mass spectrometer then acts as a highly specific detector.

In tandem mass spectrometry (MS/MS), a specific parent ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and then a specific fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it is highly unlikely that another compound will have the same retention time, the same parent mass, and produce the same fragment ion.[3][4]

For some amino acids, derivatization is employed to enhance chromatographic retention and ionization efficiency.[4][5] A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the amino group.[4] However, for this compound, its inherent polarity and aromaticity may allow for direct analysis using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or by adjusting the reversed-phase conditions, making the method faster.[5]

Experimental Protocol: UPLC-ESI-MS/MS

This protocol outlines a targeted quantitative analysis using MRM.

  • Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: HILIC, 2.1 mm x 100 mm, 1.8 µm particle size, OR a C18 column as described previously.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (Hypothetical):

    • Ionization Mode: ESI Positive.

    • MRM Transition: The exact masses would be determined experimentally. For C₆H₅BrN₂O₂, the monoisotopic mass is ~215.95 Da. A likely transition would be:

      • Parent Ion (Q1): m/z 216.96 [M+H]⁺

      • Fragment Ion (Q3): m/z 172.9 (corresponding to the loss of COOH)

    • Optimization: The cone voltage and collision energy must be optimized for the specific analyte to achieve maximum signal intensity.[4]

  • Sample Preparation: Similar to HPLC-UV, but samples may require a further dilution step due to the higher sensitivity of the instrument. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is necessary.

  • Validation System:

    • Linearity: Establish a calibration curve over the expected concentration range (e.g., pg/mL to ng/mL).

    • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response.[5]

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS System cluster_data Data Analysis prep_sample Sample Extraction (e.g., SPE, Protein Ppt.) add_is Spike with Internal Standard prep_sample->add_is uplc UPLC Separation (HILIC or C18) add_is->uplc esi Electrospray Ionization (ESI) uplc->esi msms Tandem MS (QqQ) MRM Mode esi->msms chromatogram Generate Extracted Ion Chromatogram msms->chromatogram quantify Quantify Analyte (Peak Area Ratio vs. Conc.) chromatogram->quantify

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. This compound, with its polar carboxylic acid and amino groups, is non-volatile. Therefore, a chemical derivatization step is mandatory to make it suitable for GC analysis.[5]

Expertise & Experience: The 'Why' Behind the Method

Derivatization is the core concept that makes GC-MS analysis of such compounds possible. The process involves reacting the polar functional groups with a reagent to create a more volatile and thermally stable derivative. Common strategies include:

  • Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine and carboxylic acid with a bulky, non-polar tert-butyldimethylsilyl (TBDMS) group.[6]

  • Acylation/Esterification: A two-step process or a single reaction with an alkyl chloroformate (e.g., propyl chloroformate) can be used to esterify the carboxylic acid and acylate the amino group.[7][8] This neutralizes the polar groups, significantly increasing volatility.

Once derivatized, the compound is injected into the GC, where it is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects the eluting derivative, providing both quantitative data and mass spectral information for structural confirmation.

Experimental Protocol: Derivatization and GC-MS

This protocol is based on established methods for amino acid analysis.[7][8]

  • Instrumentation: A GC system with a capillary column, coupled to a single quadrupole or ion trap mass spectrometer.

  • Derivatization (Propyl Chloroformate Method):

    • To an aqueous sample (e.g., 100 µL), add a solution of propanol and pyridine.

    • Add propyl chloroformate (PCF) and vortex vigorously. The reaction is rapid and occurs at room temperature.[7]

    • Extract the derivatives from the aqueous phase using an organic solvent like hexane.

    • The hexane layer containing the derivatized analyte is then injected into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Inlet Temperature: 260 °C.[7]

    • Oven Program: Start at 50°C, hold for 2 min, then ramp at 10-20 °C/min to 290 °C and hold for 5-8 min.[7]

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis derivatize Derivatization (e.g., with PCF) extract Liquid-Liquid Extraction (into Hexane) derivatize->extract gc_inlet GC Inlet Injection (Vaporization) extract->gc_inlet gc_column Capillary Column (Temperature Program) gc_inlet->gc_column ms_detector Mass Spectrometer (EI Source, Scan/SIM) gc_column->ms_detector tic Generate Total Ion Chromatogram (TIC) ms_detector->tic quantify Quantify & Confirm (via Mass Spectrum) tic->quantify

Caption: Workflow for GC-MS analysis requiring derivatization.

Comparative Performance Analysis

The choice of analytical method depends heavily on the specific requirements of the assay, such as required sensitivity, sample matrix, available equipment, and desired throughput.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Liquid-phase separation with UV absorbance detection.Liquid-phase separation with mass-based detection.Gas-phase separation with mass-based detection.
Sensitivity Moderate (LOD/LOQ in µg/mL or high ng/mL range).[2]Very High (LOD in pg/mL to low ng/mL range).High (LOD in low ng/mL to pg/mL range).
Selectivity Moderate (relies on chromatographic resolution).Very High (relies on retention time and specific mass transition).High (relies on retention time and mass fragmentation pattern).
Throughput High (Typical run times 10-40 min).[1]Very High (UPLC run times can be < 5 min).[9][10]Moderate (Derivatization step adds time).
Derivatization Not required.Optional, can improve performance.[4]Mandatory. [5][6]
Matrix Effects Low to moderate.Can be significant; internal standard recommended.Low to moderate, but derivatization can be matrix-dependent.
Typical Use Routine quality control, purity analysis, formulation assays.Bioanalysis (PK studies), trace-level impurity analysis, metabolomics.[3]Metabolomics, analysis in complex matrices where volatility can be achieved.[11]

Conclusion and Recommendations

For routine quality control and purity assessment of bulk this compound, RP-HPLC-UV is the most practical, cost-effective, and reliable method. It provides sufficient sensitivity and selectivity for high-concentration samples and is straightforward to validate and implement.

When trace-level quantification is necessary, particularly in complex biological matrices like plasma or tissue, LC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity allow for the detection of minute quantities of the analyte, a critical requirement for pharmacokinetic and metabolic studies.

While GC-MS is a viable technique, the mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow. It is generally not the first choice for a polar, non-volatile molecule like this compound unless specific analytical challenges, such as the need to analyze a panel of other volatile compounds simultaneously, make it advantageous.

Ultimately, the selection of the most appropriate analytical method requires a thorough understanding of the analytical problem and the strengths and weaknesses of each technique. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and develop a robust, reliable analytical system for this compound.

References

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH). [Link]
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu, et al. [Link]
  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chrom
  • 3-Amino-6-bromopicolinic acid.
  • A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. NIH Public Access. [Link]
  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. MDPI. [Link]
  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
  • Amino acid analysis using chromatography-mass spectrometry: An inter pl
  • 3-Aminopicolinic acid.
  • Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. PubMed. [Link]
  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis.
  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]
  • 3-Amino-6-bromopicolinic acid.
  • Analytical methods for amino acid determin

Sources

A Comparative Guide to the Synthesis of 6-Amino-3-bromopicolinic Acid: Navigating Reproducibility in Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-bromopicolinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for drug discovery and development. However, the synthesis of this molecule can present challenges in terms of reproducibility, yield, and purity. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering insights into the critical parameters that govern the success and consistency of each method. By understanding the nuances of these synthetic pathways, researchers can make informed decisions to optimize their processes, ensuring a reliable supply of this crucial intermediate.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Electrophilic Bromination: This approach involves the direct bromination of a pre-existing 6-aminopicolinic acid scaffold. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction.

  • Multi-step Synthesis via a Pre-functionalized Pyridine Ring: This strategy builds the molecule through a series of sequential reactions, often starting with a pyridine derivative that is already halogenated. This approach offers greater control over the introduction of functional groups but may involve more steps.

This guide will delve into the experimental details of these two approaches, providing a head-to-head comparison of their performance, with a focus on the factors that impact reproducibility.

Method 1: Direct Electrophilic Bromination of 6-Aminopicolinic Acid

This method is conceptually straightforward, involving the direct introduction of a bromine atom onto the 6-aminopicolinic acid backbone. The amino group at the 6-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Therefore, achieving selective bromination at the desired 3-position is the primary challenge.[1]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

A common and relatively mild method for this transformation utilizes N-Bromosuccinimide (NBS) as the brominating agent.[2]

Step-by-Step Methodology:

  • Dissolution: 6-Aminopicolinic acid (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or a chlorinated solvent like dichloromethane.

  • Addition of Brominating Agent: N-Bromosuccinimide (1.0-1.2 eq) is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted into an organic solvent. Purification is often challenging and may require column chromatography on silica gel to separate the desired 3-bromo isomer from the starting material and any di-brominated byproducts.

Discussion of Reproducibility:

The reproducibility of this method is highly dependent on several critical factors:

  • Choice of Brominating Agent: While NBS is a common choice, other brominating agents like bromine (Br₂) can be used.[2] However, liquid bromine is more hazardous and can lead to over-bromination if not carefully controlled.[1] The use of a bromide/bromate couple in an aqueous acidic medium has been reported as an environmentally benign alternative for the bromination of aminopyridines, which could be explored for this synthesis.[3]

  • Reaction Conditions: Temperature, reaction time, and the rate of addition of the brominating agent are crucial for controlling regioselectivity. Rapid addition or higher temperatures can lead to the formation of the 3,5-dibromo-6-aminopicolinic acid byproduct.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and products, thereby affecting the reaction rate and product distribution.

  • Purification: The structural similarity between the starting material, the desired product, and the di-brominated byproduct makes purification a significant hurdle. Reproducible purification often requires careful optimization of the chromatographic conditions.

Workflow for Direct Electrophilic Bromination

cluster_0 Method 1: Direct Electrophilic Bromination Start 6-Aminopicolinic Acid Step1 Dissolve in Solvent (e.g., Acetonitrile) Start->Step1 Step2 Add N-Bromosuccinimide (NBS) Step1->Step2 Step3 Reaction at Controlled Temperature Step2->Step3 Step4 Quench and Work-up Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End This compound Step5->End

Caption: Workflow for the synthesis of this compound via direct bromination.

Method 2: Multi-step Synthesis via 3-Bromo-6-chloropicolinic Acid

This alternative strategy involves the synthesis of a key intermediate, 3-bromo-6-chloropicolinic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 6-position. This approach offers better control over the substitution pattern, potentially leading to higher purity of the final product.

Experimental Protocol: Synthesis and Amination

Part A: Synthesis of 3-Bromo-6-chloropicolinonitrile

A patented procedure provides a route to a key precursor, 3-bromo-6-chloropicolinonitrile.[4]

Step-by-Step Methodology:

  • Oxidation: 3-bromo-6-chloropyridine is oxidized to its N-oxide using an oxidizing agent like urea-hydrogen peroxide and trifluoroacetic anhydride.

  • Cyanation: The resulting N-oxide is then reacted with trimethylsilyl cyanide (TMSCN) and triethylamine to yield 3-bromo-6-chloropicolinonitrile.

Part B: Hydrolysis to 3-Bromo-6-chloropicolinic Acid

Step-by-Step Methodology:

  • Acid Hydrolysis: The 3-bromo-6-chloropicolinonitrile is hydrolyzed using a strong acid, such as concentrated sulfuric acid, at elevated temperatures.[4]

  • Work-up and Isolation: The reaction mixture is cooled and poured onto ice, and the precipitated solid is filtered, washed, and dried to afford 3-bromo-6-chloropicolinic acid.

Part C: Amination to this compound

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): 3-Bromo-6-chloropicolinic acid is subjected to an amination reaction. This can be achieved by heating with a source of ammonia, such as aqueous ammonia or an ammonia equivalent, in a sealed vessel. The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the bromine at the 3-position.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The crude product is then collected by filtration and can be purified by recrystallization or other chromatographic techniques.

Discussion of Reproducibility:

The multi-step approach offers several advantages in terms of reproducibility:

  • Regiocontrol: The step-wise introduction of functional groups provides excellent control over the final substitution pattern, avoiding the formation of isomeric byproducts that are common in direct bromination.

  • Purity of Intermediates: The ability to isolate and purify the intermediates at each stage can lead to a higher purity final product.

  • Reaction Robustness: While involving more steps, each individual reaction may be more robust and less sensitive to minor variations in reaction conditions compared to the direct bromination method.

  • Challenges: The use of hazardous reagents like TMSCN and strong acids requires careful handling and control. The amination step may require high temperatures and pressures, which can be a consideration for scalability.

Workflow for Multi-step Synthesis

cluster_1 Method 2: Multi-step Synthesis Start2 3-Bromo-6-chloropyridine Step2a Oxidation to N-oxide Start2->Step2a Step2b Cyanation to Picolinonitrile Step2a->Step2b Step2c Hydrolysis to Picolinic Acid Step2b->Step2c Step2d Amination (SNAr) Step2c->Step2d End2 This compound Step2d->End2

Caption: Workflow for the multi-step synthesis of this compound.

Comparative Analysis and Data Summary

ParameterMethod 1: Direct BrominationMethod 2: Multi-step Synthesis
Starting Material 6-Aminopicolinic Acid3-Bromo-6-chloropyridine
Number of Steps 13-4
Key Challenge Regioselectivity, purificationHandling of hazardous reagents, potentially harsh conditions
Reproducibility Moderate; sensitive to reaction conditionsHigh; better control over product formation
Potential Byproducts 3,5-dibromo-6-aminopicolinic acidMinimal isomeric byproducts if steps are optimized
Overall Yield Variable, often moderatePotentially higher and more consistent
Scalability Purification can be a bottleneckMay require specialized equipment for amination

Conclusion and Recommendations

Both direct bromination and multi-step synthesis offer viable routes to this compound, each with its own set of advantages and challenges regarding reproducibility.

  • For rapid access and when starting material availability is not a concern, the direct bromination method can be a suitable option. However, significant effort must be invested in optimizing the reaction conditions and developing a robust purification protocol to ensure consistent product quality.

  • For applications where high purity and consistent yields are paramount, the multi-step synthesis is the recommended approach. Although longer, it provides superior control over the chemical transformations, leading to a more reproducible and scalable process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including timelines, available resources, and the desired purity of the final product. A thorough understanding of the factors influencing reproducibility for each method is essential for the successful and efficient synthesis of this valuable pharmaceutical intermediate.

References

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Beatty, A.; Bawa, R. Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering2012, 6, 372-377.
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. Google Patents.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Purification of organic acids using anion exchange chromatography. Google Patents.
  • How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate.
  • Bromination of pyridine in fuming sulphuric acid. ResearchGate.
  • Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone (R). ResearchGate.
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. Google Patents.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 6-Amino-3-bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Picolinic Acid Scaffolds

This guide provides a comprehensive, technically-grounded comparison of the primary analytical techniques used to confirm the structure of these derivatives. It is designed for researchers, scientists, and drug development professionals who require unambiguous structural elucidation. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Challenge: Isomer Differentiation

The core analytical challenge lies in definitively confirming the substitution pattern on the picolinic acid ring. While the synthesis may be designed to yield the 6-amino-3-bromo isomer, isomeric impurities can arise. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for rigorous scientific validation. The primary methods at our disposal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Experience: Why NMR is the First Step

We begin with NMR because it directly probes the carbon-hydrogen framework. For a compound like Methyl 6-amino-3-bromopicolinate, ¹H and ¹³C NMR can quickly confirm the presence of key functional groups and, most importantly, establish the connectivity of the pyridine ring protons, which is the key to differentiating isomers.

¹H NMR Analysis: Deciphering Proton Relationships

The pyridine ring of a 6-amino-3-bromopicolinic acid derivative possesses two aromatic protons. Their chemical shifts and coupling constants are highly informative.

  • Chemical Shift (δ): The electron-donating amino group at the 6-position will shield the proton at the 5-position, causing it to appear at a lower chemical shift (further upfield) compared to the proton at the 4-position, which is influenced more by the electron-withdrawing bromine and carboxylate groups.

  • Coupling Constant (J): These two protons are ortho to each other and will appear as doublets with a characteristic coupling constant of approximately 8-9 Hz.

¹³C NMR Analysis: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. For a derivative like Methyl 6-amino-3-bromopicolinate, we expect to see 7 distinct signals (5 for the pyridine ring and 2 for the methyl ester). The carbonyl carbon of the ester is particularly diagnostic, appearing significantly downfield (160-180 ppm).[2]

Trustworthiness: The Power of 2D NMR

While 1D NMR provides a strong foundation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) provide irrefutable proof of connectivity.

  • COSY: Will show a correlation between the two adjacent aromatic protons, confirming their ortho relationship.

  • HMBC: Is critical for establishing long-range (2-3 bond) correlations. For example, one can observe a correlation from the proton at the 4-position to the carboxyl carbon, definitively placing the carboxyl group at the 2-position.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If ambiguity remains, acquire 2D COSY and HMBC spectra.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak.

  • Analysis: Assign all proton and carbon signals and confirm that the observed coupling constants and 2D correlations match the proposed structure.

Data Presentation: Representative NMR Data

Table 1: Expected NMR Data for Methyl 6-amino-3-bromopicolinate in CDCl₃.

Analysis Atom Position Expected Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz)
¹H NMR H-4~8.0 - 8.2d, J ≈ 8.5 Hz
H-5~6.5 - 6.7d, J ≈ 8.5 Hz
-NH₂~4.8 - 5.2br s
-OCH₃~3.9 - 4.0s
¹³C NMR C-2 (C=O)~165-
C-6~158-
C-4~140-
C-3~110-
C-5~108-
-OCH₃~53-

Part 2: Mass Spectrometry (MS) — The Molecular Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. It is a rapid and highly sensitive technique that serves as an essential check for the identity of a synthesized compound.

Expertise & Experience: Why High-Resolution MS is Non-Negotiable

Low-resolution MS can confirm the nominal mass, but High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a mass measurement accurate to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula, a critical piece of evidence. For picolinic acid derivatives, ESI in positive ion mode is highly effective, typically showing a prominent protonated molecular ion [M+H]⁺.[3]

Trustworthiness: The Bromine Isotope Pattern

A key validating feature for these compounds is the presence of bromine, which has two abundant natural isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity. Observing this pattern is definitive proof that one bromine atom is present in the molecule.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., LC-QTOF or LC-Orbitrap).

  • Method:

    • Inject a small volume (1-5 µL) of the sample.

    • Elute with a standard mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

    • Acquire data in positive ion ESI mode over a relevant mass range (e.g., m/z 100-500).

  • Analysis:

    • Extract the mass spectrum for the compound's chromatographic peak.

    • Determine the exact mass of the [M+H]⁺ ion.

    • Use the instrument's software to calculate the molecular formula based on the exact mass and compare it to the theoretical formula.

    • Confirm the presence of the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions.

Data Presentation: Representative HRMS Data

Table 2: HRMS Data for Methyl 6-amino-3-bromopicolinate (C₇H₇BrN₂O₂).

Ion Theoretical m/z Observed m/z Mass Error (ppm) Molecular Formula Confirmation
[M+H]⁺ (⁷⁹Br)230.9767230.9765-0.9C₇H₈⁷⁹BrN₂O₂⁺
[M+H]⁺ (⁸¹Br)232.9747232.9746-0.4C₇H₈⁸¹BrN₂O₂⁺

Part 3: X-ray Crystallography — The Unambiguous 3D Structure

While NMR confirms connectivity and MS confirms elemental composition, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.[4] It is the "gold standard" for structural proof.

Expertise & Experience: The Definitive Arbiter

X-ray crystallography is uniquely powerful because it directly visualizes the electron density of the molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[5] For this compound derivatives, this technique can definitively locate the positions of the amino and bromo substituents on the pyridine ring, leaving no room for isomeric ambiguity.[5]

Trustworthiness: The Self-Validating Crystal Structure

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[4] However, once a suitable crystal is obtained and data is collected, the resulting structural model is refined against the experimental data to produce a final structure with very low uncertainty. The process is self-validating through various statistical measures (e.g., R-factor) that indicate the quality of the fit between the model and the data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often trial-and-error step. Slowly evaporate the solvent from a concentrated solution of the purified compound. Common solvent systems include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[4]

  • Data Collection: Place the crystal in a diffractometer and expose it to an intense, monochromatic X-ray beam.[5] Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data and use specialized software (e.g., SHELX, Olex2) to solve and refine the crystal structure.[5]

  • Analysis: Visualize the final 3D structure. Confirm the atomic connectivity and the precise positions of the substituents on the pyridine ring.

Data Presentation: Representative Crystallographic Data

Table 3: Typical Crystallographic Parameters for a Picolinic Acid Derivative.

Parameter Example Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell
Space Group P2₁/cDescribes the symmetry elements within the crystal
Unit Cell Dimensions a, b, c (Å); β (°)Defines the size and angles of the unit cell
Final R-indices R1, wR2Statistical measures of the quality of the final model

Integrated Strategy and Workflow

An efficient and robust strategy for structural confirmation integrates these techniques in a logical sequence. The goal is to build a case for the structure, with each piece of data corroborating the others.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Absolute Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS LC-HRMS Analysis Purification->MS Check Mass & Formula NMR_1H ¹H NMR Analysis Purification->NMR_1H Check Proton Framework Structure_Proposed Proposed Structure (Consistent Data?) MS->Structure_Proposed NMR_Full ¹³C & 2D NMR (COSY, HMBC) NMR_1H->NMR_Full Ambiguity or Full Characterization NMR_Full->Structure_Proposed Xtal X-ray Crystallography Structure_Proposed->Xtal No or Requires Absolute Proof Structure_Confirmed Final Confirmed Structure Structure_Proposed->Structure_Confirmed Yes Xtal->Structure_Confirmed

Caption: Integrated workflow for the structural confirmation of this compound derivatives.

Conclusion

Confirming the structure of this compound derivatives requires a rigorous, multi-technique approach. While ¹H NMR and high-resolution mass spectrometry can provide strong, converging evidence for the proposed structure, their power lies in inference from spectral data. For absolute, unambiguous proof that eliminates any possibility of isomerism, single-crystal X-ray crystallography is the definitive method. By following the integrated workflow presented, researchers can ensure the scientific integrity of their work and build a solid, validated foundation for subsequent studies in drug discovery and development.

References

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ioniz
  • Methyl 6-amino-3-bromopicolin
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • X-ray crystallography. Wikipedia,
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts,

Sources

Safety Operating Guide

Proper Disposal of 6-Amino-3-bromopicolinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Amino-3-bromopicolinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to provide a clear and actionable framework for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this compound may be limited, its structural motifs—an aminopyridine ring, a carboxylic acid group, and a bromine substituent—suggest a hazard profile that warrants careful handling.

Safety Data Sheets (SDS) for this compound and structurally related compounds indicate that it should be handled as a hazardous substance with the potential for skin and eye irritation.[1][2] Inhalation of dusts should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.[2][3][4] The presence of bromine is a key consideration for disposal, as the incineration of brominated compounds can lead to the formation of polybrominated dioxins and dibenzofurans if not conducted under controlled conditions.[5][6][7]

Table 1: Key Hazard and Safety Information for this compound

ParameterInformationRationale
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential for Respiratory Irritation.[1][2]Based on data for similar chemical structures.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety glasses with side shields or goggles, lab coat.[3][4][8]To prevent skin and eye contact.
Handling Precautions Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[2][3][4]To minimize inhalation exposure.
Environmental Hazards Potential for harm to aquatic life. Do not allow to enter drains or water courses.[3][9]Halogenated organic compounds can be persistent in the environment.

The Disposal Decision Workflow

The appropriate disposal route for this compound depends on several factors, including the quantity of waste, its concentration, and the presence of other contaminants. The following decision tree illustrates a logical workflow for determining the correct disposal procedure.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Identification: This compound IsContaminated Is the waste contaminated with other hazardous materials? Start->IsContaminated ContaminatedDisposal Segregate and label as hazardous waste. Consult institutional EHS. IsContaminated->ContaminatedDisposal Yes Quantity Assess quantity of waste IsContaminated->Quantity No SmallSpill Small Spill (<1g) Quantity->SmallSpill Small Quantity BulkWaste Bulk Waste (>1g) or Unused Reagent Quantity->BulkWaste Bulk Quantity Neutralize Can it be neutralized in-lab? SmallSpill->Neutralize WasteCollection Package for Hazardous Waste Collection BulkWaste->WasteCollection NeutralizationProtocol Follow In-Lab Neutralization Protocol Neutralize->NeutralizationProtocol Yes Neutralize->WasteCollection No FinalDisposal Final Disposal by Licensed Facility NeutralizationProtocol->FinalDisposal WasteCollection->FinalDisposal

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Based on the decision workflow, the following detailed protocols provide procedural guidance for the disposal of this compound.

Protocol for Small Spills (Less than 1 gram)

For minor spills of solid this compound, immediate containment and cleanup are crucial to prevent dispersal.

Experimental Protocol: Small Spill Cleanup and Neutralization

  • Ensure Safety: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4][8]

  • Containment: If the spill is a solid, gently sweep it up with a brush and dustpan to avoid creating dust. Place the collected material in a clearly labeled, sealed container for hazardous waste.[3]

  • Decontamination: Decontaminate the spill area. For acidic compounds, a mild base can be used for neutralization. Prepare a 5% solution of sodium bicarbonate (baking soda).[10][11]

  • Neutralization: Carefully apply the sodium bicarbonate solution to the spill area. The acid and base will react to form water and a salt.[10] Be aware that this reaction may generate some heat and gas.[12]

  • pH Verification: After the reaction has subsided, test the pH of the treated area with pH paper or a pH meter. The target pH should be between 6 and 8.[11][13]

  • Final Cleanup: Wipe the area with a damp cloth or paper towel. Dispose of all cleanup materials (gloves, wipes, etc.) in the designated solid hazardous waste container.[3]

Protocol for Bulk Waste and Unused Reagent

Bulk quantities of this compound and any unused reagent must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department. In-lab treatment of large quantities is generally not recommended due to safety concerns and regulatory requirements.[12]

Experimental Protocol: Packaging for Hazardous Waste Collection

  • Container Selection: Use a chemically compatible, leak-proof container. Ensure the container is in good condition and has a secure lid.

  • Labeling: Clearly label the container with the full chemical name ("this compound"), the approximate quantity, and the date. Attach a hazardous waste tag as required by your institution.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.[14]

  • Waste Pickup: Arrange for waste pickup with your institution's EHS department. Follow their specific procedures for scheduling and documentation.[14]

Final Disposal by a Licensed Facility

Once collected by your EHS department, the hazardous waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary methods for the final disposal of halogenated organic compounds like this compound are incineration and secure landfilling.

  • Incineration: This is the preferred method for many organic wastes. High-temperature incineration in a specialized hazardous waste incinerator ensures the complete destruction of the compound.[5][6] These facilities are equipped with advanced flue gas cleaning systems to manage the byproducts of combustion, including hydrogen bromide.[6][15]

  • Landfilling: If incineration is not feasible, the waste may be disposed of in a secure hazardous waste landfill.[16][17] These landfills are engineered with multiple liners and leachate collection systems to prevent the release of contaminants into the environment.[18][19] It is important to note that land disposal is subject to restrictions under the Resource Conservation and Recovery Act (RCRA), which may require pre-treatment of the waste to reduce its hazardous properties.[20]

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory frameworks are established by the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard.[21][22][23] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and arrange for the disposal of hazardous waste.[24] Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • How to Neutralize Chemical Spills. Lab Manager Magazine.
  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.
  • BROMINE AHD WASTE INCINERATION. Organohalogen Compounds.
  • Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers.
  • How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
  • Neutralization of Strong Acids and Bases. Kansas State University.
  • sop-chemical-waste-disposal-via-neutralization.docx. King County.
  • Landfills and Land Disposal Units. Indiana Department of Environmental Management (IDEM).
  • Land Disposal Restrictions for Hazardous Waste. US EPA.
  • Hazardous Waste Management Facilities and Units. US EPA.
  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed.
  • 4-Aminopyridine SOP. University of Washington.
  • Hazardous Waste Landfills. FedCenter.
  • Landfill, Hazardous Waste. ACTenviro.
  • Bromine and waste incineration : an environmental risk? Semantic Scholar.
  • Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA).
  • EPA HAZARDOUS WASTE CODES.
  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). OSHA.
  • Hazardous Waste Listings. EPA.
  • Hazardous Waste Characteristics. US EPA.
  • Hazardous Waste. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.

Sources

A Researcher's Guide to the Safe Handling of 6-Amino-3-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds such as 2-Picolinic acid, 3-Amino-6-bromopyrazine-2-carboxylic acid, and 6-Bromopyridine-2-carboxylic acid, 6-Amino-3-bromopicolinic acid should be handled as a substance with the potential to cause significant irritation and harm upon exposure.[1][2][3] The primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[1][5]

It is also prudent to consider that compounds with similar functional groups can be incompatible with strong acids, bases, and oxidizing agents.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide a detailed, step-by-step protocol for its use.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn if there is a risk of splashing.To protect against airborne particles and splashes that can cause serious eye damage.[1][6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected before use.To prevent skin contact, which may cause irritation or allergic reactions.[6][9]
Body Protection A lab coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) should be used if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood.To prevent inhalation of the compound, which can lead to respiratory tract irritation.[1][6][7]
Donning and Doffing PPE: A Procedural Workflow

Proper technique in putting on and taking off PPE is fundamental to preventing cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[10]

  • Keep the container tightly closed when not in use.[7]

Handling and Use
  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use only in well-ventilated areas.[11]

  • Avoid generating dust.[6][7] If weighing the solid, do so carefully within the fume hood.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][11]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. A respirator may be necessary for large spills of the solid.

  • Contain and Clean: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid raising dust.[6] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal_Plan Start Generation of Waste Segregate Segregate Waste Start->Segregate Label Label Container Segregate->Label Store Store in Designated Area Label->Store Dispose Dispose via EHS Store->Dispose End End of Lifecycle Dispose->End

Caption: Step-by-step chemical waste disposal workflow.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

  • 6 - • SAFETY D
  • Safety D
  • Safety Data Sheet - Axxence.
  • 3-Amino-6-bromopicolinic acid. 3-Amino-6-bromopicolinic acid. [Link]
  • 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. 3-amino-6-bromopyridine-2-carboxylic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.